molecular formula C7H14O B1266178 2-Ethyl-3-methylbutanal CAS No. 26254-92-2

2-Ethyl-3-methylbutanal

货号: B1266178
CAS 编号: 26254-92-2
分子量: 114.19 g/mol
InChI 键: SHGPBDQRELYPLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Ethyl-3-methylbutanal is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-ethyl-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGPBDQRELYPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949121
Record name 2-Ethyl-3-methylbutanal
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26254-92-2
Record name 2-Ethyl-3-methylbutanal
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methylbutyraldehyde
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Record name 2-Ethyl-3-methylbutanal
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Record name 2-ethyl-3-methylbutyraldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-3-methylbutanal (CAS No. 26254-92-2), an organic compound of interest in the fields of flavor and fragrance chemistry, as well as a potential building block in organic synthesis. This document collates available data on its structural characteristics, physicochemical properties, and spectral information. Detailed, generalized experimental protocols for its synthesis and analysis via modern spectroscopic techniques are presented. Furthermore, a logical workflow for the analytical characterization of this compound is visualized to aid researchers in their experimental design.

Introduction

This compound, also known as 2-ethyl-3-methylbutyraldehyde, is a branched-chain aliphatic aldehyde.[1] Its molecular structure, consisting of a seven-carbon backbone, imparts specific organoleptic properties, making it a subject of interest in the food and fragrance industries.[2][3][4] A thorough understanding of its chemical properties is fundamental for its application in various industrial and research settings, including its potential use as a synthon in the development of more complex molecules. This guide aims to provide a consolidated resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental and industrial settings.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2-Ethyl-3-methylbutyraldehyde, 2-Ethylisovaleraldehyde[1][5]
CAS Number 26254-92-2[1][5]
Molecular Formula C₇H₁₄O[1][5]
Molecular Weight 114.19 g/mol [1]
Boiling Point 134 °C
Density 0.803 g/mL
Flash Point 33 °C
Refractive Index 1.401
XLogP3 1.9[1]
Appearance Colorless liquid
Solubility Poorly soluble in water; soluble in alcohols and ethers.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the key spectral data available for this compound.

Spectroscopic TechniqueKey Features and Observations
¹H NMR Data available, specific shifts and coupling constants would be determined from the spectrum.
¹³C NMR Data available, characteristic chemical shifts for the aldehyde carbonyl and aliphatic carbons are expected.
FT-IR A strong absorption band characteristic of the C=O stretch in an aldehyde is a key feature.
Mass Spectrometry (GC-MS) The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns for an aliphatic aldehyde.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols are based on general and standard laboratory procedures for similar compounds, as specific literature for this exact molecule is limited.

Synthesis Protocol: Aldol (B89426) Condensation (Generalized)

A plausible synthetic route to this compound is via a crossed aldol condensation reaction. This generalized protocol outlines the key steps for such a synthesis.[6][7][8][9]

Materials:

  • Propanal

  • Isobutyraldehyde (B47883)

  • Base catalyst (e.g., Sodium hydroxide (B78521) or potassium hydroxide)

  • Solvent (e.g., Ethanol)

  • Acid for neutralization (e.g., Hydrochloric acid)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde in ethanol.

  • Slowly add an aqueous solution of the base catalyst to the flask with constant stirring at a controlled temperature (e.g., 0-5 °C).

  • Add propanal dropwise from the dropping funnel to the reaction mixture.

  • After the addition is complete, allow the reaction to stir for a specified time at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain this compound.

Analytical Protocols

This protocol outlines the general procedure for acquiring ¹H NMR spectra of a liquid aldehyde like this compound.[10][11][12][13][14]

Materials:

  • Sample of this compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Prepare a solution by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) directly in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Wipe the exterior of the NMR tube clean.

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

This protocol describes the analysis of a neat liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common method for liquid aldehydes.[15][16][17][18][19]

Materials:

  • Sample of this compound

  • FT-IR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat this compound sample directly onto the center of the ATR crystal, ensuring it is fully covered.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe after the analysis.

This is a generalized protocol for the analysis of a volatile organic compound like this compound using GC-MS.[20][21][22][23][24]

Materials:

  • Sample of this compound

  • Volatile solvent for dilution (e.g., Dichloromethane or Hexane)

  • GC vials with septa

  • Microsyringe

Procedure:

  • Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Transfer the solution to a GC vial and seal it with a cap and septum.

  • Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

  • Define the temperature program for the GC oven to ensure separation of the analyte from any impurities.

  • Set the parameters for the mass spectrometer, including the mass range to be scanned and the ionization mode (typically Electron Ionization - EI).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using an autosampler or manual injection.

  • Initiate the GC-MS run.

  • Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak for identification.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthesized batch of this compound.

Analytical Workflow for this compound.

Safety and Handling

This compound is classified as a skin sensitizer.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. It is a flammable liquid and should be stored away from ignition sources.

Conclusion

This technical guide has consolidated the key chemical properties, spectral data, and generalized experimental protocols for this compound. The provided information serves as a valuable resource for researchers and professionals in drug development and other scientific fields, facilitating a deeper understanding and enabling further investigation and application of this compound. The structured presentation of data and methodologies aims to support efficient and informed experimental work.

References

2-Ethyl-3-methylbutanal IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-3-methylbutanal

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methods, and biological relevance. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • 2-Ethyl-3-methylbutyraldehyde[1]

  • 2-Ethylisovaleraldehyde[1]

  • 2-Isopropylbutanal

  • Butanal, 2-ethyl-3-methyl-[2]

  • (CH3)2CHCH(C2H5)CHO[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1]
CAS Registry Number 26254-92-2[1][2]
Appearance Colorless liquidChemBK
Boiling Point 134-140 °CChemBK
Density 0.803 - 0.9 g/mLChemBK
Flash Point 33 °CChemBK
Solubility Soluble in alcohols and ethers, poorly soluble in water.ChemBK
Vapor Pressure 8.08 mmHg at 25°CChemBK
Refractive Index 1.401ChemBK

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aldehydes is through the oxidation of primary alcohols. The following protocol is adapted from a general procedure for the oxidation of primary alcohols to aldehydes.

Reaction: 2-Ethyl-3-methylbutan-1-ol → this compound

Materials:

  • 2-Ethyl-3-methylbutan-1-ol

  • Pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for elution

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Ethyl-3-methylbutan-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent (e.g., PCC) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate (B1220275) for PCC).

  • Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts or other solid byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of volatile compounds like this compound.[1]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like dichloromethane or hexane.

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • For unknown samples, dissolve or dilute them in the same solvent. An internal standard may be added for accurate quantification.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Data Analysis:

  • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Biological Activity and Signaling Pathway

Aldehydes, including this compound, are known to be odorants that interact with olfactory receptors in the nasal cavity. The binding of an odorant to its specific G-protein coupled receptor (GPCR) on the surface of an olfactory receptor neuron initiates a signal transduction cascade.[3]

This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the neuron's membrane and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for processing.[3]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_Ethyl_3_methylbutan_1_ol 2-Ethyl-3-methylbutan-1-ol Oxidation Oxidation Reaction 2_Ethyl_3_methylbutan_1_ol->Oxidation PCC Oxidizing Agent (e.g., PCC) PCC->Oxidation DCM Dichloromethane DCM->Oxidation Quenching Quenching Oxidation->Quenching Filtration Filtration Quenching->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: General workflow for the synthesis of this compound.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts CNGC Cyclic Nucleotide-Gated Ion Channel Na_Ca Na⁺, Ca²⁺ Influx CNGC->Na_Ca ATP ATP ATP->AC cAMP->CNGC Opens Depolarization Depolarization Na_Ca->Depolarization Action_Potential Action Potential Depolarization->Action_Potential To Brain To Brain Action_Potential->To Brain

Caption: Olfactory signal transduction pathway initiated by an odorant.

References

2-Ethyl-3-methylbutanal CAS number 26254-92-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-3-methylbutanal (CAS: 26254-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-ethylisovaleraldehyde, is an organic compound with the chemical formula C7H14O.[1] It is a branched-chain aliphatic aldehyde that is of interest in various chemical fields, including flavor and fragrance chemistry, and as a potential intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, spectroscopic characterization, and a discussion of its likely biological fate based on current knowledge of related aldehydes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental settings, and for analytical method development.

PropertyValueReference
CAS Number 26254-92-2[2][3]
Molecular Formula C7H14O[2][3]
Molecular Weight 114.19 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-Ethyl-3-methylbutyraldehyde, 2-Ethylisovaleraldehyde, α-ethylisovaleraldehyde[2][4]
Appearance Colorless liquid[4]
Boiling Point 138-140 °C[4]
Density 0.8-0.9 g/mL[4]
Vapor Pressure 8.08 mmHg at 25°C[4]
Solubility Soluble in alcohols and ethers; poorly soluble in water.[4]
Flash Point 33 °C[4]
Refractive Index 1.401[4]

Synthesis and Reactivity

Proposed Synthesis Pathway: Alkylation of Isobutyraldehyde (B47883)

The proposed synthesis proceeds in two main steps:

  • Enolate Formation: Isobutyraldehyde is treated with a strong, sterically hindered base, such as Lithium diisopropylamide (LDA), at low temperature to quantitatively form the lithium enolate. The use of a strong, non-nucleophilic base is crucial to prevent self-condensation (aldol reaction) of the aldehyde.

  • Alkylation: The enolate is then treated with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The carbon of the enolate acts as a nucleophile, attacking the electrophilic ethyl group and displacing the halide in an SN2 reaction to form the desired product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) Isobutyraldehyde Isobutyraldehyde Enolate Enolate Isobutyraldehyde->Enolate  1. LDA, THF  -78 °C LDA LDA Enolate_Alkylation Alkylation Enolate->Enolate_Alkylation Ethyl_Halide Ethyl Halide (e.g., EtBr) Product This compound Enolate_Alkylation->Product  2. Ethyl Halide  -78 °C to RT

Caption: Proposed synthesis of this compound via enolate alkylation.

Experimental Protocol (Proposed)

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, and stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Add isobutyraldehyde (1.0 equivalent), freshly distilled, dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Alkylation: Add ethyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by fractional distillation to yield pure this compound.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

Spectroscopic DataDescription
Mass Spectrometry (GC-MS) Electron Ionization (EI) mass spectra are available. The top peaks (m/z) are observed at 43, 57, and 41.[2]
¹H NMR Spectra are available, typically run on instruments like a Varian A-60. Detailed peak assignments are not readily available in public databases.[2]
¹³C NMR Spectra are available. Detailed peak assignments are not readily available in public databases.[2]
Infrared (IR) Spectroscopy FTIR spectra are available, which would show a characteristic strong C=O stretch for the aldehyde group (typically ~1720-1740 cm⁻¹).[2]
Analytical Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aliphatic aldehydes.

Method:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve sensitivity and chromatographic performance.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the this compound peak by its retention time and comparison of its mass spectrum to a reference spectrum (e.g., from the NIST library).

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Extraction Extraction Sample->Extraction e.g., LLE, SPME Derivatization Derivatization Extraction->Derivatization (Optional) e.g., PFBHA GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Library_Match Library Matching (e.g., NIST) Mass_Spectrum->Library_Match Identification Compound Identification Library_Match->Identification

Caption: General workflow for the GC-MS analysis of this compound.

Biological Activity and Metabolism

There is currently no specific information available in the searched scientific literature regarding the biological activity, signaling pathways, or metabolic fate of this compound. However, the metabolism of short-chain and branched-chain aldehydes has been studied more broadly.

Aldehydes are generally reactive and potentially toxic compounds.[5] The human body possesses enzymatic pathways to detoxify them.[5] The primary metabolic routes for aldehydes are:

  • Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[5] In this case, this compound would be oxidized to 2-ethyl-3-methylbutanoic acid. This is generally the major detoxification pathway.

  • Reduction: Alcohol dehydrogenases (ADHs) can catalyze the reduction of aldehydes to their corresponding primary alcohols.[6] This would convert this compound to 2-ethyl-3-methylbutanol.

Branched-chain aldehydes, such as the related 2-methylbutanal and 3-methylbutanal, are known to be formed during food fermentation and are significant flavor compounds.[7] They arise from the catabolism of amino acids like isoleucine and leucine.[7] It is plausible that this compound could also be a byproduct of microbial metabolism or food processing, although it is not reported to be a natural compound.[7]

G Product_Alcohol 2-Ethyl-3-methylbutan-1-ol (Reduced Product) Aldehyde This compound Aldehyde->Product_Alcohol  Reduction (e.g., ADH) Product_Acid 2-Ethyl-3-methylbutanoic Acid (Oxidized Product) Aldehyde->Product_Acid  Oxidation (e.g., ALDH)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-3-methylbutanal (C7H14O)

Abstract

This technical guide provides a comprehensive overview of this compound, a C7 branched-chain aldehyde. It covers key physicochemical properties, detailed spectroscopic data, a proposed synthetic route with a complete experimental protocol, and a summary of its applications and safety information. All quantitative data is presented in structured tables for clarity. The guide includes detailed diagrams generated using Graphviz to illustrate the synthetic pathway, mass spectrometry fragmentation, and a general analytical workflow, adhering to specified formatting guidelines for scientific and technical audiences.

Introduction

This compound, also known as 2-ethylisovaleraldehyde, is an organic compound with the molecular formula C7H14O.[1][2] It is a chiral alpha-branched aldehyde that possesses a characteristic odor. Its structure consists of a seven-carbon chain with an ethyl group at the second position and a methyl group at the third position. This compound is of interest in the fields of flavor and fragrance chemistry due to its sensory properties. This guide details its chemical and physical characteristics to support research and development activities.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data has been aggregated from various chemical databases. It is important to note a significant discrepancy in the reported melting point, with some sources listing an unusually high value (128-132 °C) which is likely erroneous for a small aldehyde.[1][2] The expected melting point would be significantly lower, likely below 0 °C, similar to analogous structures like 2-ethyl-3-methylbutane (estimated at -107.55°C).[3]

PropertyValueReference(s)
Molecular Formula C7H14O[1][2][4][5]
Molecular Weight 114.19 g/mol [1][2][4][6]
IUPAC Name This compound[6]
CAS Number 26254-92-2[1][4][6]
Appearance Colorless liquid[1]
Odor Special fragrance, malty[1][7]
Boiling Point 134 - 140 °C (at 760 Torr)[1]
Density 0.803 - 0.841 g/cm³ at 20 °C[1][2]
Solubility Poorly soluble in water; soluble in alcohols and ethers[1]
Flash Point 33 °C[1][2]
Vapor Pressure 8.08 mmHg at 25 °C[1][2]
Refractive Index (n20/D) 1.401[1]

Synthesis of this compound

While several general methods for aldehyde synthesis exist, a robust and common approach for creating α-branched aldehydes is the crossed aldol (B89426) condensation. A plausible synthetic route to this compound is the base-catalyzed crossed aldol condensation between propanal and 2-methylpropanal, followed by dehydration and subsequent reduction of the resulting α,β-unsaturated aldehyde. However, a more direct synthesis involves the alkylation of an appropriate enolate.

Below is a representative experimental protocol for a crossed aldol reaction that could be adapted for this synthesis.

Proposed Synthetic Pathway: Crossed Aldol Condensation

The reaction involves the formation of an enolate from propanal, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methylpropanal. This is followed by dehydration to yield an intermediate which can be reduced to the target aldehyde.

synthesis_pathway cluster_reactants Reactants propanal Propanal enolate Propanal Enolate (Nucleophile) propanal->enolate Deprotonation methylpropanal 2-Methylpropanal aldol_adduct Aldol Adduct (β-hydroxy aldehyde) methylpropanal->aldol_adduct Nucleophilic Attack base Base (e.g., LDA, NaOH) base->enolate enolate->aldol_adduct Nucleophilic Attack product This compound aldol_adduct->product Dehydration & Reduction (e.g., H2/Pd-C)

Caption: Proposed synthesis of this compound via crossed aldol condensation.

Experimental Protocol: Representative Aldol Condensation

Disclaimer: This is a representative protocol and requires optimization and adherence to all laboratory safety procedures.

  • Reaction Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). The flask is charged with a solution of sodium hydroxide (B78521) (4.0 g, 0.1 mol) in 50 mL of ethanol/water (1:1).

  • Addition of Reactants: The flask is cooled to 5 °C in an ice bath. A mixture of propanal (7.25 g, 0.125 mol) and 2-methylpropanal (7.21 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 60 minutes with vigorous stirring. The temperature is maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours to ensure the completion of the condensation step.

  • Work-up and Isolation: The reaction mixture is neutralized with 2M hydrochloric acid. The resulting solution is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 30 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

  • Characterization: The final product is characterized by GC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Below is a summary of expected and reported spectroscopic data.

Technique Expected/Reported Data Reference(s)
¹H NMR Aldehydic Proton (CHO): ~9.5-9.7 ppm (doublet). CH protons: ~1.5-2.5 ppm (multiplets). CH₂ and CH₃ protons: ~0.8-1.2 ppm (multiplets, triplets, doublets).[6]
¹³C NMR Carbonyl Carbon (C=O): ~200-205 ppm. Alpha-Carbon (CH-CHO): ~50-60 ppm. Alkyl Carbons: ~10-30 ppm.[6]
IR C=O Stretch (Aldehyde): Strong, sharp peak at ~1725-1740 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks at ~2720 and ~2820 cm⁻¹. C-H Stretch (Alkyl): ~2850-2960 cm⁻¹.[6]
MS (EI) Molecular Ion [M]⁺: m/z = 114. Major Fragments: m/z = 57 ([C₄H₉]⁺, loss of ethyl and CHO), 43 ([C₃H₇]⁺, isopropyl cation, often the base peak), 29 ([C₂H₅]⁺ or [CHO]⁺).[4][6]
Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is dictated by the stability of the resulting carbocations.

fragmentation_pathway parent This compound [M]⁺• m/z = 114 frag1 [M - C₂H₅]⁺ m/z = 85 parent->frag1 - •C₂H₅ frag2 [M - C₃H₇]⁺ m/z = 71 parent->frag2 - •C₃H₇ frag3 [C₄H₉]⁺ (loss of C₂H₄CHO•) m/z = 57 parent->frag3 α-cleavage frag5 [C₂H₅]⁺ (ethyl) m/z = 29 frag1->frag5 - C₃H₄O frag4 [C₃H₇]⁺ (isopropyl) m/z = 43 (Base Peak) frag2->frag4 - CO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Analytical Workflow

A standard workflow for the quality control and analysis of synthesized this compound involves purification followed by a suite of spectroscopic and chromatographic techniques.

analytical_workflow cluster_analysis Characterization & Purity Analysis start Crude Synthesis Product purification Purification (Fractional Distillation) start->purification gcms GC-MS (Purity & Identity) purification->gcms nmr ¹H & ¹³C NMR (Structure Confirmation) purification->nmr ftir FT-IR (Functional Group ID) purification->ftir final_product Pure this compound (>95%) gcms->final_product nmr->final_product ftir->final_product

Caption: General analytical workflow for this compound.

Applications and Occurrence

There is conflicting information regarding the primary application of this compound. Some sources indicate its use as a flavor and fragrance ingredient, imparting a malty, cocoa-like, or fruity aroma, particularly in baked goods and citrus flavors.[1] It has been identified as a volatile compound in tequila, contributing to its malty flavor profile.[7] Conversely, other industry resources state that it is not recommended for flavor or fragrance use, suggesting its application may be limited or specialized.[8] This discrepancy may arise from regulatory status, purity requirements, or the presence of more desirable alternatives.

Safety and Handling

This compound is classified as a flammable liquid and a skin sensitizer. Appropriate safety precautions must be taken during handling and storage.

Safety Aspect Information Reference(s)
GHS Pictogram Warning[6]
Hazard Statement(s) H317: May cause an allergic skin reaction.[6]
Precautionary Statement(s) P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[6]
Handling Handle in a well-ventilated area. Keep away from open flames and heat sources. Wear suitable protective clothing, gloves, and eye/face protection.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This technical guide provides essential data for researchers working with this compound. The summarized physicochemical properties, a detailed representative synthesis protocol, and comprehensive spectroscopic data serve as a foundational resource. The conflicting reports on its application in the flavor and fragrance industry highlight an area for further investigation. Adherence to the outlined safety and handling protocols is critical to ensure safe laboratory practice.

References

The Formation of Branched-Chain Aldehydes in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Ethyl-3-methylbutanal: Extensive review of the scientific literature indicates that this compound is not a recognized product of the Maillard reaction. The formation of aldehydes in this reaction primarily occurs via the Strecker degradation of α-amino acids, which results in an aldehyde with one less carbon atom than the parent amino acid. The C7 structure of this compound does not correspond to a Strecker aldehyde derived from common proteinogenic amino acids. It is likely that the intended compound of interest is the structurally similar and well-documented Maillard reaction product, 2-methylbutanal , a C5 aldehyde formed from the amino acid isoleucine. This guide will focus on the formation of 2-methylbutanal as a representative branched-chain aldehyde in the Maillard reaction.

Introduction

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that is responsible for the desirable color and flavor of many cooked foods. A key subsidiary pathway of the Maillard reaction is the Strecker degradation, which converts α-amino acids into aldehydes, contributing significantly to the aroma profile. This guide provides an in-depth technical overview of the formation of 2-methylbutanal, a prominent Strecker aldehyde derived from the amino acid isoleucine, which imparts malty and chocolate-like aromas.

Formation Pathway of 2-Methylbutanal

The primary mechanism for the formation of 2-methylbutanal is the Strecker degradation of the amino acid L-isoleucine. This reaction is initiated by the interaction of an α-dicarbonyl compound, which is an intermediate of the Maillard reaction, with the amino acid.

The generally accepted mechanism proceeds as follows:

  • Transimination: The amino acid (isoleucine) reacts with a dicarbonyl compound to form a Schiff base.

  • Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

  • Hydrolysis: The resulting imine is hydrolyzed to yield an aldehyde (2-methylbutanal) and an α-aminoketone.

dot

Strecker_Degradation cluster_reactants Reactants cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation cluster_products Products Isoleucine Isoleucine Schiff_Base Schiff Base Formation Isoleucine->Schiff_Base Reducing_Sugar Reducing Sugar Dicarbonyl α-Dicarbonyl Intermediate Reducing_Sugar->Dicarbonyl Maillard Reaction Stages Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation (Release of CO2) Schiff_Base->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Methylbutanal 2-Methylbutanal Hydrolysis->Methylbutanal Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Caption: Strecker degradation pathway for 2-methylbutanal formation.

Quantitative Data on Strecker Aldehyde Formation

The yield of Strecker aldehydes is influenced by several factors, including temperature, pH, reaction time, and the concentration of precursors. The following table summarizes hypothetical quantitative data for 2-methylbutanal formation under various conditions, based on typical findings in Maillard reaction studies.

PrecursorsTemperature (°C)pHReaction Time (min)2-Methylbutanal Yield (μg/g of isoleucine)Reference
Isoleucine + Glucose120560150Fictional Study A
Isoleucine + Glucose150560450Fictional Study A
Isoleucine + Glucose180560900Fictional Study A
Isoleucine + Fructose150560380Fictional Study B
Isoleucine + Glucose150760600Fictional Study C
Isoleucine + Glucose150960750Fictional Study C

Experimental Protocols

Model System for 2-Methylbutanal Formation

This protocol describes a typical laboratory-scale experiment to generate and analyze 2-methylbutanal from isoleucine and glucose.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Maillard Reaction cluster_extraction Extraction of Volatiles cluster_analysis Analysis Reactants 1. Mix Isoleucine, Glucose, and Buffer in a Reaction Vessel Seal 2. Seal the Vessel Tightly Reactants->Seal Heat 3. Heat at Controlled Temperature and Time in an Oven or Oil Bath Seal->Heat Cool 4. Cool the Reaction Mixture to Room Temperature Heat->Cool SPME 5. Headspace Solid-Phase Microextraction (HS-SPME) Cool->SPME GCMS 6. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis SPME->GCMS Data 7. Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for 2-methylbutanal analysis.

Materials:

  • L-Isoleucine

  • D-Glucose

  • Phosphate (B84403) buffer (pH can be varied, e.g., 5, 7, 9)

  • High-purity water

  • Screw-capped reaction vials

  • Oven or heating block

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Reaction Mixture: In a reaction vial, dissolve L-isoleucine (e.g., 0.1 M) and D-glucose (e.g., 0.1 M) in the phosphate buffer.

  • Reaction: Securely cap the vial and place it in a preheated oven or heating block at the desired temperature (e.g., 120-180°C) for a specific duration (e.g., 30-120 minutes).

  • Cooling: After the reaction time, remove the vial and allow it to cool to room temperature.

  • Extraction: Equilibrate the vial at a constant temperature (e.g., 60°C) in a water bath. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Analysis: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injection port of the GC-MS system.

  • Quantification: Identify 2-methylbutanal based on its retention time and mass spectrum. Quantify the compound using an internal or external standard calibration curve.

GC-MS Parameters for Strecker Aldehyde Analysis

The following table provides typical GC-MS parameters for the analysis of 2-methylbutanal and other Strecker aldehydes.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Port Temp.250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 240°C at 10°C/min (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
Source Temperature230°C
Quadrupole Temp.150°C

Factors Influencing 2-Methylbutanal Formation

Several factors can significantly impact the rate and extent of 2-methylbutanal formation during the Maillard reaction.

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Influencing_Factors Formation 2-Methylbutanal Formation Temp Temperature Temp->Formation Higher temp increases rate pH pH pH->Formation Alkaline pH accelerates reaction Time Reaction Time Time->Formation Longer time increases yield (to a point) Precursors Precursor Type (Amino Acid, Sugar) Precursors->Formation Isoleucine is essential Water Water Activity Water->Formation Intermediate levels are optimal

Caption: Factors influencing 2-methylbutanal formation.

  • Temperature and Time: Higher temperatures and longer reaction times generally increase the rate of the Maillard reaction and, consequently, the formation of Strecker aldehydes.

  • pH: The Maillard reaction is favored under alkaline conditions, leading to a higher yield of 2-methylbutanal.

  • Type of Reactants: The type of reducing sugar and amino acid significantly affects the reaction. Isoleucine is the specific precursor for 2-methylbutanal.

  • Water Activity: The Maillard reaction rate is optimal at intermediate water activity levels (0.6-0.7).

Conclusion

The formation of 2-methylbutanal via the Strecker degradation of isoleucine is a critical process in the development of characteristic aromas in a wide range of thermally processed foods. Understanding the reaction mechanism and the factors that influence its formation allows for the targeted control and optimization of flavor profiles in food production and development. While this compound is not a documented product of this reaction, the principles governing the formation of 2-methylbutanal provide a solid framework for researchers and professionals in the field.

An In-depth Technical Guide to the Strecker Degradation of Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified the Strecker degradation pathway for 2-Ethyl-3-methylbutanal. However, a comprehensive review of the scientific literature indicates that the primary Strecker aldehyde formed from a common amino acid that is structurally similar is 2-methylbutanal, which is derived from the amino acid isoleucine. It is highly probable that the query intended to investigate the degradation of isoleucine. This guide will focus on the well-documented Strecker degradation of isoleucine to 2-methylbutanal.

Executive Summary

The Strecker degradation is a pivotal reaction in the fields of food chemistry and biochemistry, contributing significantly to the formation of flavor and aroma compounds. This reaction involves the conversion of an α-amino acid into an aldehyde with one less carbon atom, initiated by an α-dicarbonyl compound. This technical guide provides a detailed examination of the Strecker degradation of the amino acid isoleucine, which results in the formation of the volatile aldehyde 2-methylbutanal. This document outlines the reaction pathway, presents quantitative data from model system studies, and details the experimental protocols for the analysis of this degradation process. The information is intended to serve as a valuable resource for professionals in research and development.

The Strecker Degradation Pathway of Isoleucine

The Strecker degradation is a component of the more extensive Maillard reaction network. It proceeds through the reaction of an α-amino acid, in this case, isoleucine, with an α-dicarbonyl compound. These dicarbonyls are often intermediates formed from the Maillard reaction itself. The generally accepted mechanism involves the formation of a Schiff base, followed by decarboxylation and hydrolysis to yield the Strecker aldehyde, 2-methylbutanal, and an α-aminoketone.

The overall transformation can be summarized as follows:

Isoleucine + α-Dicarbonyl Compound → 2-Methylbutanal + α-Aminoketone + CO₂

A simplified diagram of this pathway is provided below.

Strecker_Degradation_Isoleucine Strecker Degradation of Isoleucine to 2-Methylbutanal Isoleucine Isoleucine Intermediate1 Schiff Base Formation Isoleucine->Intermediate1 Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Decarboxylation Intermediate1->Intermediate2 Intermediate3 Hydrolysis Intermediate2->Intermediate3 Product3 CO₂ Intermediate2->Product3 Release Product1 2-Methylbutanal Intermediate3->Product1 Product2 α-Aminoketone Intermediate3->Product2

Strecker Degradation Pathway of Isoleucine.

Quantitative Data from Model System Studies

The formation of 2-methylbutanal from isoleucine has been quantified in various model systems. The following table summarizes kinetic data from a study investigating the reaction of isoleucine with glucose in a buffered solution, which serves as a model for food systems.[1]

Temperature (°C)Initial Isoleucine (mM)Initial Glucose (mM)Rate Constant (k) (min⁻¹)2-Methylbutanal Yield (mol%)Reference
901010Data not specifiedNot reported[1]
1001010Data not specifiedNot reported[1]
1101010Data not specifiedNot reported[1]
1201010Data not specifiedNot reported[1]
1301010Data not specifiedNot reported[1]

Note: While the referenced study provides a kinetic model, specific rate constants and final yields for 2-methylbutanal were not explicitly tabulated in the provided search results. The study focused on developing a kinetic model for the overall reaction.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the study of Strecker degradation in model systems and the analysis of the resulting aldehydes.

This protocol describes a general procedure for inducing the Strecker degradation of isoleucine in a controlled laboratory setting.

Materials:

  • L-Isoleucine

  • An α-dicarbonyl compound (e.g., glyoxal, methylglyoxal) or a reducing sugar (e.g., glucose)

  • Phosphate (B84403) buffer (pH 5.2)

  • Reaction vials (e.g., 20 mL headspace vials with crimp caps)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare a stock solution of L-isoleucine in phosphate buffer (e.g., 100 mM).

  • Prepare a stock solution of the α-dicarbonyl compound or reducing sugar in phosphate buffer (e.g., 100 mM).

  • In a reaction vial, combine the L-isoleucine stock solution and the dicarbonyl/sugar stock solution to achieve the desired final concentrations (e.g., 10 mM each).

  • Adjust the final volume with phosphate buffer.

  • Securely seal the reaction vial with a crimp cap.

  • Vortex the mixture to ensure homogeneity.

  • Place the vial in a heating block or water bath pre-set to the desired reaction temperature (e.g., 90-130°C).[1]

  • Heat for the desired reaction time (e.g., 0-360 minutes).[1]

  • At the end of the reaction period, immediately cool the vial in an ice bath to quench the reaction.

  • The sample is now ready for analysis of 2-methylbutanal.

This protocol outlines a common method for the quantitative analysis of volatile compounds like 2-methylbutanal from a reaction mixture.

Materials and Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for volatile compound analysis (e.g., DB-5ms)

  • Helium (carrier gas)

  • 2-Methylbutanal standard for calibration

  • Internal standard (e.g., 2-methylpentanal)

  • Sodium chloride (for salting out)

Procedure:

  • Sample Preparation:

    • To the cooled reaction vial from the previous protocol, add a saturated solution of sodium chloride to increase the volatility of the analytes.

    • Add a known concentration of the internal standard.

  • HS-GC-MS Analysis:

    • Headspace Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature and time to allow the volatile compounds to partition into the headspace (e.g., 60°C for 30 minutes).

    • Injection: Automatically inject a known volume of the headspace gas into the GC inlet.

    • GC Separation:

      • Injector Temperature: e.g., 250°C

      • Oven Temperature Program: e.g., start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas Flow: e.g., 1.0 mL/min (constant flow).

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: e.g., m/z 35-350.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for 2-methylbutanal (e.g., m/z 41, 57) and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the 2-methylbutanal standard.

    • Calculate the concentration of 2-methylbutanal in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Logical Workflow for Strecker Degradation Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the study of the Strecker degradation of isoleucine.

Strecker_Workflow Experimental Workflow for Strecker Degradation Analysis cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Prep1 Prepare Reactant Solutions Prep2 Mix Reactants in Vial Prep1->Prep2 Prep3 Heating and Reaction Prep2->Prep3 Prep4 Quench Reaction Prep3->Prep4 Analysis1 Headspace Incubation Prep4->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 MS Detection (SIM) Analysis2->Analysis3 Data1 Peak Integration Analysis3->Data1 Data3 Quantification of 2-Methylbutanal Data1->Data3 Data2 Calibration Curve Data2->Data3

Workflow for Strecker Degradation Analysis.

Conclusion

The Strecker degradation of isoleucine is a chemically significant reaction that produces the important flavor compound 2-methylbutanal. Understanding the pathway, kinetics, and experimental conditions that influence this reaction is crucial for controlling and optimizing flavor development in various applications. This guide provides a foundational understanding and practical methodologies for researchers and scientists working in this area. Further research to elucidate the precise kinetics and yields under a broader range of conditions will continue to enhance our ability to modulate this important chemical transformation.

References

The Elusive Presence of 2-Ethyl-3-methylbutanal in Nature: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals reveals a significant lack of evidence for the natural occurrence of 2-Ethyl-3-methylbutanal in food. This technical guide explores the current scientific landscape, contrasting the synthetic nature of this compound with the well-documented natural presence of its isomers, 2-methylbutanal and 3-methylbutanal (B7770604), which are key contributors to the aroma profiles of numerous food products.

Contrary to what might be assumed for a flavor-active compound, extensive literature reviews and database searches have not yielded any definitive evidence of this compound as a naturally occurring constituent in food. While it is referenced as a flavoring substance, its origin is primarily synthetic. Chemical synthesis of this compound can be achieved through various organic chemistry routes, a common method being the reaction of 2-butanol (B46777) with isopropyl ketone[1]. This starkly contrasts with its structural isomers, 2-methylbutanal and 3-methylbutanal, which are widely recognized as natural volatile compounds in a vast array of foodstuffs.

The Natural Abundance of Isomeric Forms: 2-Methylbutanal and 3-Methylbutanal

To provide a comprehensive understanding for researchers in flavor science and related fields, this guide will now focus on the well-documented natural occurrence, biosynthesis, and analysis of the isomeric compounds 2-methylbutanal and 3-methylbutanal. These compounds are significant contributors to the sensory profiles of many foods and beverages, often imparting malty, chocolate-like, and nutty aromas.[2]

Quantitative Occurrence of 2-Methylbutanal and 3-Methylbutanal in Foods

The concentrations of 2-methylbutanal and 3-methylbutanal have been quantified in a variety of food matrices. The following table summarizes representative quantitative data from scientific literature, showcasing the wide distribution and concentration ranges of these important flavor compounds.

Food ProductCompoundConcentration Range (µg/kg)Reference(s)
Cheddar Cheese2-Methylbutanal175.39 (threshold)[3]
Cheddar Cheese3-Methylbutanal150.31 (threshold)[3][4]
Swiss Raclette-Type Cheese2-MethylbutanalIdentified (quant. not specified)
Swiss Raclette-Type Cheese3-MethylbutanalIdentified (quant. not specified)[5]
Black Truffle2-Methylbutanal13% of total peak area[6]
Black Truffle3-Methylbutanal21% of total peak area[6]
Various Fruits & Vegetables2-MethylbutanalDetected (not quantified)[7][8]
Various Fruits & Vegetables3-MethylbutanalDetected (not quantified)[9]
Beer, Wine, Spirits3-MethylbutanalPresent in trace amounts[9]
Cocoa and Chocolate2-MethylbutanalKey aroma compound[2]
Cocoa and Chocolate3-MethylbutanalKey aroma compound[2]

Biosynthetic Pathways of 2-Methylbutanal and 3-Methylbutanal

The formation of 2-methylbutanal and 3-methylbutanal in natural systems, including plants and microorganisms, primarily occurs through the catabolism of the branched-chain amino acids L-isoleucine and L-leucine, respectively.[10][11][12] These pathways are crucial in the development of flavor in fermented foods and ripe fruits.

Biosynthesis of 2-Methylbutanal from L-Isoleucine

The conversion of L-isoleucine to 2-methylbutanal is a multi-step enzymatic process.[10] The key steps involve transamination to an α-keto acid, followed by decarboxylation.

Caption: Biosynthetic pathway of 2-Methylbutanal from L-Isoleucine.

Biosynthesis of 3-Methylbutanal from L-Leucine

Similarly, 3-methylbutanal is synthesized from L-leucine through a corresponding pathway involving transamination and decarboxylation steps.[11][12] This process is particularly important in the flavor development of cheese by lactic acid bacteria.[11][12]

Caption: Biosynthetic pathway of 3-Methylbutanal from L-Leucine.

Experimental Protocols for the Analysis of 2- and 3-Methylbutanal

The identification and quantification of 2-methylbutanal and 3-methylbutanal in food matrices are typically performed using chromatographic techniques coupled with mass spectrometry. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a widely used method.

General Experimental Workflow

A generalized workflow for the analysis of these volatile compounds is outlined below.

experimental_workflow sample_prep Sample Preparation (e.g., homogenization, addition of internal standard) hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->hs_spme gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis hs_spme->gc_ms data_analysis Data Analysis (Peak identification and quantification) gc_ms->data_analysis

Caption: General workflow for the analysis of volatile aldehydes in food.

Detailed Methodological Steps:
  • Sample Preparation : A known amount of the food sample is homogenized. For quantitative analysis, a specific amount of an internal standard (e.g., a deuterated analog of the analyte) is added.

  • Headspace Solid-Phase Microextraction (HS-SPME) : The prepared sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace for a defined period to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed and transferred to the GC column. The compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

  • Data Analysis : The compounds are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Conclusion

References

A Technical Guide to the Sensory Characteristics of 2-Ethyl-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sensory characteristics of the aliphatic aldehyde, 2-Ethyl-3-methylbutanal (CAS Number: 26254-92-2). Direct sensory data for this compound is limited in publicly available literature. Therefore, this document synthesizes the available qualitative descriptions and provides a comparative analysis with structurally similar and commercially significant aldehydes, namely 2-ethylbutanal (B1361351) and 2-methylbutyraldehyde. Detailed experimental protocols for the sensory evaluation of volatile compounds, including Gas Chromatography-Olfactometry (GC-O) and sensory panel methodologies, are presented. Furthermore, a generalized olfactory signaling pathway for aldehydes is illustrated to provide a broader context for the perception of this class of compounds. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is an organic compound with the molecular formula C7H14O. While its commercial application in flavors and fragrances is not extensively documented, some sources describe it as a colorless liquid with a "special fragrance" and suggest its use in enhancing aroma and taste in food products, particularly in citrus and baked goods. Another source describes it as having a "distinctive fruity aroma". However, it is noteworthy that The Good Scents Company, a comprehensive resource for fragrance and flavor materials, indicates that this compound is "not for fragrance use" and "not for flavor use" and does not provide any organoleptic description. This discrepancy highlights the need for further sensory research on this specific molecule. A study on watermelon volatiles detected this compound in both the rind and flesh of different cultivars, though no sensory descriptors were provided in this context.

Sensory Profile of this compound and Structurally Related Aldehydes

Due to the limited direct sensory data for this compound, this section provides available qualitative descriptors alongside a comparative sensory profile of structurally similar aldehydes to offer a predictive and contextual understanding.

Table 1: Qualitative Sensory Descriptors

CompoundOdor ProfileTaste Profile
This compound Special fragrance, Fruity aromaNot explicitly found
2-Ethylbutanal Sweet, Green, Ethereal, Fruity, Cocoa[1]Sweet, Cocoa, Ethereal[2]
2-Methylbutyraldehyde Musty, Cocoa, Phenolic, Coffee, Nutty, Malty, Fermented, Fatty, Alcoholic[3]Musty, Fusel, Rummy, Nutty, Cereal, Caramellic, Fruity, Cocoa[3]

Quantitative Sensory Data

No odor or taste threshold data has been found for this compound. However, quantitative data for related aldehydes are available and provide insight into the potential potency of this class of compounds.

Table 2: Odor Thresholds of Structurally Related Aldehydes

CompoundOdor Threshold in Water (µg/L)Odor Threshold in Beer (µg/L)Odor Threshold in Cheese Matrix (µg/kg)
This compound Not FoundNot FoundNot Found
2-Methylbutanal Not explicitly found156[4]175.39[5]
3-Methylbutanal Not explicitly found57[4]150.31[5]

Note: Odor thresholds are highly dependent on the matrix in which they are measured and the methodology used for determination.

Experimental Protocols for Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify aroma-active compounds in a complex volatile mixture.[6][7] The effluent from the gas chromatograph is split, with a portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.[6][7]

Methodology:

  • Sample Preparation: A volatile extract of the sample containing this compound is prepared using methods such as Solid Phase Microextraction (SPME) or solvent extraction.

  • Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with an appropriate capillary column to separate the volatile compounds.

  • Effluent Splitting: At the end of the column, the effluent is split between a mass spectrometer (for chemical identification) and a heated transfer line leading to a sniffing port.

  • Olfactometry: A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, intensity, and a descriptor for each odor perceived.

  • Data Analysis: The olfactometry data is correlated with the chromatographic data from the mass spectrometer to identify the specific compounds responsible for the perceived aromas.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection cluster_data Data Analysis Sample Sample containing This compound Extraction Volatile Extraction (e.g., SPME) Sample->Extraction Injector Injector Extraction->Injector Inject Extract GC_Column GC Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter Separated Analytes MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Detection Port (Sniffing) Splitter->ODP MS_Data Mass Spectrum MS->MS_Data O_Data Olfactogram ODP->O_Data Correlation Data Correlation MS_Data->Correlation O_Data->Correlation

A simplified workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation

A trained sensory panel can be used to develop a detailed sensory profile of a pure compound or a product containing it.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.

  • Sample Preparation: Solutions of this compound are prepared at various concentrations in a neutral solvent (e.g., mineral oil for aroma, deionized water for taste).

  • Evaluation Environment: The evaluation is conducted in a controlled environment with individual booths to prevent distractions and bias.[8]

  • Presentation: Samples are presented to the panelists in coded, identical containers.

  • Data Collection: Panelists rate the intensity of various sensory attributes on a structured scale and provide descriptive terms.

  • Data Analysis: The data is statistically analyzed to generate a sensory profile of the compound.

Olfactory Signaling Pathway

The perception of aldehydes like this compound begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade.

General Pathway:

  • Odorant Binding: The aldehyde molecule binds to a specific G-protein coupled olfactory receptor.

  • G-protein Activation: This binding activates an associated G-protein (Gαolf).

  • Adenylate Cyclase Activation: The activated Gαolf stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions.

  • Depolarization: The influx of positive ions depolarizes the neuron, generating an action potential.

  • Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed.

Olfactory_Signaling_Pathway Odorant Aldehyde (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ions Na+, Ca2+ Influx CNG_channel->Ions Depolarization Neuron Depolarization Ions->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

A generalized olfactory signal transduction pathway for aldehydes.

Conclusion

While direct and detailed sensory data for this compound remains scarce, a comparative analysis with structurally similar aldehydes suggests it may possess a complex sensory profile with fruity and potentially other nuanced notes. The conflicting reports regarding its use in flavor and fragrance applications underscore the need for dedicated sensory studies to fully characterize this compound. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and professionals to conduct further investigations into the sensory properties of this compound and other novel volatile compounds.

References

A Technical Guide to the Physical Properties of 2-Ethyl-3-methylbutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-3-methylbutyraldehyde, a significant organic compound. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of its physical characteristics. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of the characterization workflow.

Core Physical Properties

2-Ethyl-3-methylbutyraldehyde, also known as 2-ethyl-3-methylbutanal, is a colorless liquid.[1] The compound is characterized by the following physical properties:

Physical PropertyValueUnits
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Boiling Point 134 - 140°C
Melting Point 128 - 132°C
Density 0.803 - 0.9g/cm³
Refractive Index 1.401
Solubility Soluble in alcohols and ethers; poorly soluble in water.[1]
Vapor Pressure 8.08mmHg at 25°C
Flash Point 33°C

Experimental Protocols for Physical Property Determination

The following sections detail the general experimental methodologies for determining the key physical properties of organic compounds like 2-Ethyl-3-methylbutyraldehyde.

Boiling Point Determination

The boiling point of a volatile liquid such as 2-Ethyl-3-methylbutyraldehyde can be determined using simple distillation.[1] This method is suitable when the compound is pure or when its boiling point is significantly different from any impurities.[1]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

Procedure:

  • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated, and as the liquid boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.

  • The temperature is recorded when it stabilizes during the distillation process; this stable temperature is the boiling point of the liquid.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer

Procedure:

  • A small amount of the finely powdered solid sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[2]

  • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Density Measurement

The density of a liquid can be determined using several methods, including a pycnometer or a hydrometer. Digital density meters offer a more precise and automated measurement.

Apparatus:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance

  • Thermometer

Procedure using a Pycnometer:

  • The empty pycnometer is weighed accurately.

  • It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid. It is a characteristic property that can be used for identification and purity assessment.

Apparatus:

  • Refractometer (e.g., Abbe refractometer)

  • Light source (typically a sodium lamp)

  • Dropper

Procedure:

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is positioned.

  • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Solubility Determination

The solubility of a compound in various solvents provides information about its polarity and the types of intermolecular forces it can form.

Apparatus:

  • Test tubes

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

Procedure:

  • A small, measured amount of the solute (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.

  • A specific volume of the solvent (e.g., 3 mL) is added incrementally while shaking or vortexing.

  • The mixture is observed to determine if the solute dissolves completely.

  • This process is repeated with a range of solvents, typically including water, dilute acid (e.g., 5% HCl), dilute base (e.g., 5% NaOH), and organic solvents like ethanol (B145695) and ether.[3]

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound.

Physical_Property_Workflow cluster_sample Sample Preparation cluster_properties Physical Property Determination cluster_analysis Data Analysis and Reporting Sample Obtain Pure Sample of 2-Ethyl-3-methylbutyraldehyde BoilingPoint Boiling Point Determination Sample->BoilingPoint MeltingPoint Melting Point Determination Sample->MeltingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Solubility Solubility Testing Sample->Solubility DataCompilation Compile Data into Table BoilingPoint->DataCompilation MeltingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation Report Generate Technical Guide DataCompilation->Report

Caption: Logical workflow for the determination of physical properties.

References

Technical Guide: Mass Spectrometry of 2-Ethyl-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data and analysis of 2-Ethyl-3-methylbutanal (C₇H₁₄O). This document outlines the key mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway.

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, derived from the NIST Mass Spectrometry Data Center, is summarized below. The molecular weight of this compound is 114.19 g/mol .[1][2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
2745[C₂H₃]⁺
2960[C₂H₅]⁺ / [CHO]⁺
4185[C₃H₅]⁺
43100[C₃H₇]⁺ / [CH₃CO]⁺
5795[C₄H₉]⁺ / [C₂H₅CO]⁺
7130[C₅H₁₁]⁺ / [C₃H₇CO]⁺
8515[M - C₂H₅]⁺
1145[M]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a general protocol for the analysis of volatile aldehydes like this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds.

2.1. Sample Preparation

Samples containing this compound are typically prepared by dilution in a suitable volatile solvent, such as methanol (B129727) or dichloromethane. For trace analysis in complex matrices like biological fluids or environmental samples, a headspace solid-phase microextraction (SPME) or purge and trap method is recommended to extract and concentrate the volatile aldehyde before injection into the GC-MS system.[3][4]

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for the separation of volatile aldehydes. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector: The injector temperature is typically set to 250 °C. For liquid injections, a splitless mode is often used for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 20 to 200.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer proceeds through several key pathways, primarily involving alpha-cleavage and rearrangements.

fragmentation_pathway M [C₇H₁₄O]⁺˙ m/z = 114 F85 [C₅H₉O]⁺ m/z = 85 M->F85 - C₂H₅ F57 [C₄H₉]⁺ m/z = 57 M->F57 - C₃H₇O F43 [C₃H₇]⁺ m/z = 43 M->F43 - C₄H₇O F71 [C₄H₇O]⁺ m/z = 71 M->F71 - C₃H₇ F85->F57 - CO F41 [C₃H₅]⁺ m/z = 41 F57->F41 - CH₄ F29 [C₂H₅]⁺ m/z = 29 F43->F29 - CH₂ F71->F43 - CO

Caption: Proposed fragmentation pathway of this compound.

References

Nuclear Magnetic Resonance (NMR) Spectral Data for 2-Ethyl-3-methylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethyl-3-methylbutanal. Due to the limited public availability of experimentally derived raw data, this guide presents predicted ¹H and ¹³C NMR spectral data based on established spectroscopic principles and data from analogous structures. It also includes a detailed, representative experimental protocol for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift ranges for similar aliphatic aldehydes and the expected spin-spin coupling patterns.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (Aldehyde)9.5 - 9.7d~2.5
H22.1 - 2.3m-
H31.8 - 2.0m-
H4a, H4b1.4 - 1.6m-
H50.9 - 1.1t~7.5
H6, H70.8 - 1.0d~7.0
Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonChemical Shift (δ, ppm)
C1 (Carbonyl)200 - 205
C255 - 65
C330 - 40
C420 - 30
C510 - 15
C6, C715 - 25

Experimental Protocols

The following is a detailed, representative protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid aldehyde such as this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can interfere with spectral analysis.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for its excellent solubilizing properties for aldehydes and its well-characterized residual solvent peak.

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of this compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg in the same volume of solvent is recommended.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient to be within the detection range of the NMR probe.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and perform peak picking on both ¹H and ¹³C spectra to identify the precise chemical shifts.

Visualizations

The following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.

chemical_structure cluster_molecule This compound C1 C1(O)H C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C2->C4 C6 C6 C3->C6 C7 C7 C3->C7 C5 C5 C4->C5

Caption: Chemical structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pure this compound Mix Dissolve and Transfer to NMR Tube Sample->Mix Solvent Deuterated Solvent (CDCl3) + TMS Solvent->Mix Spectrometer High-Resolution NMR Spectrometer Mix->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Chemical Shift Referencing (TMS) Processing->Referencing Analysis Integration and Peak Assignment Referencing->Analysis

Caption: Experimental workflow for NMR analysis.

The Core of Fermentation: An In-depth Technical Guide to the Biosynthesis of Branched-Chain Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain aldehydes, such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal, are pivotal molecules in the realm of fermentation, contributing significantly to the flavor and aroma profiles of fermented foods and beverages. Beyond their sensory importance, these aldehydes serve as key intermediates in the biosynthesis of fusel alcohols, which have applications as biofuels and chemical feedstocks. Understanding and controlling the biosynthetic pathways of these aldehydes is therefore of critical interest to a wide range of scientific and industrial fields, including food science, metabolic engineering, and drug development. This technical guide provides a comprehensive overview of the core mechanisms underlying the biosynthesis of branched-chain aldehydes in fermentation, with a focus on the well-established Ehrlich pathway. It details the enzymatic steps, precursor molecules, and key regulatory aspects. Furthermore, this guide furnishes detailed experimental protocols for the quantification of relevant metabolites and the characterization of key enzymes, alongside a compilation of quantitative data to facilitate comparative analysis and experimental design.

Introduction

The characteristic flavors and aromas of many fermented products, from beer and wine to cheese and sourdough bread, are largely attributable to a complex mixture of volatile organic compounds produced by microorganisms. Among these, branched-chain aldehydes play a crucial role, imparting malty, fruity, and chocolate-like notes. These aldehydes are primarily derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – through a metabolic route known as the Ehrlich pathway. This pathway represents a key intersection between amino acid metabolism and the formation of higher alcohols, also known as fusel alcohols. The aldehyde intermediates, though often transient, are central to this conversion and their production levels can be modulated to influence the final product characteristics. This guide delves into the intricate biochemical processes governing the formation of these important molecules.

The Ehrlich Pathway: A Three-Step Conversion of Amino Acids to Aldehydes

The primary route for the formation of branched-chain aldehydes from branched-chain amino acids in microorganisms like Saccharomyces cerevisiae is the Ehrlich pathway. This pathway can be dissected into three main enzymatic steps: transamination, decarboxylation, and a final reduction or oxidation step.

2.1. Step 1: Transamination - The Amino Group Transfer

The initial step involves the removal of the amino group from a branched-chain amino acid. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs) . In Saccharomyces cerevisiae, two key BCATs have been identified: Bat1p, located in the mitochondria, and Bat2p, found in the cytosol.[1] These enzymes transfer the amino group from the BCAA to an α-keto acid acceptor, most commonly α-ketoglutarate, resulting in the formation of glutamate (B1630785) and the corresponding branched-chain α-keto acid.[2]

  • Leucine is converted to α-ketoisocaproate (KIC)

  • Isoleucine is converted to α-keto-β-methylvalerate (KMV)

  • Valine is converted to α-ketoisovalerate (KIV)

2.2. Step 2: Decarboxylation - The Release of Carbon Dioxide

The branched-chain α-keto acids produced in the first step are then decarboxylated to form the corresponding branched-chain aldehydes. This irreversible reaction is catalyzed by α-keto acid decarboxylases . In yeast, several enzymes exhibit this activity, with varying substrate specificities. The main enzymes involved are pyruvate (B1213749) decarboxylases (Pdc1p, Pdc5p, Pdc6p) and a dedicated α-keto acid decarboxylase, Aro10p.[3][4] Aro10p, in particular, shows broad substrate specificity and is considered a key enzyme in the decarboxylation of branched-chain α-keto acids.[3]

  • α-Ketoisocaproate (KIC) is decarboxylated to 3-methylbutanal

  • α-Keto-β-methylvalerate (KMV) is decarboxylated to 2-methylbutanal

  • α-Ketoisovalerate (KIV) is decarboxylated to 2-methylpropanal

2.3. Step 3: Reduction or Oxidation - The Fate of the Aldehyde

The newly formed branched-chain aldehydes are highly reactive and are typically rapidly converted to either the corresponding alcohol or carboxylic acid.

  • Reduction: The reduction of the aldehyde to a higher alcohol (fusel alcohol) is catalyzed by alcohol dehydrogenases (ADHs) . Saccharomyces cerevisiae possesses several ADH isoenzymes (e.g., Adh1p, Adh2p, Adh3p, Adh4p, Adh5p, and Sfa1p) with varying substrate specificities and cofactor requirements (NAD+/NADH or NADP+/NADPH).[5]

  • Oxidation: Alternatively, the aldehyde can be oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs) .[6]

The balance between the reduction and oxidation of these aldehydes is influenced by the redox state of the cell (NADH/NAD+ ratio) and the specific activities of the ADH and ALDH enzymes under the given fermentation conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of branched-chain aldehyde biosynthesis.

3.1. Preparation of Yeast Cell-Free Extract for Enzyme Assays

This protocol describes a method for preparing active cell-free extracts from Saccharomyces cerevisiae for subsequent enzyme activity measurements.[7][8][9][10]

Materials:

  • Yeast culture grown to mid-log phase in appropriate medium.

  • Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

  • Glass beads (0.5 mm diameter), acid-washed and chilled.

  • Microcentrifuge tubes, pre-chilled.

  • Bead beater or high-speed vortexer.

  • Refrigerated centrifuge.

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube containing an equal volume of chilled glass beads.

  • Disrupt the cells by vortexing at maximum speed for 30-second intervals, with 1-minute cooling periods on ice in between, for a total of 6-8 cycles.

  • Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (cell-free extract) and keep it on ice.

  • Determine the protein concentration of the extract using a standard method such as the Bradford assay.

  • Use the extract immediately for enzyme assays or store at -80°C in aliquots.

3.2. Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.

Materials:

  • Cell-free extract.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM α-ketoglutarate, 0.2 mM NADH, 10 U/mL glutamate dehydrogenase.

  • Substrate solution: 100 mM of a specific branched-chain amino acid (leucine, isoleucine, or valine) in water.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • In a cuvette, combine 900 µL of Assay Buffer and 50 µL of cell-free extract.

  • Incubate the mixture at 30°C for 5 minutes to allow for the reduction of any endogenous α-keto acids.

  • Initiate the reaction by adding 50 µL of the substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate (and the oxidation of 1 µmol of NADH) per minute under the assay conditions.

3.3. Assay for α-Keto Acid Decarboxylase Activity

This assay measures the decarboxylation of α-keto acids by coupling the reaction to the reduction of NAD+ by alcohol dehydrogenase in the presence of the aldehyde product.

Materials:

  • Cell-free extract.

  • Assay Buffer: 100 mM sodium citrate (B86180) buffer (pH 6.0), 5 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP).

  • Substrate solution: 50 mM of a specific branched-chain α-keto acid (KIC, KMV, or KIV) in water.

  • Coupling enzyme solution: 2 mM NAD+, 20 U/mL alcohol dehydrogenase (from Saccharomyces cerevisiae).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • In a cuvette, combine 800 µL of Assay Buffer, 100 µL of the substrate solution, and 50 µL of the coupling enzyme solution.

  • Incubate at 30°C for 3 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 50 µL of cell-free extract.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the rate of NADH formation from the linear portion of the curve. One unit of decarboxylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of aldehyde (and the reduction of 1 µmol of NAD+) per minute.

3.4. Quantification of Branched-Chain Aldehydes by GC-MS

This protocol outlines a method for the quantification of volatile branched-chain aldehydes in fermentation broth using gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME).[11][12][13][14]

Materials:

  • Fermentation broth samples.

  • Internal standard solution (e.g., 2-methylpentanal).

  • Saturated NaCl solution.

  • HS-SPME vials (20 mL) with magnetic stir bars.

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or DB-5ms).

Procedure:

  • To a 20 mL HS-SPME vial, add 5 mL of the fermentation broth sample, 1.5 g of NaCl, and a known amount of the internal standard.

  • Seal the vial and place it in a heating block with magnetic stirring at a controlled temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.

  • Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption of the analytes.

  • Perform the GC-MS analysis using an appropriate temperature program and mass spectrometer settings for the detection and quantification of the target aldehydes.

  • Create a calibration curve using standard solutions of the branched-chain aldehydes to quantify their concentrations in the samples.

3.5. Quantification of Branched-Chain Amino Acids by HPLC

This method describes the analysis of branched-chain amino acids in fermentation supernatant using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.[15][16][17][18][19]

Materials:

  • Fermentation supernatant, filtered through a 0.22 µm membrane.

  • Derivatization reagent: o-phthaldialdehyde (OPA) reagent.

  • HPLC system with a fluorescence detector and a C18 reversed-phase column.

  • Mobile phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.2).

  • Mobile phase B: Acetonitrile or methanol.

  • Standard solutions of leucine, isoleucine, and valine.

Procedure:

  • In an autosampler vial, mix a defined volume of the filtered supernatant with the OPA derivatization reagent and allow the reaction to proceed for a specific time (e.g., 1 minute) at room temperature.

  • Inject a portion of the derivatized sample onto the HPLC column.

  • Perform the separation using a gradient elution program, starting with a low percentage of mobile phase B and gradually increasing it to elute the derivatized amino acids.

  • Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

  • Quantify the amino acids by comparing their peak areas to a calibration curve prepared with standard solutions.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in branched-chain aldehyde biosynthesis in Saccharomyces cerevisiae.

Table 1: Kinetic Parameters of Key Enzymes in the Ehrlich Pathway

EnzymeGeneSubstrateK_m (mM)V_max (µmol/min/mg protein)Reference
Branched-Chain Aminotransferase
Bat1p (mitochondrial)BAT1Leucine~0.5 - 1.5Not specified[1][20]
Isoleucine~0.8 - 2.0Not specified[1][20]
Valine~1.0 - 3.0Not specified[1][20]
Bat2p (cytosolic)BAT2Leucine~0.4 - 1.2Not specified[20]
Isoleucine~0.7 - 1.8Not specified[20]
Valine~0.9 - 2.5Not specified[20]
α-Keto Acid Decarboxylase
Aro10pARO10α-Ketoisocaproate~0.3 - 1.0~0.1 - 0.5[3][4][21]
α-Keto-β-methylvalerate~0.4 - 1.2~0.1 - 0.4[3][4][21]
α-Ketoisovalerate~0.5 - 1.5~0.2 - 0.6[3][4][21]
Pdc1pPDC1α-Ketoisovalerate~20 - 50High[22][23]
Pdc5pPDC5α-Ketoisovalerate~15 - 40High[22][23]
Alcohol Dehydrogenase
Adh1pADH1IsobutyraldehydeHighLow[5][24][25]
Sfa1pSFA1IsobutyraldehydeLowHigh[5]
Aldehyde Dehydrogenase
Ald6pALD6Isobutyraldehyde~0.05 - 0.2Not specified[6][26]

Note: The kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, cofactor concentrations).

Table 2: Intracellular Concentrations of Branched-Chain Amino Acids in Saccharomyces cerevisiae

Amino AcidConditionIntracellular Concentration (mM)Reference
LeucineExponential growth on glucose~1 - 5[16][27][28][29]
IsoleucineExponential growth on glucose~0.5 - 3[16][27][28][29]
ValineExponential growth on glucose~2 - 8[2][16][27][28][29]

Note: Intracellular concentrations are dynamic and depend on the growth phase, nutrient availability, and genetic background of the yeast strain.

Table 3: Reported Titers of Branched-Chain Aldehydes and a Corresponding Alcohol in Engineered Microorganisms

ProductMicroorganismGenetic ModificationTiter (mg/L)Reference
3-MethylbutanalLactococcus lactisOverexpression of BCAT and α-keto acid decarboxylaseNot specified, but increased production observed-
Isobutanol (from 2-methylpropanal)Saccharomyces cerevisiaeOverexpression of valine biosynthesis pathway and Ehrlich pathway enzymesup to 1600-
Isobutanol (from 2-methylpropanal)Escherichia coliHeterologous expression of Ehrlich pathway enzymesup to 2200-

Note: Direct quantification of branched-chain aldehydes is challenging due to their high reactivity. Often, the production of the corresponding alcohols is used as a proxy for the flux through the aldehyde intermediate.

Visualizing the Biosynthetic Network

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Ehrlich_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids Branched-Chain α-Keto Acids cluster_Aldehydes Branched-Chain Aldehydes cluster_Alcohols Fusel Alcohols Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination (Bat1p, Bat2p) Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transamination (Bat1p, Bat2p) Valine Valine KIV α-Ketoisovalerate Valine->KIV Transamination (Bat1p, Bat2p) 3-Methylbutanal 3-Methylbutanal KIC->3-Methylbutanal Decarboxylation (Aro10p, Pdc's) 2-Methylbutanal 2-Methylbutanal KMV->2-Methylbutanal Decarboxylation (Aro10p, Pdc's) 2-Methylpropanal 2-Methylpropanal KIV->2-Methylpropanal Decarboxylation (Aro10p, Pdc's) 3-Methyl-1-butanol 3-Methyl-1-butanol 3-Methylbutanal->3-Methyl-1-butanol Reduction (ADH's) 2-Methyl-1-butanol 2-Methyl-1-butanol 2-Methylbutanal->2-Methyl-1-butanol Reduction (ADH's) Isobutanol Isobutanol 2-Methylpropanal->Isobutanol Reduction (ADH's)

Caption: The Ehrlich Pathway for branched-chain aldehyde and alcohol biosynthesis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Output YeastCulture Yeast Culture CellHarvest Cell Harvest & Lysis YeastCulture->CellHarvest Supernatant Fermentation Supernatant YeastCulture->Supernatant CellFreeExtract Cell-Free Extract CellHarvest->CellFreeExtract HPLC HPLC Analysis (Amino Acids) Supernatant->HPLC GCMS GC-MS Analysis (Aldehydes) Supernatant->GCMS EnzymeAssay Enzyme Activity Assays (BCAT, Decarboxylase) CellFreeExtract->EnzymeAssay Kinetics Enzyme Kinetics (Km, Vmax) EnzymeAssay->Kinetics Concentrations Metabolite Concentrations HPLC->Concentrations GCMS->Concentrations

Caption: General experimental workflow for studying branched-chain aldehyde biosynthesis.

Conclusion

The biosynthesis of branched-chain aldehydes via the Ehrlich pathway is a fundamental process in fermentation, with significant implications for the sensory properties of food and beverages and the production of valuable biorenewable chemicals. A thorough understanding of the enzymes, metabolites, and regulatory mechanisms involved is essential for researchers and professionals seeking to manipulate and optimize these pathways. This technical guide has provided a detailed overview of the core biosynthetic principles, comprehensive experimental protocols for their investigation, and a compilation of quantitative data to serve as a valuable resource for future research and development in this exciting field. The continued exploration of the enzymatic and regulatory intricacies of this pathway will undoubtedly unlock new opportunities for the rational design of fermentation processes with tailored and enhanced production of desired branched-chain aldehydes and their derivatives.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Ethyl-3-methylbutanal in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylbutanal is a volatile branched-chain aldehyde that can contribute to the complex aroma profiles of various food products. It is primarily formed through the Strecker degradation of isoleucine, an amino acid, during thermal processing and fermentation. The presence and concentration of this compound can significantly influence the sensory characteristics of foods such as baked goods, dairy products, and alcoholic beverages. Accurate and reliable quantification of this compound is crucial for quality control, flavor profile analysis, and process optimization in the food industry.

This document provides detailed application notes and protocols for the analysis of this compound in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein cover sample preparation techniques suitable for various food types and provide a comprehensive guide to instrumental analysis.

Data Presentation

While specific quantitative data for this compound across a wide range of food products is not extensively documented in publicly available literature, the following table presents representative concentrations for closely related and structurally similar Strecker aldehydes (2-methylbutanal and 3-methylbutanal) in various food matrices. This data serves as a reference to illustrate the expected concentration ranges and variability.

Food MatrixAnalyteConcentration Range (µg/kg or µg/L)Reference
Cheddar Cheese2-methylbutanal175.39 (Odor Threshold)[1][2]
Cheddar Cheese3-methylbutanal (B7770604)150.31 (Odor Threshold)[1][2]
Beer2-methylbutanal156 (Odor Threshold)
Beer3-methylbutanal57 (Odor Threshold)
Cocoa3-methylbutanal20,000 - 60,000[3]

Note: The data presented above is for the related compounds 2-methylbutanal and 3-methylbutanal and should be considered as an estimation of the potential concentration levels of this compound in similar food matrices.

Experimental Protocols

The analysis of volatile compounds like this compound in complex food matrices typically involves a sample preparation step to extract and concentrate the analyte, followed by GC-MS analysis for separation and quantification.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid and Solid Samples

This protocol is suitable for the analysis of volatile and semi-volatile compounds in a variety of food matrices, including beverages, fruit purees, and homogenized solid foods.

1. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., 2-methylpentanal (B94375) or a deuterated analog)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with agitation capabilities

2. Sample Preparation:

  • Liquid Samples (e.g., Beer, Juice): Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Solid or Semi-Solid Samples (e.g., Baked Goods, Cheese): Homogenize the sample. Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water to create a slurry.

  • Add a known amount of internal standard solution to each vial.

  • Add 1-2 g of sodium chloride to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

3. HS-SPME Procedure:

  • Place the vial in the heating block or water bath set to a temperature between 40-60°C.

  • Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for a predetermined time (typically 20-40 minutes) to allow for the adsorption of volatile compounds.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Protocol 2: Solvent Extraction for Solid and Semi-Solid Samples

This protocol is an alternative for more complex solid matrices where HS-SPME may not be as effective.

1. Materials and Reagents:

  • This compound analytical standard

  • Internal standard

  • Dichloromethane or diethyl ether (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Extraction Procedure:

  • Homogenize the food sample.

  • Accurately weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution.

  • Add 20 mL of the extraction solvent (e.g., dichloromethane).

  • Vortex the mixture vigorously for 2-3 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Carefully transfer the organic layer (supernatant) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of volatile aldehydes. These should be optimized based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 - 1.2 mL/min
Oven ProgramInitial temperature: 40°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 15°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 35-350) for identification andSelected Ion Monitoring (SIM) for quantification
SIM Ions for this compoundTo be determined from the mass spectrum of the pure standard. Likely fragments would include the molecular ion (m/z 114) and other characteristic fragments.

Mandatory Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing FoodMatrix Food Matrix (Liquid or Solid) Homogenization Homogenization (if solid) FoodMatrix->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Extraction (HS-SPME or Solvent) Spiking->Extraction Concentration Concentration (if solvent extraction) Extraction->Concentration GC_Injection GC Injection & Thermal Desorption Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Report Results & Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Strecker_Degradation Isoleucine Isoleucine (Amino Acid) Schiff_Base Schiff Base Formation Isoleucine->Schiff_Base Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Rearrangement Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Product This compound (Strecker Aldehyde) Hydrolysis->Product Aminoketone Aminoketone Hydrolysis->Aminoketone

Caption: Formation pathway of this compound via Strecker degradation.

References

Application Notes and Protocols for Aldehyde Analysis by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of aldehydes for quantitative analysis by Gas Chromatography (GC). Derivatization is a critical step in the analysis of aldehydes by GC due to their polarity and potential for thermal instability. This process converts aldehydes into less polar, more volatile, and more thermally stable derivatives, leading to improved chromatographic separation and detection.

Two primary derivatization methods are detailed below: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization and Cysteamine (B1669678) derivatization.

PFBHA Derivatization for Aldehyde Analysis

Application Note

Principle:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used and highly effective derivatizing agent for aldehydes and ketones.[1][2][3] The reaction involves the nucleophilic addition of the hydroxylamine (B1172632) group of PFBHA to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable pentafluorobenzyl oxime derivative.[4][5] These oxime derivatives are significantly more volatile and thermally stable than the parent aldehydes, making them ideal for GC analysis.[6][7] The presence of the pentafluorobenzyl group with its five fluorine atoms makes the derivatives highly sensitive to electron capture detection (ECD) and provides characteristic mass spectra for mass spectrometry (MS) detection.[5]

Advantages:

  • Quantitative Reaction: PFBHA reacts quantitatively with a wide range of aldehydes, including conjugated aliphatic aldehydes.[4][6]

  • High Sensitivity: The resulting PFBHA-oxime derivatives are highly responsive to ECD and MS, allowing for low detection limits, often in the low ng/L to µg/L range.[7]

  • Thermal Stability: The derivatives are thermally stable and do not decompose at elevated temperatures typically used in GC analysis.[4][6]

  • No Cleanup Required: The derivatization reaction is clean, and often no cleanup step is necessary before GC analysis.[4][6]

  • Versatility: This method is applicable to a wide variety of sample matrices, including water, air, biological fluids, and pharmaceutical excipients.[1][4][5][7]

Limitations:

  • Formation of Syn/Anti Isomers: The reaction of PFBHA with aldehydes (except formaldehyde) can result in the formation of syn and anti isomers of the oxime derivative.[8] These isomers may or may not be chromatographically resolved, which can complicate quantification if not properly addressed.

  • Reagent Cost: PFBHA can be a relatively expensive derivatizing agent.

Quantitative Data Summary
Derivatization ReagentAnalyte(s)MatrixAnalytical TechniqueLODLOQLinearity (R²)Recovery (%)Reference(s)
PFBHAHexanal, HeptanalHuman BloodHS-SPME-GC-MS0.006 nM, 0.005 nM---[1]
PFBHAVolatile Aldehydes (C3-C9)Exhaled BreathOn-fiber Derivatization-GC-MS0.001 nM0.003 nM--[1]
PFBHAFormaldehyde (B43269), AcetaldehydeDrug SubstanceGC-MS-30 ppm, 60 ppm>0.99-[7]
PFBHAFormaldehyde, Acetaldehyde, Propionaldehyde, n-ButyraldehydeWaterHS-GC-MS-->0.99-[9]
PFBHAStale Aldehydes in BeerBeerSPME-GC-MS-0.2-500 µg/L>0.9988-107[10]
Experimental Protocol: PFBHA Derivatization of Aldehydes in Aqueous Samples

This protocol is a representative method for the derivatization of aldehydes in an aqueous matrix.[7]

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • PFBHA solution (10 mg/mL in water)

  • Hydrochloric acid (HCl)

  • Hexane (B92381) (or other suitable extraction solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • Sample containing aldehydes

  • Internal standard solution

  • Vials, vortex mixer, centrifuge, GC-MS system

Procedure:

  • Sample Preparation: To 1 mL of the aqueous sample in a vial, add an appropriate amount of the internal standard.

  • Derivatization:

    • Add 100 µL of the 10 mg/mL PFBHA solution to the sample.

    • Adjust the pH of the mixture to 3 with HCl.

    • Cap the vial tightly and incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.

  • Extraction:

    • After incubation, allow the sample to cool to room temperature.

    • Add 500 µL of hexane to the vial.

    • Vortex the mixture vigorously for 1 minute to extract the derivatives into the organic phase.

    • Centrifuge at 5000 rpm for 5 minutes to separate the layers.

  • Analysis:

    • Carefully transfer the organic (upper) layer to a new vial for GC-MS analysis.

    • Dry the extract over a small amount of anhydrous sodium sulfate if necessary.

    • Inject an aliquot of the extract into the GC-MS system.

GC-MS Conditions (Typical):

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target aldehydes to enhance sensitivity. The characteristic ion for PFBHA derivatives is often m/z 181.

PFBHA_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add 100 µL PFBHA (10 mg/mL) Add_IS->Add_PFBHA Adjust_pH Adjust pH to 3 with HCl Add_PFBHA->Adjust_pH Incubate Incubate at 60°C for 1 hour Adjust_pH->Incubate Cool Cool to Room Temperature Incubate->Cool Add_Hexane Add 500 µL Hexane Cool->Add_Hexane Vortex Vortex for 1 minute Add_Hexane->Vortex Centrifuge Centrifuge at 5000 rpm for 5 min Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic GC_MS_Analysis GC-MS Analysis Transfer_Organic->GC_MS_Analysis Cysteamine_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Add_Cysteamine Add Cysteamine Solution Add_IS->Add_Cysteamine React React at Room Temp for 15 min Add_Cysteamine->React Add_Chloroform Add Chloroform React->Add_Chloroform Vortex Vortex for 1 minute Add_Chloroform->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic GC_Analysis GC-NPD or GC-MS Analysis Transfer_Organic->GC_Analysis

References

Application Note: Synthesis of 2-Ethyl-3-methylbutanal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylbutanal is a branched-chain aldehyde that serves as a valuable standard in various fields, including flavor and fragrance chemistry, environmental analysis, and metabolomics. Its presence, even in trace amounts, can significantly impact the sensory profile of food and beverages. In drug development, related aldehyde structures are often encountered as metabolites or synthetic intermediates. Therefore, the availability of a high-purity standard of this compound is crucial for accurate quantification, toxicological assessment, and quality control. This application note provides detailed protocols for the synthesis of this compound via two common organic reactions: oxidation of the corresponding primary alcohol and a crossed aldol (B89426) condensation.

Data Presentation

Physicochemical and spectral data for this compound are summarized in the table below for easy reference. This data is essential for the identification and characterization of the synthesized standard.

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol [1]
CAS Number 26254-92-2[1][2][3]
Appearance Colorless liquid
Boiling Point 138-140 °C[4]
Density 0.8-0.9 g/mL[4]
¹H NMR (CDCl₃) δ 0.94 (t, 3H), 1.09 (d, 3H), 1.33-1.54 (m, 1H), 1.64-1.85 (m, 1H), 2.18-2.33 (m, 1H), 9.63 (d, 1H)[5]
¹³C NMR Spectral data available[1]
GC-MS (m/z) Top Peak: 43, 2nd Highest: 57, 3rd Highest: 41[1]

Experimental Protocols

Two effective methods for the synthesis of this compound are presented below. Method 1, the oxidation of 2-Ethyl-3-methyl-1-butanol, is generally preferred for its high selectivity and yield.

Method 1: Synthesis via Oxidation of 2-Ethyl-3-methyl-1-butanol

This protocol is adapted from a general method for the oxidation of primary alcohols to aldehydes using a TEMPO-catalyzed reaction with sodium hypochlorite (B82951).[5] This method is highly efficient and avoids the use of heavy metal oxidants.

Materials:

  • 2-Ethyl-3-methyl-1-butanol

  • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Ethyl-3-methyl-1-butanol (1 equivalent) and TEMPO (0.01 equivalents) in dichloromethane.

  • Add an aqueous solution of potassium bromide (0.1 equivalents).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled (0 °C) aqueous solution of sodium hypochlorite (1.1 equivalents) while maintaining the internal temperature below 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with a 10% aqueous HCl solution containing potassium iodide, a 10% aqueous sodium thiosulfate solution, and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Expected Yield: 80-90%

Method 2: Synthesis via Crossed Aldol Condensation

This protocol describes a general procedure for a base-catalyzed crossed aldol condensation between butanal and isobutyraldehyde (B47883).

Materials:

  • Butanal

  • Isobutyraldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.2 equivalents) in a mixture of water and ethanol at 0 °C.

  • To this basic solution, add isobutyraldehyde (1.5 equivalents) dropwise while maintaining the temperature at 0 °C.

  • After stirring for 15 minutes, add butanal (1 equivalent) dropwise, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound from potential self-condensation byproducts.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound via oxidation.

Synthesis_Pathway Figure 1: Reaction pathway for the synthesis of this compound via oxidation. cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Ethyl-3-methyl-1-butanol 2-Ethyl-3-methyl-1-butanol Reagents TEMPO, NaOCl, KBr Dichloromethane, 0°C 2-Ethyl-3-methyl-1-butanol->Reagents This compound This compound Reagents->this compound Oxidation

Figure 1: Synthesis Reaction Pathway

Experimental_Workflow Figure 2: Experimental workflow for the synthesis and purification of this compound. A 1. Reaction Setup: Dissolve starting material and catalyst in solvent. B 2. Oxidation: Slowly add oxidizing agent at 0°C. A->B Proceed C 3. Reaction Monitoring: Track progress using TLC or GC. B->C Stir D 4. Workup: Separate organic layer and wash. C->D Upon Completion E 5. Drying and Concentration: Dry with MgSO₄ and remove solvent. D->E Process F 6. Purification: Purify by distillation. E->F Purify G 7. Characterization: Analyze by NMR and GC-MS. F->G Analyze

Figure 2: Experimental Workflow Diagram

References

Application Notes and Protocols for Sensory Evaluation of Malty Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the sensory evaluation of malty aldehydes, crucial volatile compounds that contribute characteristic aromas to a wide range of food and beverage products, including beer, baked goods, and breakfast cereals. The methodologies outlined below are designed to ensure objective, accurate, and reproducible sensory analysis, essential for quality control, product development, and research applications.

Introduction to Malty Aldehydes

Malty aldehydes, primarily Strecker aldehydes, are formed during thermal processing through the Maillard reaction and Strecker degradation of amino acids. The most significant contributors to the characteristic malty aroma include 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal.[1] These compounds impart aromas often described as malty, chocolate, and almond-like.[1] Understanding and quantifying the sensory impact of these aldehydes is critical for controlling the flavor profile of various food products.

Quantitative Data Summary

The following tables summarize key quantitative data for the principal malty aldehydes. This information is vital for establishing relevant concentration ranges in sensory experiments and for interpreting analytical results.

Table 1: Detection Thresholds of Key Malty Aldehydes

CompoundMatrixDetection Threshold (µg/kg)
3-MethylbutanalCheese150.31[2][3]
2-MethylbutanalCheese175.39[2][3]
2-MethylpropanalCheese150.66[2][3]
3-MethylbutanalBeer57[4]
2-MethylbutanalBeer156[4]

Table 2: Concentration Ranges of Malty Aldehydes in Lager Beer

CompoundConcentration Range (µg/L)
2-Methylpropanal2.53 - 5.60[5]
3-Methylbutanal3.25 - 9.49[5]
Phenylacetaldehyde87.64 - 97.12[5]
Benzaldehyde5.21 - 6.41[5]

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) for Malty Aroma

This protocol outlines the steps for conducting a Quantitative Descriptive Analysis to profile the sensory characteristics of samples containing malty aldehydes.[6][7]

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and commitment.[6] Screen candidates for their ability to discriminate between different aroma intensities and their familiarity with malty and related aromas.

  • Training: Conduct a series of training sessions (typically 15-20 hours) to develop a consensus vocabulary for describing malty aromas.[7] Panelists should be trained to identify and rate the intensity of specific attributes.

2. Lexicon Development:

  • Present the panel with a range of reference standards representing the potential aromas in the samples.

  • Through discussion, the panel should agree on a set of descriptive terms (lexicon) for the malty aroma profile.

Table 3: Example Lexicon for Malty Aldehyde Sensory Evaluation

AttributeDefinitionReference Standard
MaltyThe aromatic associated with malt (B15192052) extract or freshly brewed wort.Diluted malt extract solution.
Toasted/NuttyAromas reminiscent of toasted bread or nuts.Toasted almond or hazelnut.
CaramelSweet, slightly burnt sugar aroma.Caramel syrup.
Chocolate/CocoaThe aroma of milk or dark chocolate.Unsweetened cocoa powder solution.
FruityNon-citrus sweet and ripe fruit notes.Banana or pear essence.
BurntA harsh, smoky, or acrid aroma.Over-toasted bread crumbs.

3. Sample Evaluation:

  • Prepare samples in a controlled and consistent manner. Present them blind-coded and in a randomized order to the panelists.

  • Panelists individually evaluate each sample in isolated sensory booths to minimize distractions.[8]

  • Each panelist rates the intensity of each attribute from the lexicon on a continuous, unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").[6][9]

4. Data Analysis:

  • Convert the panelists' ratings on the line scale to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

  • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.[6] The results can be graphically represented using "spider web" diagrams.[6]

Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odor-Active Aldehyde Identification

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[10][11]

1. Sample Preparation:

  • Extract the volatile compounds from the sample using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

2. GC-O Analysis:

  • Inject the extracted volatiles into a gas chromatograph. The GC column separates the compounds based on their boiling points and chemical properties.

  • At the end of the column, the effluent is split into two paths. One path goes to a standard detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other path is directed to a sniffing port.[10][11]

3. Olfactory Detection:

  • A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

4. Data Integration:

  • The data from the chemical detector and the olfactory assessment are combined to create an aromagram, which links specific chemical compounds to their perceived aromas. This allows for the identification of the key malty aldehydes contributing to the overall aroma profile.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key biological and experimental processes involved in the sensory evaluation of malty aldehydes.

Sensory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant Malty Aldehyde OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates Action Potential

Caption: Olfactory signaling pathway for malty aldehyde perception.

Sensory_Evaluation_Workflow cluster_setup Experiment Setup cluster_evaluation Evaluation Phase cluster_analysis Data Analysis & Interpretation Define_Objectives 1. Define Objectives (e.g., Compare Formulations) Panel_Selection 2. Panelist Selection & Training Define_Objectives->Panel_Selection Lexicon_Dev 3. Lexicon Development with Reference Standards Panel_Selection->Lexicon_Dev Sample_Prep 4. Sample Preparation & Coding Lexicon_Dev->Sample_Prep Sensory_Session 5. Individual Evaluation in Sensory Booths Sample_Prep->Sensory_Session Data_Collection 6. Data Collection (QDA on Line Scales) Sensory_Session->Data_Collection GCO_Analysis Optional: GC-Olfactometry for Chemical Correlation Sensory_Session->GCO_Analysis Stats_Analysis 7. Statistical Analysis (ANOVA, PCA) Data_Collection->Stats_Analysis Interpretation 8. Interpretation of Results & Reporting Stats_Analysis->Interpretation GCO_Analysis->Interpretation

Caption: Experimental workflow for sensory evaluation of malty aldehydes.

References

Application of 2-Ethyl-3-methylbutanal as a Flavor Ingredient: A Review and Proposed Application Framework for Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment of 2-Ethyl-3-methylbutanal

An extensive review of scientific literature and flavor industry databases reveals a significant lack of specific information regarding the application of this compound as a flavor ingredient. Key indicators of its established use, such as a FEMA (Flavor and Extract Manufacturers Association) number or a GRAS (Generally Recognized as Safe) status, could not be identified. While some chemical suppliers list it, information regarding its sensory properties, regulatory status for food use, and practical application levels in food and beverage products is scarce and at times contradictory. One source suggests its use in citrus and baked goods, while another explicitly states it is "not for flavor use".[1][2]

This ambiguity suggests that this compound is not a commonly used or well-characterized flavor ingredient in the industry. It is possible that the query for this specific molecule stems from a typographical error or a misunderstanding, as it is structurally similar to well-established and widely used flavor compounds, namely 2-methylbutanal and 3-methylbutanal (B7770604). These branched-chain aldehydes are known for their significant contribution to the aroma of a wide variety of foods and are extensively documented.

Given the lack of actionable data for this compound, this document will proceed by providing detailed application notes and protocols for the closely related and commercially significant flavor ingredients: 2-methylbutanal (FEMA No. 2691) and 3-methylbutanal (FEMA No. 2692) .[3][4] The methodologies and principles outlined here can be considered a framework for the evaluation and application of any new flavor ingredient, including a more rigorous investigation of this compound should it become a compound of interest for flavor applications.

Application Notes for 2-Methylbutanal and 3-Methylbutanal

1. Sensory Properties and Flavor Profile

2-Methylbutanal and 3-methylbutanal are key aroma compounds found naturally in a variety of fermented and heat-processed foods, including baked goods, coffee, chocolate, and some alcoholic beverages.[5][6] Their sensory characteristics are concentration-dependent and are often described as follows:

  • 2-Methylbutanal: Possesses a strong, penetrating odor with nutty, malty, and cocoa-like notes.[5] It can also have a fermented, fruity character.

  • 3-Methylbutanal (Isovaleraldehyde): Typically described as having a malty, chocolate, and cheesy aroma.[6] It can also contribute to the perception of sweetness.

Table 1: Quantitative Sensory Data for 2-Methylbutanal and 3-Methylbutanal

Flavor IngredientFEMA NumberOdor DescriptionOdor Threshold in Water (ppb)Odor Threshold in Cheese Matrix (µg/kg)Typical Use Levels (ppm)
2-Methylbutanal 2691[3]Musty, cocoa, phenolic, coffee, nutty, malty, fermented, fatty, alcoholic[5]Not Found175.39[7]1.5 - 8.0[4]
3-Methylbutanal 2692[4]Malty, chocolate, nutty, cheesy[6]Not Found150.31[7]0.63 - 10[4]

2. Applications in Food and Beverages

The characteristic flavor profiles of 2-methylbutanal and 3-methylbutanal make them valuable ingredients for building and enhancing specific flavor notes in a variety of products:

  • Bakery: To impart or boost malty and toasted notes in bread, crackers, and cereals.

  • Confectionery: For creating authentic cocoa and chocolate flavors in candies and coatings.

  • Beverages: To enhance the malty character of beer and the roasted notes in coffee and cocoa-based drinks.

  • Savory Products: In low concentrations, they can add complexity to the flavor of processed meats and savory snacks.

Experimental Protocols

1. Protocol for Determination of Odor Threshold

This protocol outlines a standard method for determining the odor detection threshold of a flavor compound in a specific food matrix using a panel of trained sensory assessors.

Objective: To determine the lowest concentration of 2-methylbutanal or 3-methylbutanal that is detectable by a sensory panel in a given food base (e.g., water, milk, or a simple cheese matrix).

Materials:

  • Flavor compound (2-methylbutanal or 3-methylbutanal) of high purity.

  • Solvent (e.g., ethanol) for preparing stock solutions.

  • Food matrix (e.g., deodorized water, UHT milk).

  • Glass vials with Teflon-lined caps.

  • Graduated pipettes and volumetric flasks.

Procedure:

  • Panelist Selection and Training: Select 15-20 panelists based on their sensory acuity and ability to follow instructions. Train them to recognize the specific aroma of the target compound.

  • Sample Preparation:

    • Prepare a stock solution of the flavor compound in the chosen solvent.

    • Create a series of dilutions in the food matrix, typically in ascending order of concentration (e.g., from 0.1 ppb to 1000 ppb). The exact range should be determined in preliminary tests.

    • Prepare a blank sample (food matrix only).

  • Sensory Evaluation:

    • Employ a triangle test or a 3-Alternative Forced Choice (3-AFC) method. In a 3-AFC test, panelists are presented with three samples, two of which are blanks and one contains the flavor compound at a specific concentration. They are asked to identify the "odd" sample.

    • Present the samples in a randomized and blind manner.

    • Collect the responses from all panelists for each concentration level.

  • Data Analysis:

    • Calculate the proportion of correct responses at each concentration.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the sample containing the flavor compound. This can be determined by interpolation from a graph of the percentage of correct identifications versus the logarithm of the concentration.

2. Protocol for Descriptive Sensory Analysis

This protocol describes how to develop a detailed flavor profile of a food product containing the target flavor ingredient.

Objective: To characterize and quantify the sensory attributes of a food product (e.g., a chocolate-flavored beverage) with and without the addition of 2-methylbutanal.

Materials:

  • Food product base.

  • 2-methylbutanal.

  • Reference standards for various aroma attributes (e.g., cocoa powder for "cocoa", malt (B15192052) extract for "malty", toasted almonds for "nutty").

  • Sensory evaluation software for data collection.

Procedure:

  • Panelist Training: Use a trained descriptive analysis panel (8-12 members). In several sessions, panelists will develop a consensus vocabulary to describe the aroma and flavor of the product. They will also be trained to use a rating scale (e.g., a 15-point intensity scale) consistently.

  • Sample Preparation: Prepare samples of the food product with different concentrations of 2-methylbutanal (e.g., 0 ppm, 2 ppm, 5 ppm, 10 ppm).

  • Sensory Evaluation:

    • In a controlled sensory laboratory, present the samples to the panelists in a monadic, randomized, and blind fashion.

    • Panelists will evaluate each sample and rate the intensity of each attribute in the agreed-upon vocabulary.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the attribute ratings between the samples.

    • Visualize the results using spider web plots or bar charts to compare the flavor profiles of the different samples.

Visualizations

Flavor_Ingredient_Workflow cluster_Discovery Discovery & Screening cluster_Characterization Characterization & Safety cluster_Application Application & Optimization cluster_Finalization Finalization & Production Discovery Identification of New Flavor Molecule Screening Initial Sensory Screening (Odor/Taste Profile) Discovery->Screening Sensory_Char Detailed Sensory Analysis (Descriptive, Threshold) Screening->Sensory_Char Analytical_Char Physicochemical Characterization (Purity, Stability) Screening->Analytical_Char Safety Toxicological & Regulatory Assessment Sensory_Char->Safety Analytical_Char->Safety Application_Dev Application in Food Models Safety->Application_Dev Optimization Dosage Optimization & Sensory Panel Testing Application_Dev->Optimization Final_Product Final Product Formulation Optimization->Final_Product QC Quality Control Specification Final_Product->QC Production Scale-up & Commercial Production QC->Production

Caption: Workflow for the development and application of a new flavor ingredient.

Olfactory_Signaling_Pathway cluster_Nasal_Cavity Nasal Cavity cluster_Olfactory_Bulb Olfactory Bulb cluster_Brain Brain Odorant Odorant Molecule (e.g., 2-Methylbutanal) Olfactory_Receptor Olfactory Receptor Neuron Odorant->Olfactory_Receptor Binds to Glomerulus Glomerulus Olfactory_Receptor->Glomerulus Transmits Signal Mitral_Cell Mitral/Tufted Cell Glomerulus->Mitral_Cell Synapses with Piriform_Cortex Piriform Cortex (Odor Identification) Mitral_Cell->Piriform_Cortex Amygdala Amygdala (Emotional Response) Mitral_Cell->Amygdala Entorhinal_Cortex Entorhinal Cortex (Memory) Mitral_Cell->Entorhinal_Cortex Orbitofrontal_Cortex Orbitofrontal Cortex (Flavor Perception & Reward) Piriform_Cortex->Orbitofrontal_Cortex Amygdala->Orbitofrontal_Cortex Entorhinal_Cortex->Orbitofrontal_Cortex

Caption: Simplified overview of the olfactory signaling pathway.

References

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) in Aroma Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that uniquely combines the separation capabilities of gas chromatography (GC) with the sensitivity and specificity of the human olfactory system as a detector. This method is indispensable for identifying odor-active compounds within complex volatile mixtures, which is crucial in the fields of food science, beverage production, fragrance development, environmental analysis, and off-flavor characterization.

The fundamental principle of GC-O involves a GC system separating volatile compounds, after which the column effluent is split. One portion is directed to a conventional detector, such as a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), for chemical identification and quantification. The other portion is channeled to a heated sniffing port, where a trained sensory panelist or "assessor" sniffs the eluting compounds and records their odor characteristics, intensity, and duration. This dual detection provides a direct correlation between a specific chemical compound and its perceived aroma, enabling the identification of key odorants that might be present at concentrations below the detection limits of instrumental detectors but are still potent contributors to the overall aroma profile.

Key GC-O Techniques

Several methodologies have been developed to evaluate the sensory significance of aroma compounds using GC-O. The most prominent techniques include Aroma Extract Dilution Analysis (AEDA), CharmAnalysis™ (Combined Hedonic Aroma Response Measurement), and OSME (from the Greek word for "odor").

  • Aroma Extract Dilution Analysis (AEDA): This technique involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O until no odor is perceived. The highest dilution at which an odorant is still detectable is its Flavor Dilution (FD) factor, which is proportional to its odor potency.

  • CharmAnalysis™ (CHARM): Similar to AEDA, this method also uses serial dilutions of an extract. However, instead of just noting the presence of an odor, the assessor records the beginning and end of each odor perception. This duration, combined with the dilution factor, is used to generate a "charm" value, which is plotted against the retention index to create an aromagram.

  • OSME (Time-Intensity): In this method, the assessor continuously rates the perceived intensity of the eluting odor on a predefined scale using a time-intensity device. This generates an "olfactogram" that resembles a conventional chromatogram, with peak heights corresponding to odor intensity.

Experimental Workflows

A typical GC-O analysis follows a structured workflow, from sample preparation to data interpretation. The specific steps can be tailored based on the sample matrix and the analytical objectives.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Sample Sample Matrix (e.g., Food, Beverage) Extraction Volatile Extraction (e.g., SPME, SAFE) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting Sniffing_Port Olfactometry Port (Human Assessor) Effluent_Splitting->Sniffing_Port Detector Instrumental Detector (MS/FID) Effluent_Splitting->Detector Sensory_Data Sensory Data (Odor Descriptors, Intensity) Sniffing_Port->Sensory_Data Instrumental_Data Instrumental Data (Mass Spectra, Retention Time) Detector->Instrumental_Data Data_Correlation Data Correlation Sensory_Data->Data_Correlation Instrumental_Data->Data_Correlation Odorant_ID Odorant Identification & Quantification Data_Correlation->Odorant_ID AEDA_vs_CHARM cluster_AEDA Aroma Extract Dilution Analysis (AEDA) cluster_CHARM CharmAnalysis™ a1 Serial Dilution of Extract a2 GC-O Analysis of Each Dilution a1->a2 a3 Record Odor Presence/Absence a2->a3 a4 Determine Highest Dilution (FD Factor) a3->a4 result result a4->result Identifies Potent Odorants c1 Serial Dilution of Extract c2 GC-O Analysis of Each Dilution c1->c2 c3 Record Odor Start and End Times c2->c3 c4 Calculate 'Charm' Value (Duration & Dilution) c3->c4 c4->result Quantifies Sensory Significance

Application Note and Protocol: Quantitative Analysis of 2-Ethyl-3-methylbutanal using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-3-methylbutanal is a volatile aldehyde that can be found in various matrices, including food products, beverages, and biological samples. Its presence and concentration can significantly impact the aroma and flavor profile of consumer products and may also serve as a biomarker in certain metabolic studies. Accurate and precise quantification of this compound is therefore crucial for quality control, research, and diagnostics. A stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of volatile and semi-volatile organic compounds. This method offers high selectivity and sensitivity by utilizing a stable isotope-labeled internal standard that closely mimics the analyte's chemical and physical properties, thereby correcting for matrix effects and variations during sample preparation and analysis.

This application note provides a detailed protocol for the quantification of this compound in a given matrix using a stable isotope dilution assay. The methodology described herein is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.

Principle of the Method

The principle of the stable isotope dilution assay is based on the addition of a known amount of an isotopically labeled analog of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample at the beginning of the analytical procedure. This internal standard behaves almost identically to the endogenous analyte throughout the extraction, derivatization (if necessary), and chromatographic separation processes. The quantification is then performed by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. This ratio is directly proportional to the concentration of the native analyte in the sample.

Experimental Protocols

1. Reagents and Materials

  • Analytes and Internal Standards:

    • This compound (native standard)

    • This compound-d₅ (or other suitable deuterated/¹³C-labeled variant as internal standard)

  • Solvents:

  • Derivatization Reagents (Optional, for enhanced stability and chromatography):

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

    • Pyridine

  • Other Materials:

    • Anhydrous sodium sulfate (B86663)

    • 2 mL GC vials with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

2. Preparation of Standard Solutions

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of native this compound and the deuterated internal standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Aliquoting: Transfer 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 100 ng/mL internal standard spiking solution to the sample.

  • Vortex: Briefly vortex the sample to ensure homogeneity.

  • Extraction:

    • Add 2 mL of dichloromethane to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat Extraction: Repeat the extraction step with another 2 mL of dichloromethane and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Transfer: Transfer the final extract to a 2 mL GC vial for analysis.

4. Derivatization (Optional)

For improved chromatographic performance and stability, derivatization of the aldehyde group can be performed.

  • To the concentrated extract, add 50 µL of a 10 mg/mL solution of PFBHA in pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (Illustrative - to be confirmed with standards):

      • This compound (Native): m/z 57, 85, 114

      • This compound-d₅ (Internal Standard): m/z 62, 90, 119

Data Presentation

Table 1: GC-MS Parameters for the Analysis of this compound

ParameterValue
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Mode Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program 40°C (2 min), then 10°C/min to 280°C (5 min)
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI)
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (Native) m/z 85
Qualifier Ion (Native) m/z 57
Quantifier Ion (IS) m/z 90
Qualifier Ion (IS) m/z 62

Table 2: Illustrative Performance Characteristics of the Stable Isotope Dilution Assay

ParameterResult
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 95 - 105%

Visualization

SIDA_Workflow Sample Sample Collection Spiking Spiking with Internal Standard (this compound-d5) Sample->Spiking Extraction Liquid-Liquid Extraction (Dichloromethane) Spiking->Extraction Drying Drying with Anhydrous Na2SO4 Extraction->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration Derivatization Derivatization (Optional) (PFBHA) Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS If no derivatization Derivatization->GCMS Data Data Analysis (Ratio of Native/IS) GCMS->Data Result Quantification Result Data->Result

Caption: Experimental workflow for the stable isotope dilution assay of this compound.

Topic: Headspace Analysis of Volatile Aldehydes in Beer

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Volatile aldehydes are critical compounds that significantly influence the flavor and aroma profile of beer.[1] Even at low concentrations, these compounds can impart undesirable sensory characteristics, such as cardboard, grassy, or stale flavors, which are often linked to oxidation processes during brewing and storage.[1] Monitoring and controlling aldehyde levels are therefore essential for maintaining product consistency and ensuring a high-quality drinking experience.[1] This application note details a robust and sensitive method for the quantitative analysis of volatile aldehydes in beer using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, followed by gas chromatography-mass spectrometry (GC-MS).[2][3] The protocol provides a solvent-free, automated approach for the extraction and concentration of key aldehydes, including those formed from Strecker degradation, lipid oxidation, and Maillard reactions.[1][4]

Introduction

The flavor stability of beer is a critical quality parameter, with a major influence on shelf-life and consumer acceptance.[4] The accumulation of volatile aldehydes is a primary driver of flavor deterioration, leading to stale off-flavors.[4] These compounds originate from several chemical pathways, including the Maillard reaction, Strecker degradation of amino acids, and the oxidation of lipids and bitter acids.[4][5] Key aldehydes responsible for off-flavors include Strecker aldehydes (e.g., 2-methylbutanal, 3-methylbutanal, phenylacetaldehyde), lipid oxidation products (e.g., hexanal, (E)-2-nonenal), and Maillard reaction products like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF).[1][2][3][6]

Given their low concentration and high volatility, a sensitive and selective analytical method is required for their accurate quantification.[7] Headspace solid-phase microextraction (HS-SPME) is a simple, rapid, and solventless extraction technique ideal for this purpose.[1][8] It utilizes a coated fiber to extract and concentrate analytes from the headspace of a sample.[1] To enhance sensitivity and selectivity for carbonyl compounds, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed.[2][3] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of volatile aldehydes in beer.

Formation Pathways of Key Aldehydes in Beer

The formation of flavor-active aldehydes in beer is a complex process involving multiple chemical reactions that occur throughout the brewing process and during storage. The primary pathways are the Maillard reaction and the associated Strecker degradation of amino acids.[4][5] Oxygen plays a significant role in promoting the formation of Strecker aldehydes during storage.[9][10]

cluster_0 Maillard Reaction cluster_1 Strecker Degradation ReducingSugars Reducing Sugars (Pentoses/Hexoses) SchiffBase Schiff Base ReducingSugars->SchiffBase AminoAcids_M Amino Acids AminoAcids_M->SchiffBase Amadori Amadori Compounds SchiffBase->Amadori Dicarbonyls α-Dicarbonyls (e.g., 3-Deoxyosone) Amadori->Dicarbonyls Dehydration Furfural Furfural & 5-HMF Dicarbonyls->Furfural Dehydration Dicarbonyls_ref α-Dicarbonyls Dicarbonyls->Dicarbonyls_ref AminoAcids_S Amino Acids (e.g., Leucine, Phenylalanine) StreckerAldehydes Strecker Aldehydes (e.g., 3-Methylbutanal, Phenylacetaldehyde) AminoAcids_S->StreckerAldehydes Dicarbonyls_ref->StreckerAldehydes Reacts with G start Beer Sample Collection degas 1. Sample Degassing (Hand shaking or sonication) start->degas aliquot 2. Aliquot Transfer (2 mL into 20 mL headspace vial) degas->aliquot derivatization 3. On-Fiber Derivatization (PFBHA) - PFBHA adsorbed onto SPME fiber aliquot->derivatization extraction 4. Headspace Extraction (e.g., 60°C for 30 min with agitation) derivatization->extraction desorption 5. GC Injection & Thermal Desorption - Aldehyde-oximes desorbed extraction->desorption analysis 6. GC-MS Analysis - Separation and Detection desorption->analysis quant 7. Data Processing & Quantification - Calibration curve analysis analysis->quant end Results quant->end

References

Application Notes and Protocols: Use of 2-Ethyl-3-methylbutanal in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethyl-3-methylbutanal, a branched-chain aldehyde with potential applications in fragrance and flavor formulations. Due to the limited publicly available data on this specific molecule, information from structurally similar aldehydes is used to infer its potential olfactory profile and properties. This document outlines its known characteristics, potential applications, and detailed protocols for its synthesis and evaluation.

Chemical and Physical Properties

This compound is a C7 branched aldehyde. Its basic chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 2-Ethyl-3-methylbutyraldehyde, 2-Ethylisovaleraldehyde[1]
CAS Number 26254-92-2[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Appearance Colorless liquid
Boiling Point 138-140 °C
Density ~0.8-0.9 g/mL
Solubility Soluble in alcohols and ethers; poorly soluble in water.

Olfactory Profile and Inferred Characteristics

Direct, detailed organoleptic descriptions of this compound are not widely published. However, based on its chemical structure as a C7 branched aldehyde, an inferred olfactory profile can be constructed by comparing it to similar molecules.

  • General Aldehydic Character: Aldehydes are known for their powerful and often diffusive scents, which can range from soapy and waxy to fruity and green. They are known to add a "lift" or "sparkle" to fragrance compositions.[2][3]

  • Influence of Branching: Branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, are often associated with nutty, malty, and chocolate-like aromas in food products.[4]

  • C7 Aldehyde Characteristics: Straight-chain C7 aldehyde (heptanal) is described as having a green, herbaceous, and leafy fragrance profile.[5]

Inferred Olfactory Profile of this compound:

Based on the characteristics of related compounds, this compound is likely to possess a complex odor profile with the following potential facets:

  • Primary Notes: Green, nutty, slightly fruity.

  • Subtle Nuances: Malty, waxy, with a fresh character.

It is important to note that The Good Scents Company lists this compound as "not for fragrance use".[6] The reason for this is not explicitly stated but could be related to its potential as a skin sensitizer, regulatory restrictions in certain regions, or potential for instability or off-note development in certain formulations.

Applications in Fragrance and Flavor Formulations

While specific quantitative data on its use is limited, the inferred olfactory profile suggests potential applications in various fragrance and flavor formulations.

  • Fragrance Applications:

    • Green and Fougere Accords: Its likely green and fresh notes could complement herbaceous and aromatic compositions.

    • Gourmand Fragrances: The potential nutty and malty facets suggest it could be used to add complexity to sweet and edible-smelling perfumes.

    • Citrus and Fruity Blends: It may be used to enhance and add a unique twist to citrus and other fruit accords.

  • Flavor Applications:

    • Baked Goods and Confectionery: Its potential nutty and malty notes make it a candidate for flavor formulations in products like bread, biscuits, and chocolate.

    • Citrus Beverages: It has been mentioned for use in citrus flavors, likely to provide a more complex and authentic taste profile.

Experimental Protocols

The following protocols provide methodologies for the synthesis and sensory evaluation of this compound.

Workflow for Synthesis and Purification:

G reagents 2-Butanol (B46777) and Isopropyl Ketone mixing Mixing of Reactants reagents->mixing catalyst Addition of Catalyst (e.g., Acid or Base) mixing->catalyst reaction Reaction under Controlled Temperature and Time catalyst->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Layer workup->drying distillation Purification by Distillation drying->distillation product Pure this compound distillation->product

Caption: Synthesis and purification workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-butanol and isopropyl ketone in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Slowly add a catalytic amount of a suitable acid or base catalyst (the specific catalyst would need to be determined through experimental optimization).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize the catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

  • Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.

The odor detection threshold is a critical parameter for any fragrance ingredient. The following protocol outlines a standard method for its determination.

Experimental Workflow for Odor Threshold Determination:

G stock Prepare Stock Solution of This compound dilution Serial Dilution in an Odorless Solvent stock->dilution panel Sensory Panel Evaluation (e.g., 3-AFC Method) dilution->panel analysis Data Analysis to Determine 50% Detection Level panel->analysis threshold Odor Detection Threshold analysis->threshold

Caption: Workflow for determining the odor detection threshold.

Protocol (based on the 3-Alternative Forced Choice method):

  • Panel Selection: Recruit a panel of trained sensory assessors (typically 15-25 individuals).

  • Sample Preparation:

    • Prepare a stock solution of high-purity this compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).

    • Perform a series of dilutions to create a range of concentrations.

  • Testing Procedure:

    • Present each panelist with three samples: two blanks (solvent only) and one containing a specific dilution of the odorant.

    • Ask the panelist to identify the sample that is different from the other two.

    • Start with very low concentrations and gradually increase the concentration.

  • Data Analysis:

    • For each concentration, calculate the percentage of panelists who correctly identified the odorant.

    • The odor detection threshold is defined as the concentration at which 50% of the panelists can detect the odorant.

GC-O is a powerful technique to characterize the specific aroma notes of a compound.

GC-O Analysis Workflow:

G sample Inject Diluted Sample of This compound into GC separation Separation of Components (if any impurities) sample->separation split Effluent Split separation->split ms Mass Spectrometry (MS) Detector split->ms sniff Sniffing Port for Sensory Evaluation split->sniff data Correlate Olfactory Events with Chromatographic Peaks ms->data sniff->data profile Detailed Olfactory Profile data->profile

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol:

  • Instrumentation: Use a gas chromatograph equipped with a sniffing port and a mass spectrometer (MS) or flame ionization detector (FID).

  • Sample Injection: Inject a diluted solution of this compound into the GC.

  • Olfactory Evaluation: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Data Correlation: Correlate the olfactory events with the peaks on the chromatogram to create a detailed "aromagram" of the compound and any impurities.

Olfactory Signaling Pathway

The perception of aldehydes, like this compound, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Simplified Olfactory Signaling Cascade:

G odorant This compound (Odorant) receptor Olfactory Receptor (OR) Binding odorant->receptor g_protein G-protein Activation (Golf) receptor->g_protein ac Adenylate Cyclase III Activation g_protein->ac camp cAMP Production ac->camp cng Opening of Cyclic Nucleotide-Gated (CNG) Channels camp->cng influx Ca²⁺ and Na⁺ Influx cng->influx depolarization Neuron Depolarization influx->depolarization signal Signal to Olfactory Bulb depolarization->signal

Caption: Simplified signaling pathway for odorant perception.

While the specific ORs that bind to this compound have not been identified, research on other aldehydes, such as octanal, has shown that a combinatorial code of multiple ORs is likely involved in perceiving a single odorant.[5] The binding of the aldehyde to its specific OR(s) triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing as a specific scent.

Safety Considerations

  • Skin Sensitization: this compound is classified as a potential skin sensitizer. Therefore, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling this compound.

  • Flammability: As with many aldehydes, it is likely flammable. Store away from heat and open flames.

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

These application notes are intended to serve as a starting point for researchers interested in exploring the potential of this compound in fragrance and flavor applications. Further experimental work is necessary to fully characterize its olfactory properties and determine its optimal use levels and stability in various formulations.

References

Application Notes and Protocols for the Analytical Standards of 2-Ethyl-3-methylbutanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analytical separation and quantification of the stereoisomers of 2-Ethyl-3-methylbutanal. Given the limited availability of specific validated methods for this compound's isomers in publicly accessible literature, this document presents a model protocol based on established methods for structurally similar chiral compounds. It is intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a chiral aldehyde with the chemical formula C₇H₁₄O.[1][2][3] It possesses two stereocenters, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The sensory properties and biological activities of these isomers can differ significantly, making their separation and individual quantification crucial in fields such as flavor and fragrance analysis, food chemistry, and metabolomics.

These notes detail a proposed methodology using chiral gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for the enantioselective analysis of volatile compounds.

Physicochemical Properties and Analytical Standards

The successful quantification of this compound isomers begins with well-characterized analytical standards.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O[1][2][3]
Molecular Weight114.19 g/mol [3]
CAS Number (racemic)26254-92-2[1][2][3]
CAS Number ((2S)-isomer)76740-15-3

Note on Analytical Standards: As of the date of this document, the individual stereoisomers of this compound are not widely commercially available. Their synthesis would require stereoselective methods, followed by purification and characterization to confirm stereochemical purity. A general synthetic approach could involve the asymmetric hydroformylation of an appropriate alkene. Researchers should plan for custom synthesis or collaboration with a synthesis expert to obtain the necessary reference materials.

Proposed Analytical Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The recommended approach for the separation and quantification of this compound isomers is chiral GC-MS. This method offers high resolution for enantiomeric separation and selective detection.

The overall workflow for the analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Proposed experimental workflow for the analysis of this compound isomers.

This protocol is a general guideline and should be optimized based on the sample matrix.

  • Extraction:

    • For liquid samples (e.g., beverages), a liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or diethyl ether is recommended.

    • For solid samples (e.g., food products), a solvent extraction followed by solid-phase microextraction (SPME) can be effective for concentrating the volatile aldehydes.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic peak shape and thermal stability, derivatization of the aldehyde functional group can be performed. A common method is oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This also enhances sensitivity for electron capture detection if available.

The following are suggested starting parameters for method development.

Table 2: Proposed Chiral GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
Chiral ColumnCyclodextrin-based capillary column (e.g., β- or γ-cyclodextrin derivative)
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Injection ModeSplitless or split (adjust based on concentration)
Injector Temperature250 °C
Oven ProgramInitial: 40 °C (hold 2 min), Ramp: 2-5 °C/min to 220 °C, Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 40-200) for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data and Mass Spectra

As specific experimental data for the individual isomers is not widely published, the following tables and mass spectrum serve as templates for data presentation.

Table 3: Expected Quantitative Data for this compound Isomers (Template)

IsomerRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)LOD (µg/L)LOQ (µg/L)
(2S,3S)tbdtbdtbdtbdtbdtbd
(2R,3R)tbdtbdtbdtbdtbdtbd
(2S,3R)tbdtbdtbdtbdtbdtbd
(2R,3S)tbdtbdtbdtbdtbdtbd
*tbd: To be determined experimentally.

Mass Spectrum of Racemic this compound:

The mass spectrum of the unresolved mixture of isomers is available from the NIST database.[1] The fragmentation pattern will be similar for all isomers, with the primary differences being their retention times on a chiral column.

Figure 2: Mass Spectrum of this compound (Racemic Mixture) (A graphical representation of the mass spectrum would be inserted here, based on the NIST data, showing key fragments.)

Key expected fragments for aldehydes include the loss of an ethyl group, a propyl group, and characteristic fragments from the aliphatic chain.

Logical Relationships in Analytical Method Validation

A validated analytical method ensures data quality and reliability. The relationship between different validation parameters is crucial.

validation_logic Accuracy Accuracy ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->ValidatedMethod LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOD->ValidatedMethod LOQ->ValidatedMethod Linearity Linearity & Range Linearity->Accuracy Linearity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Figure 3: Logical relationships in analytical method validation.

Conclusion

The analytical protocols and application notes provided herein offer a comprehensive starting point for the challenging task of separating and quantifying the stereoisomers of this compound. The successful implementation of these methods will rely on obtaining pure analytical standards for each isomer and conducting thorough method development and validation. The use of chiral GC-MS with a cyclodextrin-based stationary phase is the most promising approach to achieving the required enantioselectivity and sensitivity for this analysis. Researchers are encouraged to adapt and optimize these protocols for their specific applications and sample matrices.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in 2-Ethyl-3-methylbutanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of 2-Ethyl-3-methylbutanal, a key volatile flavor compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In the context of gas chromatography-mass spectrometry (GC-MS), matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting compounds from the sample matrix. These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification, poor reproducibility, and compromised sensitivity. The "matrix" constitutes all components within a sample other than the analyte of interest.

In GC-MS, a common phenomenon is matrix-induced signal enhancement . This occurs when non-volatile matrix components accumulate in the GC inlet and at the head of the analytical column. These components can mask active sites where analytes like this compound might otherwise adsorb or degrade, leading to a higher amount of the analyte reaching the detector and resulting in an artificially inflated signal.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: To assess matrix effects, you can compare the response of this compound in a pure solvent standard to its response in a matrix-matched standard. A significant difference between the two signals is indicative of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = ((Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1) * 100

A positive percentage indicates signal enhancement, while a negative percentage suggests signal suppression.

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for the matrix effect, as both the standards and the samples will be similarly affected.

  • Stable Isotope Dilution Analysis (SIDA): This is often considered the gold standard for overcoming matrix effects. It involves adding a known amount of a stable isotope-labeled version of the analyte (an internal standard) to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate quantification based on the ratio of the native analyte to the labeled internal standard.

  • Analyte Protectants: Adding compounds to both the sample and standard solutions that have a strong affinity for active sites in the GC system can help to equalize the matrix-induced enhancement effect.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during the quantification of this compound.

SymptomPossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; matrix components interacting with the analyte.- Deactivate the GC inlet liner with a silylating agent.- Use a more inert GC column.- Optimize sample cleanup to remove interfering matrix components.
Inconsistent Results (Poor Reproducibility) Variable matrix effects between samples; inconsistent sample preparation.- Implement Stable Isotope Dilution Analysis (SIDA) for robust correction.- Standardize the sample preparation protocol meticulously.- Use matrix-matched calibration for each batch of samples.
Signal Enhancement (Higher than expected concentrations) Matrix-induced enhancement due to active site masking in the GC system.- Employ matrix-matched calibration.- Use analyte protectants to equalize the enhancement effect.- Perform a thorough cleanup of the GC inlet and replace the liner regularly.
Signal Suppression (Lower than expected concentrations) Co-eluting matrix components competing for ionization in the MS source (less common in GC-MS but possible).- Improve chromatographic separation to resolve the analyte from interfering compounds.- Enhance sample cleanup procedures to remove the suppressing agents.
Low Recovery During Sample Preparation Inefficient extraction of this compound from the sample matrix.- Optimize the solvent and pH for Liquid-Liquid Extraction.- Select an appropriate sorbent and elution solvent for Solid-Phase Extraction.- For SPME, optimize fiber type, extraction time, and temperature.

Data Presentation: Impact of Matrix on Analyte Response

Analyte ClassFood MatrixMatrix Effect (%)Reference
PesticidesApples+73.9 (Enhancement)Fictionalized Data
PesticidesGrapes+77.7 (Enhancement)Fictionalized Data
PesticidesSpelt Kernels-82.1 (Suppression)Fictionalized Data
PesticidesSunflower Seeds-65.2 (Suppression)Fictionalized Data
Volatile AldehydesCanned VegetablesVariable (compensated by standard addition)Fictionalized Data

Experimental Protocols

Protocol 1: Quantification using Solid-Phase Microextraction (SPME) and GC-MS

This protocol is suitable for the analysis of this compound in liquid samples such as beverages.

1. Materials and Reagents:

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

  • This compound standard

  • Internal Standard (e.g., 2-Methylbutanal-d3 as a proxy)

  • Sodium Chloride (NaCl)

2. Sample Preparation:

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution.

  • Add 1.5 g of NaCl to increase the ionic strength and promote the release of volatiles.

  • Seal the vial and allow it to equilibrate for 15 minutes at 60°C with agitation.

3. SPME Extraction:

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

4. GC-MS Analysis:

  • Desorption: Immediately transfer the SPME fiber to the GC injection port and desorb at 250°C for 5 minutes in splitless mode.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Quantification using Liquid-Liquid Extraction (LLE) and GC-MS

This protocol is suitable for more complex liquid matrices.

1. Materials and Reagents:

2. Extraction Procedure:

  • To 10 mL of the liquid sample, add a known amount of the internal standard.

  • Add 5 mL of dichloromethane and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (bottom) layer to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Follow the GC-MS parameters outlined in Protocol 1.

Protocol 3: Quantification using Solid-Phase Extraction (SPE) and GC-MS

This protocol is effective for cleaning up samples with significant matrix interference.

1. Materials and Reagents:

  • C18 SPE Cartridges (500 mg, 3 mL)

  • Methanol (B129727)

  • Deionized Water

  • This compound standard

  • Internal Standard (e.g., 2-Methylbutanal-d3)

2. SPE Procedure:

  • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the aqueous sample (spiked with the internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration: Concentrate the eluate to a final volume of 1 mL.

3. GC-MS Analysis:

  • Follow the GC-MS parameters outlined in Protocol 1.

Visualizations

Experimental_Workflow_SPME cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis Analysis Sample Liquid Sample (5 mL) Spike Add Internal Standard Sample->Spike Salt Add NaCl (1.5 g) Spike->Salt Equilibrate Equilibrate at 60°C Salt->Equilibrate Extract Headspace Extraction (30 min) Equilibrate->Extract Desorb GC Inlet Desorption Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Processing GCMS->Data

Caption: Workflow for SPME-GC-MS analysis of this compound.

Caption: Logical workflow for troubleshooting matrix effects.

Technical Support Center: 2-Ethyl-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Ethyl-3-methylbutanal in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Low Purity of this compound in Solution

Symptom Potential Cause Recommended Action
Appearance of new peaks in chromatograms over time.Degradation: this compound, like other aliphatic aldehydes, is susceptible to degradation.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures (2-8°C) to minimize oxidation. Avoid exposure to air and light.[1]
Decrease in the main peak area of this compound.Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of oxygen.Use deoxygenated solvents for preparing solutions. Consider adding antioxidants if compatible with the experimental setup.
Formation of higher molecular weight species.Aldol (B89426) Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation.[2][3][4]Maintain a neutral pH for the solution if possible. If the experiment requires acidic or basic conditions, prepare the solution immediately before use and keep it at a low temperature to slow down the reaction rate.
Variability in analytical results between samples.Inconsistent Sample Handling: Differences in storage time, temperature, or exposure to air can lead to varying levels of degradation.Standardize sample preparation and storage procedures. Analyze samples as quickly as possible after preparation.

Issue 2: Poor Reproducibility in Analytical Quantification

Symptom Potential Cause Recommended Action
Drifting baseline or appearance of ghost peaks in HPLC/GC.Contamination: Contamination from glassware, solvents, or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware and analytical equipment before use.
Non-linear calibration curve.Analyte Instability during Analysis: Degradation of the analyte during the analytical run.Optimize analytical method parameters. For HPLC, consider using a shorter run time or a lower column temperature. For GC, ensure the injector temperature is not excessively high.
Incomplete derivatization (if applicable).Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time for derivatization.Optimize derivatization conditions by testing different pH values, temperatures, and incubation times. Ensure the derivatizing agent is in sufficient excess.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly closed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5][6] Recommended storage temperatures are typically between 2°C and 8°C.[1] Due to its sensitivity to air, minimizing headspace in the storage container is also advisable.[1]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two primary degradation pathways for this compound are:

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 2-ethyl-3-methylbutanoic acid. This can be initiated by atmospheric oxygen.

  • Aldol Condensation: As an enolizable aldehyde, this compound can undergo self-condensation, particularly in the presence of acid or base catalysts, to form β-hydroxy aldehydes and subsequently α,β-unsaturated aldehydes upon dehydration.[2][3][4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of aliphatic aldehydes is pH-dependent. Generally, neutral to slightly acidic conditions are preferred for stability.[7] Alkaline conditions can significantly accelerate aldol condensation reactions.[4] Strongly acidic conditions can also catalyze condensation, although potentially to a lesser extent than basic conditions. For optimal stability in aqueous solutions, it is recommended to maintain a pH between 4 and 7.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in many organic solvents such as alcohols, ethers, and other common organic solvents.[8] Its solubility in water is limited.[8] When preparing stock solutions for experimental use, it is advisable to use a high-purity, dry, and deoxygenated organic solvent.

Q5: What analytical techniques are recommended for quantifying this compound?

A5: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the quantification of this compound.

  • GC-MS is a suitable method for direct analysis due to the volatility of the compound. Derivatization may be employed to improve chromatographic performance and sensitivity.

  • HPLC-UV/Vis or HPLC-Fluorescence often requires derivatization of the aldehyde to a more readily detectable compound. A common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone that can be detected by UV-Vis at approximately 360 nm.[6] Post-column derivatization is another option that can simplify sample preparation.[9][10]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

    • Prepare test solutions by diluting the stock solution into the desired buffers (e.g., pH 4, 7, and 9) or solvents to the final target concentration.

  • Incubation:

    • Aliquot the test solutions into sealed vials, minimizing headspace.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Protect samples from light.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Immediately analyze the samples using a validated analytical method (e.g., HPLC-UV with DNPH derivatization or GC-MS) to determine the concentration of remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant and half-life for each condition.

Protocol 2: Quantification of this compound using HPLC with DNPH Derivatization

This protocol provides a method for the quantification of this compound in a solution.

  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid).

  • Derivatization:

    • To a known volume of the sample solution containing this compound, add an excess of the DNPH reagent.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

    • Quench the reaction by adding a neutralizing agent if necessary.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set to approximately 360 nm.

    • Inject the derivatized sample onto the HPLC system.

  • Quantification:

    • Prepare a calibration curve using standards of this compound that have been subjected to the same derivatization procedure.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Visualizations

StabilityTestingWorkflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Sample Analysis cluster_data 5. Data Analysis Stock Prepare Stock Solution TestSol Prepare Test Solutions (different pH/solvents) Stock->TestSol Incubate Incubate at various temperatures (4°C, 25°C, 40°C) TestSol->Incubate Sample Withdraw aliquots at t = 0, 2, 4, 8, 24, 48h Incubate->Sample Analyze Quantify using HPLC or GC-MS Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Degradation Rate & Half-life Plot->Calculate

Caption: Experimental workflow for stability testing of this compound.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_aldol Aldol Condensation Pathway EMB This compound Oxidant [O] EMB->Oxidant BaseAcid Base/Acid Catalyst EMB->BaseAcid CarboxylicAcid 2-Ethyl-3-methylbutanoic Acid Oxidant->CarboxylicAcid AldolAdduct β-Hydroxy Aldehyde BaseAcid->AldolAdduct UnsaturatedAldehyde α,β-Unsaturated Aldehyde AldolAdduct->UnsaturatedAldehyde - H2O

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Minimizing Artifact Formation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize artifact formation during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides detailed answers to specific problems that can arise during sample preparation for various analytical techniques.

Nucleic Acid Extraction

Q: My DNA/RNA samples show significant degradation after extraction. What could be the cause and how can I prevent it?

A: Nucleic acid degradation is a common issue that can arise from several factors during and after sample preparation.

Potential Causes and Solutions:

CauseSolution
Nuclease Contamination Work in an RNase/DNase-free environment. Use certified nuclease-free reagents and consumables. Treat surfaces and equipment with RNase-decontaminating solutions. Add RNase inhibitors to your lysis buffer.[1][2]
Improper Sample Handling and Storage Process fresh samples immediately. If storage is necessary, use a preservation reagent like DNA/RNA Shield™, which stabilizes nucleic acids at ambient temperatures for extended periods and protects against freeze-thaw cycles.[3] For long-term storage, keep samples at -80°C.[4]
Mechanical Shearing Avoid excessive vortexing or vigorous pipetting, which can shear high molecular weight DNA.[2] Use wide-bore pipette tips for handling genomic DNA.
Suboptimal Lysis Ensure complete and rapid homogenization of the tissue or cells to release nucleic acids and inactivate endogenous nucleases.[2]
Freeze-Thaw Cycles Aliquot samples to avoid repeated freezing and thawing, which can lead to nucleic acid degradation.[3][4]
Protein Extraction and Purification

Q: I'm observing multiple unexpected bands or a smear on my protein gel after purification. What are the likely artifacts and how can I troubleshoot this?

A: The presence of unexpected bands or smears on a protein gel is often indicative of protein degradation, modification, or contamination.[5]

Common Artifacts and Troubleshooting Strategies:

ArtifactPotential CauseRecommended Solution
Protein Degradation Proteolytic activity from endogenous proteases released during cell lysis.[6]Add a protease inhibitor cocktail to your lysis buffer.[6] Perform all extraction and purification steps at 4°C to minimize protease activity.[4]
Protein Aggregation High protein concentration, incorrect buffer pH or salt concentration, or improper storage conditions.Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing agents like glycerol (B35011) or detergents.[6]
Contamination Co-purification of other proteins, or contamination from reagents or equipment.[7]Optimize purification strategy (e.g., use a different chromatography resin).[6] Ensure all buffers and equipment are clean.
Misfolding The purified protein may be soluble but not in its native, functional conformation.[8]Assess protein quality using techniques beyond SDS-PAGE, such as analytical size-exclusion chromatography or dynamic light scattering.[8]
Microscopy (Histology and Electron Microscopy)

Q: My tissue sections for histology show distortions like folds, tears, and uneven staining. How can I improve my sample preparation technique?

A: Artifacts in histology can be introduced at multiple stages, from tissue collection to mounting.[9][10][11][12][13][14]

Troubleshooting Common Histological Artifacts:

ArtifactStage of IntroductionPrevention/Remedy
Crush Artifacts Specimen collectionHandle tissues gently with appropriate forceps to avoid compression.[9][14]
Folds and Wrinkles Sectioning and mountingEnsure the microtome blade is sharp and properly aligned.[10] Float sections on a clean water bath at the correct temperature.
Tears and Holes SectioningCheck for calcified areas in the tissue block; decalcify if necessary. Ensure proper resin infiltration.[15]
Uneven Staining StainingEnsure complete dewaxing and rehydration. Use fresh, filtered staining solutions.[12]
Fixation Artifacts FixationUse the correct fixative for your tissue type and ensure a sufficient volume of fixative (10-20 times the tissue volume).[11][13]

Q: I'm observing ice crystal damage in my cryo-EM samples. How can I achieve better vitrification?

A: The goal of cryo-EM sample preparation is to embed the sample in vitreous (non-crystalline) ice. Ice crystal formation can severely damage the specimen.[16][17]

Strategies for Improved Vitrification:

  • Optimize Plunge-Freezing: Use a vitrification robot for consistent and rapid plunging into liquid ethane.[18]

  • Control Sample Thickness: An optimal ice layer is crucial; if it's too thick, it can impede vitrification and reduce image contrast.[18]

  • Use Cryo-Protectants: For thicker samples, consider using cryo-protectants, although this may introduce other artifacts.

  • High-Pressure Freezing: For samples thicker than 200 µm, high-pressure freezing can achieve vitrification without chemical fixation.[16]

Flow Cytometry

Q: I'm seeing high background fluorescence and non-specific staining in my flow cytometry data. What are the common causes?

Troubleshooting Flow Cytometry Staining Issues:

IssuePotential CauseSolution
High Background Fluorescence Autofluorescence of cells, non-specific antibody binding.[21]Include an unstained control to assess autofluorescence.[23] Use a viability dye to exclude dead cells, which are often highly autofluorescent.[21] Use an Fc blocking step to prevent non-specific antibody binding to Fc receptors.[21]
Non-Specific Staining Antibody concentration is too high, inadequate washing.Titrate your antibodies to determine the optimal concentration.[23] Increase the number of wash steps after antibody incubation.[21]
Cell Aggregates Improper sample handling, high cell concentration.Gently pipette to mix cells; avoid vigorous vortexing.[20] Ensure cell concentration is appropriate (e.g., 1x10^6 cells/mL).[20] Filter samples through a cell strainer before analysis.
Chromatography (HPLC)

Q: My HPLC chromatogram shows ghost peaks and poor peak shape. How can I improve my sample preparation?

A: Proper sample preparation is critical for achieving clean chromatograms and reliable quantification in HPLC.[24][25][26]

Improving HPLC Sample Preparation:

ProblemPotential CauseRecommended Action
Ghost Peaks Contaminated mobile phase, injection solvent, or sample vials.[27]Use high-purity solvents and reagents.[27] Run a blank gradient to identify system-related peaks.[27]
Particulate Contamination Insoluble material in the sample.Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to prevent column clogging and system contamination.[24]
Matrix Effects Interference from other components in the sample matrix.Use sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte of interest.[24]
Poor Peak Shape Sample solvent is too strong compared to the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[27]
Mass Spectrometry

Q: My mass spectra are complex with many adducts and background ions. How can I minimize these artifacts during sample preparation?

A: The formation of adducts and the presence of background ions can complicate data interpretation in mass spectrometry.[28]

Minimizing Mass Spectrometry Artifacts:

ArtifactSourceMitigation Strategy
Adduct Formation (e.g., [M+Na]+, [M+K]+) Contamination from glassware, solvents, or reagents.[28]Use high-purity solvents and reagents. Leach glassware with a dilute acid solution.
Background Ions/Contaminants Plasticizers from tubes and plates, detergents from sample preparation.Use polypropylene (B1209903) tubes and plates. Minimize the use of detergents or use mass spectrometry-compatible detergents.
Deamidation Can occur during sample preparation steps like enzymatic digestion.[29]Prepare samples in ¹⁸O-labeled water to differentiate between in-vivo deamidation and artifacts introduced during sample prep.[29]
In-source Fragmentation High ion source temperatures or voltages.Optimize ESI source parameters, such as ion transfer tube temperature, to minimize fragmentation of the analyte.[30]

Experimental Protocols

Protocol: Preventing Nucleic Acid Degradation During Collection and Extraction
  • Sample Collection:

    • Collect fresh tissue or cells.

    • Immediately add a nucleic acid preservation solution (e.g., DNA/RNA Shield™) to the sample at a 10:1 ratio (reagent to sample volume).[3] This inactivates nucleases and preserves the nucleic acid profile without requiring immediate freezing.[3]

  • Homogenization:

    • Homogenize the sample in the preservation solution using a bead beater or rotor-stator homogenizer until complete lysis is achieved.

  • Purification:

    • Proceed with your chosen nucleic acid purification kit (e.g., silica (B1680970) spin column or magnetic beads).

    • Follow the manufacturer's instructions. The preservation solution is often compatible with downstream purification steps without the need for removal.[3]

  • Elution and Storage:

    • Elute the purified DNA/RNA in a nuclease-free elution buffer.

    • Store the purified nucleic acids at -80°C for long-term preservation.

Mandatory Visualizations

Artifact_Troubleshooting_Workflow General Artifact Troubleshooting Workflow start Start: Unexpected Result Observed check_prep Review Sample Preparation Protocol start->check_prep check_reagents Inspect Reagents & Consumables start->check_reagents check_instrument Verify Instrument Settings & Calibration start->check_instrument identify_artifact Identify Potential Artifact Type check_prep->identify_artifact check_reagents->identify_artifact check_instrument->identify_artifact degradation Degradation (e.g., Smears) identify_artifact->degradation Degradation? contamination Contamination (e.g., Extra Peaks/Bands) identify_artifact->contamination Contamination? physical Physical Distortion (e.g., Folds, Cracks) identify_artifact->physical Physical? modify_protocol Modify Protocol: - Add Inhibitors - Optimize Buffers - Change Handling degradation->modify_protocol contamination->modify_protocol physical->modify_protocol rerun Re-run Experiment modify_protocol->rerun end End: Artifact Minimized rerun->end

Caption: A logical workflow for troubleshooting common artifacts in sample preparation.

Nucleic_Acid_Preservation_Pathway Pathway for Preventing Nucleic Acid Degradation sample Fresh Biological Sample (Tissue, Cells, etc.) add_reagent Immediate Addition of Nuclease-Inactivating Preservation Reagent sample->add_reagent lysis Cell Lysis & Homogenization add_reagent->lysis nuclease_inactivation Nucleases Denatured and Inactivated lysis->nuclease_inactivation nucleic_acid_release Nucleic Acids Released lysis->nucleic_acid_release stabilization Nucleic Acids Chemically Stabilized nuclease_inactivation->stabilization nucleic_acid_release->stabilization purification Downstream Purification (e.g., Spin Column) stabilization->purification stable_sample High-Quality, Intact DNA/RNA purification->stable_sample

Caption: A diagram illustrating the key steps in preserving nucleic acid integrity.

Frequently Asked Questions (FAQs)

Q1: What is the single most important step to prevent RNA degradation? A1: The most critical step is to inhibit RNases immediately upon sample collection. This can be achieved by either flash-freezing the sample in liquid nitrogen or, more effectively, by homogenizing the sample directly in a lysis buffer containing a strong denaturant (like guanidinium (B1211019) thiocyanate) and RNase inhibitors.[1]

Q2: Can I use the same fixation protocol for all tissue types for histology? A2: No, different tissues may require different fixatives and fixation times for optimal preservation of morphology. For example, dense tissues may require longer fixation times or a more penetrating fixative. It is crucial to tailor the fixation protocol to the specific tissue being processed.[11][13]

Q3: How do I know if my protein purification is resulting in a functional protein and not just a pure, but misfolded one? A3: Purity on an SDS-PAGE gel does not guarantee a correctly folded, functional protein.[8] It is essential to perform a functional assay (e.g., enzyme activity assay, binding assay) to confirm that the purified protein is active. Biophysical methods like circular dichroism can also provide information about the protein's secondary structure.

Q4: Why is it important to filter my samples before HPLC analysis? A4: Filtering your samples removes particulate matter that can clog the HPLC column frit, leading to high backpressure, poor peak shape, and a shortened column lifetime.[24] It is a simple step that can save significant time and resources.

Q5: What are "ghost peaks" in chromatography? A5: Ghost peaks are extraneous peaks that appear in a chromatogram, even when a blank sample is injected.[27] They are often caused by contaminants in the mobile phase, sample solvent, or from the HPLC system itself (e.g., bleed from seals or tubing).[27]

References

Technical Support Center: Troubleshooting Low Aldehyde Recovery in Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to low recovery of aldehydes during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common reasons for low recovery of aldehydes during extraction?

Low recovery of aldehydes is a frequent challenge stemming from their chemical properties and the complexities of the extraction process. The primary causes can be categorized as follows:

  • Analyte Instability: Aldehydes are often volatile and susceptible to degradation through oxidation and polymerization.[1] They can also be lost during sample handling and solvent evaporation steps.[2]

  • Incomplete Extraction: The choice of an inappropriate extraction solvent or non-optimal pH of the aqueous phase can lead to poor partitioning of the aldehyde into the organic layer.[2]

  • Matrix Effects: Complex sample matrices, especially in biological samples, can interfere with the extraction process. For instance, the aldehyde's carbonyl group can react with primary amines in proteins and lipids to form Schiff bases, resulting in analyte loss.[1]

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the aldehyde, preventing a clean separation and thereby reducing recovery.[2][3]

Q2: How can I improve the recovery of a volatile aldehyde?

Due to their volatility, aldehydes can be easily lost during sample preparation and extraction.[2] To mitigate this, consider the following strategies:

  • Minimize Exposure: Keep samples in sealed extraction vessels and reduce their exposure to the atmosphere whenever possible.[2]

  • Controlled Temperature: Perform extractions at reduced temperatures to lower the vapor pressure of the aldehyde.[2] When evaporating the solvent, use a gentle stream of nitrogen and a temperature-controlled water bath.[2]

  • Matrix Modification: The sample matrix can affect the volatility of the analyte. The "salting out" technique, which involves adding a salt to the aqueous phase, can help drive the aldehyde into the headspace or the organic solvent.[2]

  • Alternative Extraction Methods: For highly volatile aldehydes, consider methods that minimize solvent use and the risk of analyte loss, such as headspace solid-phase microextraction (SPME).[4]

Q3: My aldehyde is prone to degradation. How can I stabilize it during extraction?

Aldehydes are susceptible to degradation, particularly under harsh pH or high-temperature conditions.[2] To prevent this:

  • Work Quickly and at Low Temperatures: Process samples promptly and maintain low temperatures throughout the extraction procedure to minimize both enzymatic and non-enzymatic degradation.[1]

  • Use Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.[1]

  • Immediate Derivatization: To prevent aldehydes from reacting with other components in the sample matrix, consider immediate derivatization. This involves adding a derivatizing agent directly to the initial sample homogenate to "trap" the reactive aldehydes.[1]

  • pH Control: Avoid extreme pH values which can lead to degradation.[2] For many applications, a neutral to slightly basic pH (e.g., pH 7.4) is recommended to maintain the integrity of the aldehydes.[1]

Q4: How do I choose the best solvent for my aldehyde extraction?

The choice of solvent is critical for achieving high extraction efficiency. The ideal solvent should have a high affinity for the aldehyde of interest and be immiscible with the aqueous phase.

  • Polarity Matching: Generally, a solvent with a polarity similar to the analyte will provide good solubility.[2] For polar aldehydes, polar organic solvents such as chlorinated solvents or long-chain alcohols may be suitable.[5]

  • Solvent Screening: It is often a matter of trial and error to find the optimal solvent system.[6] A good starting point is to test a range of solvents with varying polarities, such as hexane, dichloromethane, ethyl acetate (B1210297), and diethyl ether.[6]

The following table summarizes the extraction efficiencies of different solvents for some common aromatic aldehydes.

AldehydeSolventExtraction Efficiency (%)
p-hydroxybenzaldehydeButyl acetate96.53
VanillinButyl acetate> 95
SyringaldehydeButyl acetate> 93
p-hydroxybenzaldehydeCyclopentyl methyl ether94.73
VanillinCyclopentyl methyl ether94.04
SyringaldehydeCyclopentyl methyl ether87.91

Data sourced from a study on the extraction of aromatic aldehydes from an acidic aqueous solution.[7]

Q5: I'm observing an emulsion at the interface of my aqueous and organic layers. How can I resolve this?

Emulsion formation is a common problem in liquid-liquid extraction, especially with complex matrices.[3] Here are several techniques to break an emulsion:

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[2][3]

  • Centrifugation: Applying centrifugal force can often break up the emulsion and lead to a clear separation.[2]

  • Filtration: Filtering the mixture through a plug of glass wool can sometimes help to break the emulsion.[2]

  • Gentle Mixing: To prevent emulsion formation in the first place, try gently swirling the separatory funnel instead of vigorous shaking.[3]

Advanced Troubleshooting: Derivatization and Bisulfite Adduct Formation

For particularly challenging extractions, derivatization or the use of bisulfite adduct formation can significantly improve recovery and analytical results.

Q6: When should I consider using derivatization for aldehyde analysis?

Derivatization is a chemical modification process that can overcome many of the challenges associated with aldehyde analysis.[8] Consider derivatization when you need to:

  • Improve Stability: Derivatization can convert highly reactive and volatile aldehydes into more stable compounds.[8]

  • Enhance Detectability: By introducing chromophores or fluorophores, derivatization can improve the response in UV-Vis or fluorescence detectors.[8] It can also improve ionization efficiency for mass spectrometry.[4]

  • Improve Chromatographic Separation: Derivatized aldehydes often exhibit better chromatographic behavior, leading to sharper peaks and better resolution.[4]

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable, colored derivatives that are readily analyzed by HPLC-UV.[4][8]

Q7: What is the bisulfite adduct formation method and how can it improve my aldehyde recovery?

The bisulfite adduct formation is a highly effective technique for the selective extraction and purification of aldehydes.[2][9] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from other organic components in the sample.[9][10] The aldehyde can be subsequently recovered by basifying the aqueous layer.[10]

This method is particularly useful for:

  • Separating aldehydes from mixtures containing other organic compounds.[11]

  • Purifying aldehydes, as the reaction is reversible.[10]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of Aldehydes

  • Sample Preparation: Prepare your sample in an appropriate aqueous buffer.

  • Solvent Addition: Add an equal volume of a suitable, immiscible organic solvent to the aqueous sample in a separatory funnel.

  • Extraction: Gently swirl or invert the separatory funnel for 1-2 minutes to allow for partitioning of the aldehyde into the organic phase. Avoid vigorous shaking to prevent emulsion formation.[3]

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Carefully drain the lower layer and then collect the organic layer containing the aldehyde.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then concentrate it under a gentle stream of nitrogen.[12]

Protocol 2: Aldehyde Purification via Bisulfite Adduct Formation

This protocol is adapted for the purification of an aromatic aldehyde.[13]

  • Dissolution: Dissolve the crude mixture containing the aldehyde in a minimal amount of methanol.

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake the funnel again.

  • Phase Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous phase.

  • Aldehyde Regeneration: Isolate the aqueous layer. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate). Add sodium hydroxide (B78521) solution dropwise until the pH of the aqueous layer is strongly basic (pH ~12).[13]

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase containing the purified aldehyde.

Visual Guides

Troubleshooting_Workflow start Low Aldehyde Recovery check_volatility Is the aldehyde volatile? start->check_volatility check_stability Is the aldehyde prone to degradation? check_volatility->check_stability No solution_volatility Control temperature, minimize exposure, use 'salting out' check_volatility->solution_volatility Yes check_solvent Is the extraction solvent optimal? check_stability->check_solvent No solution_stability Work at low temp, use antioxidants, consider derivatization check_stability->solution_stability Yes check_emulsion Is an emulsion forming? check_solvent->check_emulsion Yes solution_solvent Screen different solvents, match polarity to analyte check_solvent->solution_solvent No solution_emulsion Add brine, centrifuge, use gentle mixing check_emulsion->solution_emulsion Yes end_node Improved Recovery check_emulsion->end_node No solution_volatility->end_node solution_stability->end_node solution_solvent->end_node solution_emulsion->end_node Bisulfite_Extraction_Workflow cluster_extraction Extraction cluster_regeneration Regeneration crude_mixture Crude Mixture (Aldehyde + Impurities) dissolve Dissolve in Miscible Solvent (e.g., Methanol) crude_mixture->dissolve add_bisulfite Add Saturated Sodium Bisulfite (aq) dissolve->add_bisulfite form_adduct Formation of Water-Soluble Adduct add_bisulfite->form_adduct add_organic Add Immiscible Organic Solvent & Water form_adduct->add_organic phase_separation Phase Separation add_organic->phase_separation aqueous_phase Aqueous Phase (Aldehyde-Bisulfite Adduct) phase_separation->aqueous_phase organic_phase_impurities Organic Phase (Impurities) phase_separation->organic_phase_impurities add_base Add Base (NaOH) to Aqueous Phase aqueous_phase->add_base regenerate_aldehyde Regenerate Free Aldehyde add_base->regenerate_aldehyde extract_aldehyde Extract with Organic Solvent regenerate_aldehyde->extract_aldehyde final_organic_phase Organic Phase (Purified Aldehyde) extract_aldehyde->final_organic_phase

References

Technical Support Center: Prevention of Strecker Aldehyde Degradation Post-Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Strecker aldehydes after extraction.

Frequently Asked Questions (FAQs)

Q1: What are Strecker aldehydes and why are they important?

A1: Strecker aldehydes are a class of volatile compounds formed from the Strecker degradation of α-amino acids in the presence of a dicarbonyl compound.[1][2] Common examples include isobutyraldehyde, 2-methylbutanal, 3-methylbutanal, methional, and phenylacetaldehyde. These aldehydes are significant as they can be key aroma compounds but are also highly reactive and prone to degradation, which can impact the chemical profile and stability of a sample.[1]

Q2: What are the primary mechanisms of Strecker aldehyde degradation post-extraction?

A2: The primary degradation pathway for Strecker aldehydes post-extraction is oxidation.[1][3] This can be initiated by exposure to atmospheric oxygen and can be catalyzed by factors such as light, elevated temperatures, and the presence of metal ions. Aldehydes are electrophilic and can also react with nucleophilic components in the extract.[1]

Q3: How does pH affect the stability of Strecker aldehydes in an extract?

A3: The pH of the extract can significantly influence the stability of Strecker aldehydes. Generally, a higher pH can lead to a greater accumulation and potential degradation of Strecker aldehydes.[1][4] The specific impact of pH can vary depending on the aldehyde and the composition of the matrix.

Q4: What are the initial signs of Strecker aldehyde degradation in my sample?

A4: Signs of degradation can include a change in the aroma profile of the extract, a decrease in the concentration of the target aldehydes over time as measured by analytical techniques like GC-MS, or the appearance of corresponding carboxylic acids, which are oxidation products. In some cases, a change in color or the formation of precipitates may be observed.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of extracted Strecker aldehydes.

Problem Potential Cause Troubleshooting Steps
Rapid loss of Strecker aldehyde concentration in the extract. Oxidation due to oxygen exposure. 1. Immediately after extraction, purge the headspace of the storage vial with an inert gas such as nitrogen or argon to displace oxygen.[5] 2. Use vials with airtight septa to prevent oxygen ingress during storage and sampling. 3. Minimize the headspace volume in the storage container.
Elevated storage temperature. 1. Store extracts at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. 2. For long-term stability, store extracts at -20 °C or below.[6]
Presence of catalytic metal ions. 1. Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the extract at a concentration of approximately 10 mg/L to sequester metal ions that can catalyze oxidation.[7]
Inconsistent analytical results between sample injections. Degradation during analysis. 1. If possible, derivatize the aldehydes in the extract to form more stable compounds prior to analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.[8][9] 2. Use analytical techniques with shorter run times to minimize on-instrument degradation.
Formation of unknown peaks in the chromatogram over time. Formation of degradation products. 1. Analyze the sample using GC-MS to identify the new peaks, which are likely oxidation products (e.g., carboxylic acids) or adducts with other matrix components. 2. Review and optimize the storage conditions to prevent further degradation.
Extract changes color or becomes cloudy. Polymerization or precipitation of degradation products. 1. This indicates significant degradation. The sample may no longer be suitable for quantitative analysis of the original aldehydes. 2. Review and stringently apply all prevention methods (inert atmosphere, low temperature, antioxidant addition) for future extractions.

Experimental Protocols

Protocol 1: Inert Gas Purging for Sample Storage

Objective: To minimize oxidative degradation of Strecker aldehydes in an extract by creating an oxygen-free storage environment.

Materials:

  • Extracted sample in a vial with a PTFE/silicone septum.

  • Source of high-purity inert gas (nitrogen or argon) with a regulator.

  • A fine-gauge needle attached to the gas line.

  • A second needle to act as a vent.

Procedure:

  • Immediately after placing the extract in the storage vial, cap it with the septum.

  • Insert the gas delivery needle through the septum so that its tip is in the headspace above the liquid.

  • Insert the vent needle through the septum, with its tip also in the headspace.

  • Gently open the gas regulator to allow a slow, steady stream of inert gas to flow into the vial. A flow rate of approximately 100-200 mL/min is typically sufficient.

  • Purge the headspace for 1-2 minutes to ensure the displacement of air.

  • While the gas is still flowing, first remove the vent needle, and then quickly remove the gas delivery needle. This creates a positive pressure of inert gas in the vial.

  • Store the sealed vial at the appropriate low temperature.

Protocol 2: Stabilization of Strecker Aldehydes using EDTA

Objective: To prevent metal-catalyzed oxidation of Strecker aldehydes by adding a chelating agent.

Materials:

  • Extracted sample.

  • Stock solution of Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt, in a suitable solvent (e.g., water or the extraction solvent). A typical stock concentration is 1 g/L.

Procedure:

  • Prepare the EDTA stock solution.

  • Based on the volume of your extract, calculate the amount of EDTA stock solution needed to achieve a final concentration of 10 mg/L.

  • Add the calculated volume of the EDTA stock solution to the extract.

  • Mix the solution thoroughly.

  • Proceed with inert gas purging and low-temperature storage as described in Protocol 1.

Protocol 3: Derivatization of Strecker Aldehydes with PFBHA for GC-MS Analysis

Objective: To convert volatile and potentially unstable Strecker aldehydes into more stable oxime derivatives for reliable quantification by GC-MS.

Materials:

  • Extracted sample containing Strecker aldehydes.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like methanol (B129727) or water).

  • Heated agitator or water bath.

  • GC-MS system.

Procedure:

  • To your sample vial, add an appropriate volume of the PFBHA solution. The molar ratio of PFBHA to the expected maximum aldehyde concentration should be in large excess (e.g., 10-fold or higher).

  • Seal the vial tightly.

  • Heat the vial at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 60 minutes) to facilitate the derivatization reaction.[10] The optimal time and temperature may need to be determined empirically for your specific matrix.

  • After the reaction is complete, cool the vial to room temperature.

  • The derivatized sample is now ready for analysis by headspace or liquid injection GC-MS. The PFBHA-oxime derivatives are more stable and have excellent chromatographic and mass spectrometric properties.[8][11]

Visualizations

Strecker_Aldehyde_Degradation_Pathway SA Strecker Aldehyde (e.g., R-CHO) Oxidation Oxidation SA->Oxidation Polymer Polymers / Adducts SA->Polymer Secondary Reactions O2 Oxygen (O2) O2->Oxidation Light Light Light->Oxidation Heat Heat Heat->Oxidation Metals Metal Ions (e.g., Fe²⁺, Cu²⁺) Metals->Oxidation CA Carboxylic Acid (R-COOH) Oxidation->CA Primary Degradation Nucleophiles Nucleophiles (in matrix) Nucleophiles->Polymer

Caption: Primary degradation pathway of Strecker aldehydes.

Prevention_Workflow Start Post-Extraction Sample Step1 Add Chelating Agent (e.g., 10 mg/L EDTA) Start->Step1 Step2 Purge with Inert Gas (Nitrogen or Argon) Step1->Step2 Step3 Store at Low Temperature (≤ -20°C for long-term) Step2->Step3 Step4 Protect from Light Step3->Step4 Decision Analysis Required? Step4->Decision Derivatize Derivatize with PFBHA Decision->Derivatize Yes Stable Stable for Storage Decision->Stable No Analysis GC-MS Analysis Derivatize->Analysis

Caption: Workflow for preventing Strecker aldehyde degradation.

References

Technical Support Center: Optimizing Strecker Aldehyde Formation in Malt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the formation of Strecker aldehydes in malt (B15192052). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are Strecker aldehydes and why are they important in malt?

A1: Strecker aldehydes are volatile aroma compounds formed during the thermal processing of malt, primarily during the kilning stage. They are the result of the Strecker degradation, a reaction between amino acids and α-dicarbonyl compounds, which are intermediates of the Maillard reaction.[1] These aldehydes are significant contributors to the characteristic malty, chocolate, and nutty aromas of malt.[2][3] However, while desirable in malt, they can contribute to stale, worty off-flavors in derived products like beer.[2]

Q2: What is the primary factor influencing the formation of Strecker aldehydes in malt?

A2: Temperature during the kilning process is the most critical factor influencing the formation of Strecker aldehydes.[2][4] Higher kilning temperatures generally lead to a significant increase in the concentration of these aldehydes.[2]

Q3: Which specific Strecker aldehydes are commonly found in malt and what are their precursors?

A3: The type of Strecker aldehyde formed is directly dependent on the precursor amino acid.[1][2] Key examples include:

  • 2-Methylpropanal from Valine

  • 2-Methylbutanal from Isoleucine

  • 3-Methylbutanal from Leucine

  • Methional from Methionine

  • Phenylacetaldehyde from Phenylalanine

Q4: Besides temperature, what other factors affect Strecker aldehyde formation?

A4: While temperature is paramount, other factors also play a role:

  • Moisture Content: The formation of Strecker aldehydes is also influenced by the moisture level of the malt during kilning.[4][5]

  • Precursor Availability: The concentration of free amino acids and reducing sugars in the green malt will dictate the potential for Strecker aldehyde formation.[6][7]

  • Kilning Time: The duration of the kilning process, in conjunction with temperature, will affect the extent of the reactions.[2]

Troubleshooting Guide

Q1: My experiment yielded lower-than-expected concentrations of Strecker aldehydes. What could be the cause?

A1: There are several potential reasons for low Strecker aldehyde yields:

  • Insufficient Kilning Temperature: The formation of these compounds is highly temperature-dependent. Research indicates that concentrations are significantly lower at temperatures around 65°C compared to 90°C.[2][8] Ensure your experimental temperature is within the optimal range for the specific aldehydes you are targeting.

  • Low Precursor Concentration: The initial concentration of free amino acids and reducing sugars in your green malt might be insufficient. The level of these precursors is influenced by the barley variety and the malting process itself.[7][9]

  • Inadequate Kilning Time: The reactions may not have had sufficient time to proceed to completion. Empirical models show that the concentration of Strecker aldehydes increases with both kilning time and temperature.[2]

Q2: I am observing inconsistent results between batches of malt, even with the same experimental protocol. Why?

A2: Inconsistent results can often be traced back to variability in the raw materials. The quality of the malt can be affected by the inherent variability of the raw barley and the initial processing conditions, leading to differing profiles of precursors for the Strecker degradation reaction.[8][10] It is crucial to characterize your starting material for each experiment.

Q3: The concentration of one specific Strecker aldehyde is high, while others are low. How can I selectively optimize for different aldehydes?

A3: The formation of a specific Strecker aldehyde is directly linked to its precursor amino acid.[1][2] To selectively increase the concentration of a particular aldehyde, you would theoretically need to start with a malt that has a higher concentration of the corresponding free amino acid. The processing conditions, particularly temperature, will then drive the conversion. Kinetic modeling has shown that the degradation of intermediates is very sensitive to temperature changes.[8][10]

Data Presentation

The following table summarizes the effect of curing temperature on the formation of key Strecker aldehydes in malt. The data is based on isothermal curing of dried green malts for 8.4 hours.[2][8]

Strecker AldehydePrecursor Amino AcidConcentration at 65°C (µg/kg)Concentration at 78°C (µg/kg)Concentration at 90°C (µg/kg)
2-MethylpropanalValine~20~50~150
2-MethylbutanalIsoleucine~30~80~250
3-MethylbutanalLeucine~100~300~900
MethionalMethionine~5~15~40
PhenylacetaldehydePhenylalanine~10~40~120

Note: The values presented are approximate and are intended to illustrate the trend of increasing concentration with higher temperatures. Actual concentrations can vary based on malt variety and specific processing conditions.

Experimental Protocols

Methodology for Analysis of Strecker Aldehyde Formation in Malt

This protocol provides a general framework for studying the impact of temperature on Strecker aldehyde formation during the kilning of malt.

  • Sample Preparation:

    • Obtain green malt (germinated barley).

    • Dry the green malt to a specific moisture content, typically around 10-12%, using a low-temperature drying process to minimize premature aldehyde formation.

  • Isothermal Curing (Kilning Simulation):

    • Divide the dried green malt into multiple batches for each temperature point to be tested (e.g., 65°C, 78°C, 90°C).

    • Place each batch in a temperature-controlled oven or a laboratory-scale kiln.

    • Cure the malt isothermally for a set duration (e.g., 8.4 hours).[2][8] Samples can be taken at various time points to study the kinetics of formation.

  • Extraction of Volatiles:

    • Mill the cured malt samples to a fine powder.

    • Use a validated extraction method such as Headspace Solid-Phase Microextraction (HS-SPME) to isolate the volatile compounds.

  • Analytical Determination:

    • Analyze the extracted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the Strecker aldehydes.

    • Use authentic standards for each aldehyde to create calibration curves for accurate quantification.

Visualizations

Strecker_Degradation_Pathway AminoAcid Amino Acid (e.g., Leucine) Reaction Strecker Degradation AminoAcid->Reaction Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Reaction StreckerAldehyde Strecker Aldehyde (e.g., 3-Methylbutanal) Reaction->StreckerAldehyde Byproducts Aminoketone + CO2 Reaction->Byproducts

Caption: The Strecker degradation pathway for the formation of aldehydes in malt.

Experimental_Workflow start Start: Green Malt drying Low-Temperature Drying start->drying kilning Isothermal Curing (e.g., 65°C, 78°C, 90°C) drying->kilning sampling Time-Course Sampling kilning->sampling extraction Volatile Extraction (HS-SPME) sampling->extraction analysis GC-MS Analysis extraction->analysis end End: Quantitative Data analysis->end

Caption: Experimental workflow for optimizing Strecker aldehyde formation in malt.

References

Technical Support Center: Control of Malty Off-Flavor in Fermented Beverages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, controlling, and preventing malty off-flavors in fermented beverages.

Troubleshooting Guide

Problem: My fermented beverage has a pronounced malty, bready, or grainy off-flavor.

This issue is often attributed to the presence of Strecker aldehydes, primarily 3-methylbutanal (B7770604), which imparts a characteristic malty flavor.[1][2] The following sections provide a step-by-step guide to troubleshoot and mitigate this off-flavor.

Step 1: Identify the Source of the Off-Flavor

Q1: What is the primary chemical compound responsible for malty off-flavor?

A1: The primary compound is 3-methylbutanal, which is formed from the amino acid L-leucine during fermentation.[1][3][4] Other related compounds that can contribute to similar off-flavors include 2-methylbutanal (from isoleucine) and 2-methylpropanal (from valine).[5][6]

Q2: How can I confirm the presence and concentration of these compounds in my samples?

A2: Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are used to identify and quantify Strecker aldehydes.[7][8][9]

Step 2: Investigate the Fermentation Process

Q3: Which microorganisms are typically responsible for producing malty off-flavors?

A3: Certain strains of yeast and lactic acid bacteria are known to produce significant amounts of Strecker aldehydes.[1][10][11][12] For example, some strains of Lactococcus lactis are known to be potent producers of 3-methylbutanal.[1] The choice of yeast strain can have a significant impact on the final flavor profile of the beverage.[11][13][14]

Q4: How do fermentation parameters influence the formation of malty off-flavors?

A4: Fermentation temperature, wort composition, aeration, and yeast pitching rate are critical factors.[15][16] Higher fermentation temperatures can increase the production of fusel alcohols, which are precursors to some flavor compounds.[12][16] Inadequate yeast health or insufficient pitching rates can also lead to an increase in off-flavors.[12][15]

Step 3: Implement Control Strategies

Q5: How can I control malty off-flavor through yeast strain selection?

A5: Select yeast strains that are known to have low production of Strecker aldehydes.[17] Consult supplier technical data sheets or conduct small-scale fermentation trials to screen different strains. Some yeast strains are specifically selected for their clean fermentation profiles.[11]

Q6: What adjustments can I make to my fermentation protocol to reduce malty off-flavors?

A6:

  • Temperature Control: Ferment at the lower end of the recommended temperature range for your chosen yeast strain to minimize the production of higher alcohols and aldehydes.[16]

  • Proper Aeration: Ensure adequate wort aeration at the beginning of fermentation to promote healthy yeast growth, but avoid oxygen exposure after fermentation has started.[15][18]

  • Yeast Pitching Rate: Pitch a sufficient amount of healthy yeast to ensure a vigorous and complete fermentation.[15][18]

  • Wort Composition: Ensure the wort has a balanced nutrient profile, particularly with respect to free amino nitrogen (FAN), to support healthy yeast metabolism.[19]

Q7: Are there any post-fermentation treatments to reduce malty off-flavors?

A7:

  • Diacetyl Rest: For some beverages like lagers, a "diacetyl rest" (raising the temperature for a short period after primary fermentation) can help the yeast reabsorb diacetyl and other off-flavor compounds.[15][20]

  • Aging/Maturation: Allowing the beverage to age or mature can sometimes lead to a reduction in certain off-flavors as they are converted into other compounds.[12]

Frequently Asked Questions (FAQs)

Q8: What is the biochemical pathway for the formation of 3-methylbutanal?

A8: 3-methylbutanal is primarily formed from the amino acid L-leucine via the Ehrlich pathway. In this pathway, leucine (B10760876) is first transaminated to α-ketoisocaproate, which is then decarboxylated to 3-methylbutanal.[4][21] Alternatively, it can be formed through the Strecker degradation of leucine in the presence of a dicarbonyl compound.[22]

Q9: What are the typical flavor thresholds for malty off-flavor compounds?

A9: The flavor threshold of a compound is the lowest concentration at which it can be detected by taste or smell. These thresholds can vary depending on the beverage matrix.

CompoundFlavor DescriptionDetection Threshold in Water (µg/kg)Detection Threshold in Cheese Matrix (µg/kg)
3-Methylbutanal Malty, chocolate, nutty1.2150.31
2-Methylbutanal Malty, almond1.0175.39
2-Methylpropanal Malty, fruity3.0150.66

Data sourced from reference[6].

Q10: Can the raw materials, such as malt (B15192052), contribute to malty off-flavors?

A10: Yes, the type and quality of malt can influence the precursor amino acid profile of the wort, which in turn affects the potential for malty off-flavor formation.[19][23] Improperly stored malt can also contribute to off-flavors.[16] Certain specialty malts, like roasted malts, can also significantly impact the final aroma profile.[13]

Experimental Protocols

Protocol 1: Analysis of Strecker Aldehydes by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the extraction and quantification of volatile compounds like 3-methylbutanal from liquid samples.

Materials:

  • GC-MS system

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Autosampler for SPME

  • Heating block or water bath

  • Internal standard solution (e.g., 2-methylpentanal)

Procedure:

  • Sample Preparation: Place 5 mL of the fermented beverage into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of the internal standard to the vial.

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption of the analytes.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Conditions: Scan range of m/z 35-350 in electron ionization (EI) mode.

  • Quantification: Identify compounds based on their mass spectra and retention times compared to pure standards. Quantify the concentration of each aldehyde by comparing its peak area to that of the internal standard.

This is a general protocol and may need to be optimized for specific sample matrices and instrumentation.

Visualizations

Ehrlich Pathway for 3-Methylbutanal Formation Leucine L-Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination (Branched-chain amino acid aminotransferase) Methylbutanal 3-Methylbutanal (Malty Off-Flavor) alpha_KIC->Methylbutanal Decarboxylation (α-Keto acid decarboxylase) Methylbutanol 3-Methylbutanol (Fusel Alcohol) Methylbutanal->Methylbutanol Reduction (Alcohol dehydrogenase)

Caption: Biochemical pathway for the formation of 3-methylbutanal.

Troubleshooting Malty Off-Flavor Start Malty Off-Flavor Detected Confirm Confirm presence of Strecker aldehydes (GC-MS) Start->Confirm Source Identify Potential Sources Confirm->Source Yeast Yeast Strain Selection Source->Yeast Microorganism Fermentation Fermentation Parameters Source->Fermentation Process RawMaterials Raw Materials Source->RawMaterials Ingredients ControlYeast Select low aldehyde- producing strain Yeast->ControlYeast ControlFermentation Optimize Temperature, Aeration, Pitching Rate Fermentation->ControlFermentation ControlRawMaterials Ensure high-quality, properly stored malt RawMaterials->ControlRawMaterials Verify Re-brew and verify off-flavor reduction ControlYeast->Verify ControlFermentation->Verify ControlRawMaterials->Verify

Caption: Troubleshooting workflow for malty off-flavor.

Experimental Workflow for Off-Flavor Analysis cluster_sampling Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Fermented Beverage Sample Spike Spike with Internal Standard Sample->Spike HS_SPME Headspace SPME Spike->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data Data Processing and Quantification GC_MS->Data

Caption: General workflow for off-flavor analysis.

References

Validation & Comparative

A Comparative Sensory Analysis of 2-Ethyl-3-methylbutanal and 3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the sensory perception of volatile organic compounds is paramount. This guide provides a detailed comparison of the sensory attributes of two structurally related branched-chain aldehydes: 2-Ethyl-3-methylbutanal and 3-methylbutanal (B7770604). While 3-methylbutanal is a well-characterized flavor compound, sensory data for this compound is notably scarce, a critical data gap for those in the fields of flavor science and pharmacology.

Sensory Profile Comparison

3-methylbutanal , also known as isovaleraldehyde, is a significant contributor to the aroma of a wide variety of food products.[1][2][3] Its sensory perception is consistently described as malty, chocolate-like, and nutty.[3] Depending on the food matrix and concentration, it can also impart ripe fruit, cocoa, and almond notes.[2][4] In many fermented and heat-treated products, 3-methylbutanal is considered a key flavor compound.[1][3]

In contrast, the sensory profile of This compound is not well-documented in scientific literature. One source describes it as possessing a "special fragrance" and suggests its use in enhancing citrus and baked goods flavors.[5] However, other chemical suppliers state that it is "not for fragrance use" and "not for flavor use," and that it is not found in nature.[6] This conflicting information underscores the lack of comprehensive sensory evaluation for this compound, presenting a significant knowledge gap.

Quantitative Sensory Data

Odor detection thresholds are a critical measure of a compound's potency. Extensive data is available for 3-methylbutanal in various media, highlighting the influence of the matrix on sensory perception. No published odor threshold data was found for this compound.

CompoundMatrixOdor Detection ThresholdReference
3-methylbutanalWater0.06 mg/L[3]
3-methylbutanalBeer57 µg/L[7]
3-methylbutanalCheddar Cheese150.31 µg/kg[8]
3-methylbutanalWine Solution Model4.6 µg/L[8]
This compound-No data available-

Experimental Protocols for Sensory Analysis

The sensory analysis of aldehydes is typically conducted using a combination of instrumental and human sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

This technique is instrumental in identifying odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).

  • Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity in a GC column.

  • Olfactometry (O): As the separated compounds elute from the GC, the effluent is split, with one portion going to a detector (e.g., mass spectrometer for identification) and the other to a sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent and records the odor description and intensity at the time of elution.

  • Data Analysis: The retention time of the odor event is matched with the instrumental data to identify the compound responsible for the specific aroma.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sensory Sensory Evaluation cluster_data_analysis Data Correlation Sample Food/Beverage Sample Extraction Volatile Extraction (e.g., SPME, SDE) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Split Effluent Splitter GC->Split MS Mass Spectrometry (Identification) Split->MS SniffingPort Sniffing Port Split->SniffingPort Correlation Correlate Retention Time with Odor Events MS->Correlation Panelist Trained Panelist SniffingPort->Panelist Odor Perception DataRecording Odor Description & Intensity Data Panelist->DataRecording DataRecording->Correlation

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Evaluation

Human sensory panels provide invaluable data on the overall aroma and flavor profile of a substance.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma attributes using reference standards.

  • Sample Preparation: The aldehyde is diluted in a neutral solvent (e.g., water, ethanol, or oil) to various concentrations. For flavor analysis, it may be incorporated into a simple food matrix.

  • Testing Environment: Evaluations are conducted in a controlled environment with neutral lighting and air to minimize sensory biases.

  • Evaluation Procedure: Panelists are presented with the samples in a randomized and blind manner. They rate the intensity of various sensory descriptors on a standardized scale (e.g., a line scale from 0 to 10).

  • Data Analysis: Statistical methods, such as Analysis of Variance (ANOVA), are used to analyze the data and determine significant differences in sensory attributes.

Olfactory Signaling Pathway

The perception of aldehydes, like this compound and 3-methylbutanal, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.

Olfactory_Signaling_Pathway Odorant Aldehyde (e.g., this compound, 3-methylbutanal) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ion_influx Cation Influx (Ca²⁺, Na⁺) CNG_channel->Ion_influx Allows Depolarization Neuron Depolarization Ion_influx->Depolarization Causes Action_potential Action Potential to Brain Depolarization->Action_potential Generates

References

The Influence of Food Matrix on Aldehyde Odor Thresholds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the sensory perception of volatile compounds within different formulations is critical. This guide provides a comparative analysis of the odor thresholds of various aldehydes in distinct food matrices, supported by experimental data. The significant impact of the food matrix on the perceived aroma of these compounds is highlighted, with thresholds often being considerably higher in complex food systems compared to simple aqueous solutions.

The interaction between volatile aldehydes and non-volatile components in a food matrix, such as proteins, fats, and carbohydrates, can significantly alter the release of aroma compounds and, consequently, their perception by the human olfactory system. This guide summarizes key findings on this topic and presents detailed experimental protocols for the determination of odor thresholds.

Comparative Odor Thresholds of Aldehydes

The following table summarizes the odor detection thresholds of selected aldehydes in different food matrices. It is evident that the complexity of the food matrix plays a crucial role in the perception of these volatile compounds.

AldehydeFood MatrixOdor Threshold (μg/kg or ppb)Reference
3-MethylbutanalCheddar Cheese150.31[1][2]
Water< 150.31[1][2]
2-MethylbutanalCheddar Cheese175.39[1][2]
Water< 175.39[1][2]
2-MethylpropanalCheddar Cheese150.66[1][2]
Water< 150.66[1][2]
BenzaldehydeCheddar Cheese500.21[1][2]
Water350[1]
HexanalDeodorized Orange Juice15 times higher than in water[3][4]
OctanalDeodorized Orange Juice187 times higher than in water (retronasal)[3][4]
NonanalDeodorized Orange JuiceHigher than in water[3]
DecanalDeodorized Orange JuiceHigher than in water[3]
CitralDeodorized Orange Juice15 times higher than in water[3][4]
PropanalAir2.0 ppb[5]
ButanalAir0.46 ppb[5]
HexanalAir0.33 ppb[5]
OctanalAir0.17 ppb[5]
NonanalAir0.53 ppb[5]

Experimental Protocols

The determination of odor thresholds is a critical aspect of sensory science. The following are detailed methodologies for two commonly employed techniques.

Three-Alternative Forced-Choice (3-AFC) Method

This method is a standardized procedure for determining detection thresholds.[4][6]

Objective: To determine the minimum concentration of a substance that can be reliably detected by a sensory panel.

Materials:

  • A series of samples with increasing concentrations of the target aldehyde in the specific food matrix.

  • Two blank samples (the food matrix without the added aldehyde) for each concentration level.

  • Odor-free sample containers.

  • A panel of trained sensory assessors.

Procedure:

  • Panelist Training: Panelists are familiarized with the target aroma of the aldehyde.

  • Sample Preparation: A geometric series of concentrations of the aldehyde in the food matrix is prepared. The concentration steps are typically separated by a factor of two or three.[1][4]

  • Sample Presentation: In each trial, panelists are presented with three samples: one containing the aldehyde at a specific concentration and two blanks.[4] The order of presentation is randomized.

  • Evaluation: Panelists are forced to choose the sample that they believe is different from the other two, even if they are not certain.

  • Data Analysis: The number of correct identifications at each concentration level is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.[1] This can be calculated by fitting the data to a psychometric function (e.g., a sigmoid curve).[5]

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[7][8][9]

Objective: To identify and assess the odor contribution of individual volatile compounds in a complex mixture.

Apparatus:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry detector).

  • Mass spectrometer (MS) or Flame Ionization Detector (FID) for compound identification and quantification.

  • A trained human assessor.

Procedure:

  • Sample Extraction: Volatile compounds are extracted from the food matrix using methods such as solid-phase microextraction (SPME) or solvent extraction.

  • GC Separation: The extracted volatiles are injected into the GC, where they are separated based on their boiling points and chemical properties.

  • Olfactometry Detection: The effluent from the GC column is split, with one portion going to a conventional detector (MS or FID) and the other to a heated sniffing port where a human assessor sniffs the eluting compounds.[9]

  • Data Recording: The assessor records the time at which an odor is detected, its quality (e.g., "fruity," "grassy"), and its intensity.

  • Compound Identification: The corresponding peaks on the chromatogram from the conventional detector are used to identify the chemical structure of the odor-active compounds.

  • Aroma Extract Dilution Analysis (AEDA): To determine the relative potency of the odorants, the sample extract can be serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detectable is its flavor dilution (FD) factor, which is related to its odor activity value.[7]

Experimental Workflow for Odor Threshold Determination

The following diagram illustrates the general workflow for determining the odor threshold of an aldehyde in a food matrix using the 3-AFC method.

experimental_workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis cluster_output Result prep_matrix Prepare Food Matrix prep_series Prepare Aldehyde Concentration Series prep_matrix->prep_series prep_samples Prepare 3-AFC Sample Sets (1 Spiked, 2 Blanks) prep_series->prep_samples sample_presentation Present Randomized Samples to Panelists prep_samples->sample_presentation Transfer Samples panel_training Panelist Training panel_training->sample_presentation panel_evaluation Panelists Identify the 'Odd' Sample sample_presentation->panel_evaluation record_data Record Correct Identifications panel_evaluation->record_data Collect Responses calc_threshold Calculate Detection Threshold (e.g., 50% Correct) record_data->calc_threshold final_threshold Odor Threshold Value calc_threshold->final_threshold

Workflow for 3-AFC Odor Threshold Determination.

Signaling Pathway of Olfaction

The perception of odor begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity, initiating a signal transduction cascade that results in the perception of smell in the brain.

signaling_pathway cluster_receptor Olfactory Sensory Neuron cluster_signal Signal Transduction cluster_brain Brain Processing odorant Odorant Molecule (Aldehyde) receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces ion_channel Cyclic Nucleotide-Gated Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Causes action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Olfactory Bulb action_potential->olfactory_bulb Transmits Signal to olfactory_cortex Olfactory Cortex olfactory_bulb->olfactory_cortex perception Odor Perception olfactory_cortex->perception

Simplified Olfactory Signaling Pathway.

References

Unlocking Flavor Synergy: A Comparative Guide to Strecker Aldehydes in Flavor Profile Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the food and flavor development industry, understanding the nuanced interactions of flavor compounds is paramount. This guide provides a comprehensive comparison of the synergistic effects of Strecker aldehydes on flavor profiles, supported by experimental data. It further explores alternative flavor enhancement technologies and offers detailed experimental protocols for replication and further investigation.

Strecker aldehydes are a class of volatile compounds formed during the Maillard reaction and Strecker degradation, primarily from the interaction of amino acids and dicarbonyl compounds. These aldehydes are key contributors to the desirable aroma profiles of a wide range of cooked foods, including baked bread, roasted coffee, and cooked meats. While individual Strecker aldehydes possess distinct sensory attributes, their true impact on the overall flavor profile is often realized through synergistic and additive interactions with other volatile compounds.

The Synergistic Power of Strecker Aldehydes: A Data-Driven Comparison

Recent research has demonstrated that the perceived flavor intensity and character of a food product are not merely the sum of its individual aroma components. Strecker aldehydes, even at concentrations below their individual odor thresholds, can significantly enhance or modify the overall flavor profile through synergistic effects.

A key study on the perceptual interactions of aldehydes in a Cheddar cheese matrix revealed significant synergistic and masking effects between several Strecker aldehydes. The research quantified the odor thresholds of these compounds individually and in mixtures, providing valuable data on their interactive effects.

Table 1: Odor Thresholds and Optimal Concentrations of Selected Aldehydes in a Cheese Matrix [1]

AldehydeOdor Threshold (μg/kg)Optimal Concentration Range (μg/kg)Sensory Descriptors
3-Methylbutanal (B7770604)150.31150–300Malty, Chocolate, Nutty, Ripe Fruit
2-Methylbutanal175.39175–325Nutty, Malty, Chocolate, Almond
2-Methylpropanal150.66150–350Malty, Pungent, Green, Nutty
Benzaldehyde500.21500–1500Almond, Cherry, Nutty, Sweet

The study found that binary mixtures of these aldehydes often exhibited synergistic effects, where the perceived intensity of the mixture was greater than the sum of the individual intensities. For instance, a synergistic effect was observed between 2-methylbutanal and 2-methylpropanal. Conversely, a masking effect was noted between 2-methylpropanal and benzaldehyde, where the presence of one compound suppressed the perception of the other.[1]

In the context of cooked meat, Strecker aldehydes such as 2-methylbutanal and 3-methylbutanal contribute to malty and fruity notes, adding complexity to the overall flavor profile.[2][3] The interaction of these aldehydes with other Maillard reaction products, such as pyrazines, further enhances the roasted and savory characteristics of the meat.[2]

Comparative Analysis: Strecker Aldehydes vs. Alternative Flavor Enhancers

While Strecker aldehydes are potent flavor contributors, alternative technologies for flavor enhancement are widely used in the food industry. These alternatives often aim to impart savory, umami, or other complex flavor notes.

Table 2: Comparison of Strecker Aldehydes with Alternative Flavor Enhancement Strategies

Flavor EnhancerMechanism of ActionKey Flavor ContributionApplications
Strecker Aldehydes Formed via Maillard reaction and Strecker degradation from amino acids.Malty, nutty, chocolate, fruity, floral notes.Baked goods, coffee, cocoa, cooked meats, cheese.
Maillard Reaction Products (MRPs) A complex cascade of reactions between amino acids and reducing sugars.Roasted, savory, brothy, and caramel-like flavors.[4][5]Soups, sauces, processed meats, baked goods.
Yeast Extracts Autolysis or hydrolysis of yeast cells releases amino acids, nucleotides (GMP, IMP), and peptides.Umami, savory, brothy, and meaty flavors. Masks off-notes.[6][7][8]Soups, sauces, snacks, plant-based meat alternatives.
Enzymatically Produced Flavors Specific enzymes are used to generate flavor compounds from precursors.Can be tailored to produce specific flavor profiles (e.g., cheesy, buttery, meaty).Dairy products, savory snacks, sauces.

Maillard Reaction Products (MRPs) offer a broad spectrum of savory and roasted flavors and are often produced commercially as "process flavors."[4] Yeast extracts are particularly effective at imparting a strong umami taste due to their high content of glutamic acid and nucleotides, which act synergistically.[6][9] This makes them excellent clean-label alternatives for salt reduction and flavor enhancement in a variety of products.[6][7]

Experimental Protocols

To facilitate further research and application, this section provides detailed methodologies for the key experiments cited in this guide.

Sensory Analysis of Flavor Synergy

Objective: To quantitatively assess the synergistic, additive, or masking effects of a mixture of Strecker aldehydes on the flavor profile of a food matrix.

Methodology: Descriptive Sensory Analysis with a Trained Panel[1]

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity, descriptive ability, and reliability.

    • Train panelists on the specific aroma attributes of the individual Strecker aldehydes and the base food matrix. Develop a consensus vocabulary for the sensory descriptors.

    • Familiarize panelists with the rating scale (e.g., a 15-point intensity scale).

  • Sample Preparation:

    • Prepare a base food matrix (e.g., a neutral cheese base, a simple broth).

    • Prepare stock solutions of the Strecker aldehydes of interest in a suitable solvent.

    • Spike the base matrix with individual aldehydes at their predetermined odor threshold concentrations and at multiple concentrations above the threshold.

    • Prepare mixtures of the aldehydes in the base matrix at various ratios and concentrations based on the experimental design.

  • Evaluation Procedure:

    • Present the samples to the panelists in a randomized and blind manner in a controlled sensory evaluation environment.[10]

    • Provide panelists with an evaluation ballot containing the agreed-upon sensory descriptors.

    • Instruct panelists to rate the intensity of each descriptor for each sample.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples.

    • Compare the intensity ratings of the mixtures to the ratings of the individual components to identify synergistic, additive, or masking effects.

Instrumental Analysis of Strecker Aldehydes

Objective: To identify and quantify the concentration of Strecker aldehydes in a food sample.

Methodology: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[11]

  • Sample Preparation:

    • Homogenize a known amount of the food sample.

    • Place the homogenized sample into a headspace vial.

    • Add an internal standard solution for quantification.

    • For enhanced volatilization, sodium chloride can be added to the sample (salting out).[12]

  • HS-SPME Procedure:

    • Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).

    • Use a temperature program to elute the compounds based on their boiling points and polarity.

    • Identify the compounds using a mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the identified Strecker aldehydes by comparing their peak areas to the peak area of the internal standard.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the formation of Strecker aldehydes and a typical experimental workflow for their analysis.

Strecker_Aldehyde_Formation Strecker Aldehyde Formation Pathway cluster_reactants Reactants cluster_products Products Amino_Acid α-Amino Acid Reaction Strecker Degradation Amino_Acid->Reaction Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Reaction Strecker_Aldehyde Strecker Aldehyde (Flavor Compound) Reaction->Strecker_Aldehyde Aminoketone α-Aminoketone Reaction->Aminoketone CO2 CO₂ Reaction->CO2 Further_Reactions Further Reactions (e.g., Pyrazine formation) Aminoketone->Further_Reactions Condensation

Caption: The Strecker degradation pathway illustrating the formation of flavor-active aldehydes.

Experimental_Workflow Experimental Workflow for Flavor Analysis Sample_Prep Sample Preparation (Homogenization, Spiking) Sensory Sensory Analysis (Descriptive Panel) Sample_Prep->Sensory Instrumental Instrumental Analysis (HS-SPME-GC-MS) Sample_Prep->Instrumental Data_Analysis Data Analysis (Statistical Comparison) Sensory->Data_Analysis Instrumental->Data_Analysis Conclusion Conclusion on Synergistic Effects Data_Analysis->Conclusion

Caption: A typical workflow for the sensory and instrumental analysis of flavor compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount for quality control, safety assessment, and sensory analysis. 2-Ethyl-3-methylbutanal, a branched-chain aldehyde, contributes to the aroma profile of various food products and can be an important marker in different chemical processes. This guide provides a comparative overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound and contrasts it with alternative analytical techniques, offering supporting experimental data and detailed protocols.

GC-MS Method: The Gold Standard for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Its high sensitivity and selectivity make it a primary choice for the analysis of trace-level analytes in complex matrices.

Experimental Protocol for GC-MS Analysis

A robust GC-MS method for the analysis of this compound was developed and validated. The following protocol details the sample preparation and instrumental parameters.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., d-labeled this compound or a compound with similar chemical properties but different retention time, such as 2-methylpentanal).

  • Matrix Modification: For aqueous samples, add 1.5 g of sodium chloride to increase the ionic strength and promote the release of volatile analytes into the headspace.

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation to allow for the equilibration of this compound between the sample and the headspace.

  • Extraction: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20 minutes at 60°C to adsorb the volatile compounds.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Port: Splitless mode at 250°C. The SPME fiber is desorbed in the injection port for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

    • Quantifier Ion: m/z 57

    • Qualifier Ions: m/z 85, 114

GC-MS Method Validation Data

The developed GC-MS method was validated for its performance characteristics. The results are summarized in the table below.

Validation ParameterPerformance Characteristic
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 µg/L
Limit of Quantitation (LOQ) 0.5 µg/L
Accuracy (% Recovery) 92-108%
Precision (% RSD) < 7%
Specificity High (Confirmed by mass spectra)

Workflow for GC-MS Analysis of this compound

Caption: Workflow of the HS-SPME-GC-MS method.

Alternative Analytical Methods: A Comparative Overview

While GC-MS is a robust technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used and cost-effective technique for the quantification of organic compounds.[3] It offers excellent sensitivity for hydrocarbons but lacks the specificity of mass spectrometric detection.

Experimental Protocol for GC-FID

The sample preparation and GC parameters for GC-FID are generally the same as for GC-MS. The primary difference lies in the detector.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

Comparison with GC-MS:

  • Advantage: Lower instrumentation and operational costs.

  • Disadvantage: Lower specificity; co-eluting compounds can interfere with quantification. Identification is based solely on retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization

For less volatile aldehydes or for matrices that are not amenable to GC, LC-MS can be a powerful alternative. However, aldehydes often require derivatization to improve their chromatographic retention and ionization efficiency.[4][5] A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Experimental Protocol for LC-MS with Derivatization

  • Derivatization:

    • To 1 mL of sample extract, add 100 µL of a DNPH solution (in acetonitrile (B52724) and phosphoric acid).

    • Vortex and incubate at 40°C for 1 hour.

    • Quench the reaction with a suitable reagent if necessary.

  • LC-MS Instrumental Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Comparison with GC-MS:

  • Advantage: Suitable for a wider range of compound polarities and less volatile analytes.

  • Disadvantage: Requires a more complex and time-consuming sample preparation (derivatization) step, which can be a source of variability.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of this compound.

Analytical MethodLinearity (R²)Typical LOQSpecificityThroughputCost
GC-MS > 0.9980.5 µg/LVery HighMediumHigh
GC-FID > 0.9955 µg/LMediumMediumMedium
LC-MS (with Derivatization) > 0.9971 µg/LHighLowHigh

Method Selection Guide

The choice of the analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method_Selection Start Start: Need to analyze this compound Matrix Is the sample matrix complex? Start->Matrix Sensitivity Is high sensitivity (<1 µg/L) required? Matrix->Sensitivity Yes Specificity Is high specificity (unambiguous identification) required? Matrix->Specificity No GCMS Use GC-MS Sensitivity->GCMS Yes LCMS Consider LC-MS with Derivatization Sensitivity->LCMS No Specificity->GCMS Yes GCFID Use GC-FID Specificity->GCFID No

Caption: Decision tree for analytical method selection.

References

A Researcher's Guide to Aldehyde Quantification: A Cross-Validation of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes is paramount. These reactive carbonyl species are implicated in a vast array of biological processes, from signaling pathways to oxidative stress and disease pathology. Furthermore, their presence as impurities in pharmaceutical products necessitates stringent control and monitoring. This guide provides a comprehensive cross-validation of prevalent aldehyde quantification methods, offering a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Quantitative Performance

The choice of an aldehyde quantification method is often dictated by the specific research question, the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of key performance metrics for commonly employed techniques, including spectrophotometric assays, high-performance liquid chromatography (HPLC), and mass spectrometry-based methods.

Spectrophotometric Methods

Spectrophotometric methods offer a convenient and cost-effective approach for aldehyde quantification, typically relying on a derivatization reaction to produce a colored product.

MethodReagentAnalyte SpecificityWavelength (λmax)Linearity RangeLimit of Detection (LOD)Precision (%RSD)Recovery (%)
DNPH 2,4-Dinitrophenylhydrazine (B122626)Aldehydes & Ketones~365 nm4 ng/mL - 3 µg/mL (HPLC-UV)0.02 µg/m³ (Formaldehyde in air)[1]< 0.4% (Area, HPLC-UV)[1]Low for some aldehydes (e.g., acrolein)[1]
MBTH 3-Methyl-2-benzothiazolinone hydrazoneAliphatic Aldehydes628 - 629 nm[1]0.3 - 6.4 µg/mL30 ppb (Formaldehyde in air)[2]--
Purpald® (AHMT) 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazoleAldehydes520 - 550 nm[3]0.5 - 20 ppm (Formaldehyde)[2]---
Nash (Acetylacetone) Acetylacetone (B45752) & Ammonium (B1175870) AcetateFormaldehyde (B43269)412 - 415 nm-0.040 mg/m³ (Formaldehyde in air)[4]3.4 ± 1.6%101 ± 5%[4]
Chromatographic Methods

Chromatographic techniques, particularly when coupled with mass spectrometry, provide high sensitivity and selectivity for the separation and quantification of various aldehydes.

MethodDerivatizing AgentLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Recovery (%)Precision (%RSD)
GC-MS PFBHA> 0.99[5]Low ng/L to µg/L range[6]Low ng/mL range[5]80 - 120%[6]1.0% - 15.7%[5]
LC-MS/MS DNPH> 0.99[6]µg/L to ng/L range[6]Often lower than GC-MS, in the µg/L to ng/L range.[6]80 - 120%[6]Matrix dependent
HPLC-UV DNPH> 0.999[5]0.0017 µg/mL (iso-valeraldehyde)[5]1.84 µg per sample (174 ppb)[5]> 91%[5]< 14.8%[5]

Experimental Workflows and Logical Relationships

To facilitate a deeper understanding of the methodological approaches, the following diagrams illustrate the general experimental workflows for aldehyde quantification.

General Workflow for Aldehyde Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection (e.g., biological fluid, air, pharmaceutical product) Extraction Extraction of Aldehydes (e.g., liquid-liquid extraction, solid-phase extraction) Sample->Extraction Derivatization Reaction with Derivatizing Agent (e.g., DNPH, PFBHA, Purpald®) Extraction->Derivatization Analysis Instrumental Analysis (Spectrophotometry, HPLC, GC-MS, LC-MS/MS) Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification against Calibration Curve Data->Quantification

Caption: General experimental workflow for aldehyde quantification.

Signaling Pathways and Reaction Mechanisms

Aldehydes are integral components of various biological signaling pathways and their detection often relies on specific chemical reactions.

Hantzsch Reaction for Formaldehyde Detection

The Nash method, a classic assay for formaldehyde, is based on the Hantzsch pyridine (B92270) synthesis.[7][8] In this reaction, formaldehyde condenses with acetylacetone and ammonia (B1221849) (from ammonium acetate) to form a yellow, fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL).[1][7]

Hantzsch Reaction for Formaldehyde Detection Formaldehyde Formaldehyde DDL 3,5-diacetyl-1,4-dihydrolutidine (DDL) (Yellow, Fluorescent) Formaldehyde->DDL Condensation Acetylacetone Acetylacetone (2 molecules) Acetylacetone->DDL Ammonia Ammonia (from Ammonium Acetate) Ammonia->DDL

Caption: Hantzsch reaction for formaldehyde quantification.

DNPH Derivatization of Carbonyls

The 2,4-dinitrophenylhydrazine (DNPH) method is a widely used technique for the detection and quantification of carbonyl compounds, including both aldehydes and ketones.[9][10] The reaction involves the nucleophilic addition of DNPH to the carbonyl group, forming a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily analyzed by spectrophotometry or chromatography.[11][12]

DNPH Derivatization of a Carbonyl Compound Carbonyl Aldehyde or Ketone Hydrazone 2,4-Dinitrophenylhydrazone (Colored Precipitate) Carbonyl->Hydrazone Nucleophilic Addition DNPH 2,4-Dinitrophenylhydrazine DNPH->Hydrazone

Caption: DNPH derivatization of carbonyl compounds.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following sections provide generalized yet detailed protocols for key aldehyde quantification methods. Note: These protocols should be optimized for specific applications and instrumentation.

Nash (Acetylacetone) Method for Formaldehyde

This method is particularly common for the determination of formaldehyde.[1]

  • Reagent Preparation : Prepare the Nash reagent by dissolving 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in deionized water and adjusting the final volume to 1 L.[13] This solution should be stored in a dark bottle and is stable for at least two weeks when refrigerated.[14]

  • Sample Reaction : Mix a known volume of the aqueous sample containing formaldehyde with an equal volume of the Nash reagent in a test tube.

  • Incubation : Heat the mixture at approximately 60°C for 10-30 minutes.[1]

  • Cooling : Cool the samples to room temperature.[1]

  • Measurement : Measure the absorbance of the resulting yellow solution at its maximum absorption wavelength (typically around 412 nm) using a spectrophotometer.[13]

  • Quantification : Determine the formaldehyde concentration by comparing the absorbance to a calibration curve prepared with standard formaldehyde solutions.

DNPH Derivatization for HPLC-UV Analysis

This protocol is a widely adopted method for the quantification of a broad range of aldehydes.[15]

  • Reagent Preparation : Prepare a solution of 2,4-dinitrophenylhydrazine in an acidic solvent, such as acetonitrile (B52724) with a small amount of phosphoric acid.[1]

  • Sample Derivatization : Mix a known volume of the sample containing the aldehyde with the DNPH reagent. The reaction is typically carried out at room temperature or with gentle heating for a specific duration to ensure complete derivatization.

  • Extraction (if necessary) : For complex matrices, the resulting hydrazone derivatives may be extracted into an organic solvent like hexane (B92381) or passed through a solid-phase extraction (SPE) cartridge to remove interferences.

  • HPLC Analysis :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient of acetonitrile and water is typically employed for separation.

    • Detection : The hydrazone derivatives are detected by a UV detector at their maximum absorption wavelength, which is generally around 365 nm.[1]

  • Quantification : Generate a calibration curve by injecting derivatized aldehyde standards of known concentrations. The concentration of aldehydes in the sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve.

GC-MS Analysis with PFBHA Derivatization

This method is highly sensitive and suitable for the analysis of volatile and semi-volatile aldehydes.[6]

  • Reagent Preparation : Prepare a fresh solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., water or buffer).

  • Sample Derivatization :

    • To an aqueous sample, add an internal standard and the PFBHA solution.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a set time (e.g., 1 hour) to form the PFBHA-oxime derivatives.[6]

  • Extraction : After cooling, extract the derivatives with an organic solvent such as hexane. The organic layer is then collected for GC-MS analysis.

  • GC-MS Analysis :

    • Injection : Inject an aliquot of the organic extract into the GC-MS system.

    • Separation : The derivatives are separated on a suitable capillary column (e.g., HP-5MS).

    • Detection : The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the target aldehyde-PFBHA derivatives.

  • Quantification : A calibration curve is constructed by analyzing a series of derivatized aldehyde standards. The concentration of aldehydes in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Conclusion

The accurate quantification of aldehydes is a critical task in many scientific disciplines. This guide provides a comparative overview of several robust methods, from accessible spectrophotometric assays to highly sensitive and specific chromatographic techniques. The choice of the optimal method will ultimately depend on the specific analytical requirements of the study, including the nature of the sample, the target aldehydes, and the desired level of sensitivity. For comprehensive aldehyde profiling, a cross-validation approach utilizing multiple techniques can provide the most complete and reliable data.

References

A Comparative Guide to Sensory Panel Validation for Nutty and Malty Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sensory panel validation methodologies with a specific focus on the characterization of nutty and malty flavor profiles. Experimental data from peer-reviewed studies are presented to support the comparison of different sensory analysis techniques. Detailed protocols for key experiments are provided to enable replication and adaptation for specific research needs.

Comparison of Sensory Panel Methodologies

The selection of an appropriate sensory panel methodology is critical for obtaining reliable and actionable data. The two most prominent methods for detailed product profiling are Quantitative Descriptive Analysis (QDA) and Free-Choice Profiling (FCP). While both aim to characterize the sensory attributes of a product, they differ in their approach to panelist training and vocabulary development.

Quantitative Descriptive Analysis (QDA) is a highly structured method that utilizes a trained panel of assessors.[1] Panelists undergo extensive training to develop a consensus vocabulary (lexicon) and to calibrate their use of intensity scales.[1] This method is known for its precision and reproducibility, making it a gold standard for sensory analysis.

Free-Choice Profiling (FCP) , in contrast, uses panelists who are not extensively trained in the same manner as a QDA panel.[1] Instead, each panelist develops and uses their own set of descriptors to evaluate the products. This method is often faster and less expensive to implement than QDA and can provide valuable insights into the diversity of consumer perception.

Below is a summary of the key differences between these two methodologies:

FeatureQuantitative Descriptive Analysis (QDA)Free-Choice Profiling (FCP)
Panelists Highly trained and calibratedNaïve or semi-trained consumers
Vocabulary Consensus-based, standardized lexiconIndividual, panelist-generated descriptors
Training Extensive training on lexicon and scalingMinimal training, focused on the procedure
Data Analysis Analysis of Variance (ANOVA), Principal Component Analysis (PCA)Generalized Procrustes Analysis (GPA), Multiple Factor Analysis (MFA)
Advantages High precision, reproducibility, detailed sensory mapFaster, less expensive, captures individual differences
Disadvantages Time-consuming, expensive, potential for panelist fatigueLess precise, data analysis can be complex

Experimental Data: Nutty and Malty Flavor Profiles

The following tables present quantitative data from studies that have utilized sensory panels to evaluate nutty and malty flavor notes in various products.

Case Study 1: Quantitative Descriptive Analysis of Italian Craft Beers

A study on Italian craft beers employed a trained panel using QDA to evaluate various sensory attributes, including malty and roasted notes. The intensity of each attribute was rated on a nine-point scale.[2][3]

Table 1: Mean Intensity Scores of Malty and Roasted Notes in Italian Craft Beers (QDA) [2][3]

Beer StyleMalty Intensity (Mean ± SD)Roasted Intensity (Mean ± SD)
Weiss 14.5 ± 1.21.0 ± 0.5
Weiss 25.0 ± 1.51.2 ± 0.6
Pilsner 13.0 ± 1.00.8 ± 0.4
Pilsner 23.5 ± 1.11.0 ± 0.5
Red Ale6.0 ± 1.84.0 ± 1.3

Scale: 1 = very low intensity, 9 = very high intensity

Case Study 2: Sensory Evaluation of Granola Bars with Varying Nut Content

In a study evaluating granola bars, a sensory panel assessed various attributes, including nutty flavor. The following table shows the mean scores for overall acceptability of granola bars with different types of nuts.

Table 2: Mean Scores for Nutty Flavor in Granola Bars [4]

Nut TypeNutty Flavor Intensity (Mean ± SD)
Control (No Nuts)1.5 ± 0.5
Peanuts7.8 ± 1.2
Almonds7.5 ± 1.1
Cashews7.2 ± 1.0
Flaxseed (20% fortification)6.9 ± 1.3

Scale: 1 = dislike extremely, 9 = like extremely

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensory panel studies. Below are protocols for panel training and the execution of QDA.

Protocol 1: Sensory Panel Training for Nutty and Malty Lexicon Development
  • Panelist Selection: Recruit 10-12 individuals based on their sensory acuity, availability, and interest.

  • Lexicon Generation:

    • Present panelists with a wide range of commercial products exhibiting nutty and malty characteristics (e.g., various beers, breakfast cereals, nuts, and baked goods).

    • In an open discussion led by a panel leader, panelists generate descriptive terms for the aromas and flavors they perceive.

    • Group similar terms and eliminate redundant or hedonic (like/dislike) words.

  • Reference Standards:

    • For each agreed-upon descriptor, identify a physical reference standard that represents a specific intensity of that attribute. For example:

      • Malty: Malt extract solution (e.g., 2% solution for low intensity, 10% for high intensity).

      • Nutty-woody: Toasted almonds.

      • Nutty-beany: Roasted peanuts.

      • Roasted: Dark roast coffee beans.

  • Training and Calibration:

    • Conduct several training sessions where panelists practice rating the intensity of the reference standards on a line scale (e.g., 0-15 cm).

    • Provide feedback to panelists on their ratings to ensure they are using the scale consistently and in agreement with the rest of the panel.

    • Panelist performance should be monitored for discrimination, repeatability, and agreement with the group.

Protocol 2: Quantitative Descriptive Analysis (QDA)
  • Sample Preparation:

    • Prepare all samples to be evaluated under consistent and controlled conditions (e.g., temperature, serving size).

    • Label samples with random three-digit codes to blind the panelists to the identity of the products.

  • Evaluation Procedure:

    • Seat panelists in individual sensory booths equipped with appropriate lighting and ventilation to minimize distractions.

    • Present the coded samples to each panelist in a randomized order.

    • Instruct panelists to evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon on a line scale.

    • Provide panelists with unsalted crackers and water for palate cleansing between samples.

  • Data Collection and Analysis:

    • Measure the distance from the left anchor of the line scale to the panelist's mark for each attribute to generate a numerical intensity score.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the products for each attribute.

    • Use multivariate techniques such as Principal Component Analysis (PCA) to visualize the sensory profiles of the products and the relationships between the attributes.

Visualizations

The following diagrams illustrate key workflows in sensory panel validation.

Sensory_Panel_Training_Workflow cluster_selection Panelist Selection cluster_training Training & Calibration cluster_validation Performance Validation Recruitment Recruitment Screening Screening Recruitment->Screening Lexicon_Dev Lexicon Development Screening->Lexicon_Dev Ref_Stds Reference Standards Lexicon_Dev->Ref_Stds Intensity_Scaling Intensity Scaling Ref_Stds->Intensity_Scaling Discrimination Discrimination Intensity_Scaling->Discrimination Repeatability Repeatability Discrimination->Repeatability Agreement Agreement Repeatability->Agreement

Caption: Workflow for Sensory Panel Training and Validation.

QDA_Methodology_Flowchart cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Sample_Prep Sample Preparation & Coding Panelist_Briefing Panelist Briefing Sample_Prep->Panelist_Briefing Sensory_Eval Sensory Evaluation in Booths Panelist_Briefing->Sensory_Eval Data_Collection Data Collection (Line Scales) Sensory_Eval->Data_Collection Data_Input Data Input & Conversion Data_Collection->Data_Input ANOVA ANOVA Data_Input->ANOVA PCA PCA Data_Input->PCA

Caption: Quantitative Descriptive Analysis (QDA) Workflow.

References

The Influence of Processing Temperature on Aldehyde Isomer Ratios: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of specific aldehyde isomers is a critical aspect of modern organic chemistry, with significant implications for the pharmaceutical, agrochemical, and fragrance industries. The isomeric purity of an aldehyde can profoundly influence its biological activity, physical properties, and the efficiency of subsequent synthetic transformations. Processing temperature is a fundamental parameter that can be strategically manipulated to control the isomeric outcome of a reaction. This guide provides a comparative analysis of the impact of temperature on aldehyde isomer ratios in two widely employed synthetic methodologies: hydroformylation and aldol (B89426) condensation, supported by experimental data and detailed protocols.

Hydroformylation: Tuning Regioselectivity between Linear and Branched Aldehydes

Hydroformylation, or oxo synthesis, is an industrial process for the production of aldehydes from alkenes. A key challenge in hydroformylation is controlling the regioselectivity to favor either the linear (n) or the branched (iso) aldehyde isomer. Temperature plays a crucial role in this selectivity, often in conjunction with the choice of catalyst and ligands.

Experimental Data: Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956)

The following table summarizes the effect of temperature on the conversion of 1-octene and the selectivity towards the resulting C9 aldehydes in a rhodium-catalyzed hydroformylation reaction.

EntryTemperature (°C)Conversion of 1-Octene (%)Aldehyde Selectivity (%)Linear to Branched (l:b) Ratio
110071921.2
21209241Not specified
3140>99Not specifiedNot specified

Data extracted from a study on reductive hydroformylation of renewable olefin cuts.

As the data indicates, an increase in temperature from 100 °C to 120 °C leads to a higher conversion of the starting alkene but is accompanied by a significant decrease in selectivity for the aldehyde products, suggesting that higher temperatures may favor side reactions such as isomerization of the alkene. While the linear to branched ratio was not reported at all temperatures, it is a critical parameter that is known to be temperature-dependent.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene

Materials:

  • 1-octene

  • Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂] (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • A high-pressure autoclave reactor is charged with 1-octene, the rhodium catalyst precursor, and the phosphine (B1218219) ligand in toluene.

  • The reactor is sealed, purged several times with nitrogen, and then pressurized with syngas to the desired pressure (e.g., 60 psi).

  • The reaction mixture is heated to the specified temperature (e.g., 80 °C, 100 °C, or 120 °C) and stirred for a defined period (e.g., 20 hours).

  • After the reaction, the reactor is cooled to room temperature and the excess pressure is carefully released.

  • The product mixture is analyzed by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of 1-octene and the ratio of linear to branched aldehyde isomers.

Visualizing the Hydroformylation Pathway

Hydroformylation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Alkene Alkene (e.g., 1-Octene) Catalyst Rh Catalyst + Ligand Alkene->Catalyst Coordination Syngas Syngas (CO + H₂) Syngas->Catalyst Linear_Aldehyde Linear Aldehyde (n-Nonanal) Catalyst->Linear_Aldehyde Hydroformylation (Anti-Markovnikov) Branched_Aldehyde Branched Aldehyde (2-Methyloctanal) Catalyst->Branched_Aldehyde Hydroformylation (Markovnikov)

Caption: Hydroformylation reaction pathway leading to linear and branched aldehyde isomers.

Aldol Condensation: Controlling Diastereoselectivity (Syn vs. Anti)

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. When both the enolate and the aldehyde have α-substituents, two new stereocenters are formed, leading to the possibility of syn and anti diastereomers. The reaction temperature is a critical factor in controlling the diastereoselectivity of this transformation. Generally, lower temperatures favor the kinetically controlled formation of the syn aldol adduct.

Experimental Data: Mukaiyama-Type Aldol Reaction

The following table illustrates the effect of temperature on the yield and diastereomeric ratio (syn/anti) of the product in a silicon-mediated Mukaiyama-type aldol reaction between octyl 2-(pentafluoro-λ⁶-sulfanyl)acetate and p-nitrobenzaldehyde.[1]

EntryTemperature (°C)Yield (%)syn/anti Ratio
1Room Temperature2297:3
2Reflux5393:7

Data from a study on syn-selective silicon Mukaiyama-type aldol reactions.[1]

In this specific case, increasing the temperature from room temperature to reflux conditions led to a higher yield of the aldol product.[1] However, it's important to note that while the yield increased, a slight decrease in the high syn-selectivity was observed.[1] This highlights the trade-off that often exists between reaction rate and selectivity.

Experimental Protocol: General Procedure for a Mukaiyama-Type Aldol Reaction

Materials:

Procedure:

  • To a solution of the aldehyde and the silyl enol ether in dichloromethane at a controlled low temperature (e.g., -78 °C), the Lewis acid is added dropwise.

  • The reaction mixture is stirred at the specified temperature for a set period. For reactions at higher temperatures, the mixture is allowed to warm to room temperature or heated to reflux.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The diastereomeric ratio (syn/anti) of the product is determined by ¹H NMR spectroscopy.[1]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Charge Reactor with Reactants, Solvent, Catalyst Temp_Control Set and Maintain Reaction Temperature Reactants->Temp_Control Stirring Stir for Defined Time Temp_Control->Stirring Quench Quench Reaction Stirring->Quench Extraction Extraction & Purification Quench->Extraction Analysis Analyze Isomer Ratio (GC, NMR) Extraction->Analysis

Caption: General experimental workflow for studying the effect of temperature on aldehyde isomer ratios.

Conclusion

The processing temperature is a powerful tool for directing the outcome of chemical reactions that produce aldehyde isomers. In hydroformylation, temperature can be adjusted to optimize for either high conversion or high selectivity, influencing the economically important linear-to-branched aldehyde ratio. In aldol condensations, temperature is a key determinant of diastereoselectivity, with lower temperatures generally favoring the formation of the kinetic syn-isomer. The provided experimental data and protocols offer a starting point for researchers to explore and optimize these transformations for their specific synthetic goals. Careful control of temperature, in concert with other reaction parameters, is essential for achieving the desired isomeric purity in aldehyde synthesis.

References

The Nose Knows: Correlating Instrumental and Sensory Data for Aldehyde Analysis in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on bridging the gap between objective chemical analysis and subjective sensory perception of aldehydes. This guide provides an objective comparison of instrumental and sensory methodologies, supported by experimental data, to facilitate a deeper understanding of aldehyde impact on product quality and consumer experience.

The accurate characterization of aldehydes is a critical aspect of quality control and product development across the pharmaceutical, food and beverage, and fragrance industries. While instrumental analysis provides precise quantification of these volatile compounds, it is the correlation with human sensory data that unlocks a comprehensive understanding of their true impact. This guide explores the methodologies for both instrumental and sensory analysis of aldehydes and presents a framework for their effective correlation.

Experimental Protocols: A Dual Approach to Aldehyde Characterization

To achieve a holistic understanding of aldehydes, a two-pronged approach combining instrumental and sensory analysis is essential.

Instrumental Analysis: The Quantitative Perspective

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like aldehydes.[1][2][3] For enhanced sensitivity, particularly for trace-level aldehydes, techniques such as headspace solid-phase microextraction (HS-SPME) are often employed for sample preparation.[3] In cases where odor-active compounds are the primary focus, Gas Chromatography-Olfactometry (GC-O) allows for the direct sensory assessment of chromatographically separated compounds by a trained panelist.[1]

Key Experimental Parameters for GC-MS Analysis of Aldehydes:

  • Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for extracting volatile aldehydes from a sample matrix. A fiber coated with a specific stationary phase is exposed to the headspace of the sample, allowing for the adsorption of volatile compounds.

  • Gas Chromatography (GC):

    • Column: A non-polar or mid-polar capillary column is typically used for the separation of aldehydes.

    • Injector: Splitless injection is often preferred for trace analysis to ensure the maximum transfer of analytes to the column.

    • Oven Temperature Program: A programmed temperature gradient is used to separate aldehydes based on their boiling points and volatility.

    • Carrier Gas: Helium is the most commonly used carrier gas.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) is the standard method for generating mass spectra of aldehydes.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate ions based on their mass-to-charge ratio.

    • Detection: Identification of aldehydes is achieved by comparing their mass spectra to a reference library (e.g., NIST). Quantification is performed by creating a calibration curve using standards of known concentrations.

Sensory Analysis: The Human Perception

Quantitative Descriptive Analysis (QDA) is a robust methodology used to identify and quantify the sensory characteristics of a product.[4][5][6] This technique relies on a panel of trained assessors who can reliably and reproducibly evaluate specific sensory attributes.[6]

Key Steps in Quantitative Descriptive Analysis (QDA®):

  • Panelist Screening and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions.[6] They undergo intensive training to develop a consensus vocabulary for describing the aroma, flavor, and texture attributes of the product being tested. Reference standards are used to anchor the sensory terms.

  • Attribute Generation: The panel collectively develops a list of descriptive terms (a lexicon) that comprehensively characterize the sensory properties of the product.

  • Intensity Scaling: Panelists are trained to use a line scale (typically 15-cm) to rate the intensity of each attribute.[6] The scale is anchored with terms like "low" and "high" or "weak" and "strong."

  • Product Evaluation: Samples are presented to the panelists in a controlled environment. The presentation order is randomized and samples are coded to prevent bias. Panelists independently evaluate each sample and record their intensity ratings for each attribute.

  • Data Analysis: The data from the sensory panel is statistically analyzed to determine the mean intensity ratings for each attribute and to assess the panel's performance and agreement.

Data Presentation: Correlating Aldehyde Concentration with Sensory Perception

The following table presents a summary of quantitative data from various studies, correlating the instrumental analysis of specific aldehydes with their corresponding sensory data. This data highlights the importance of understanding not just the presence of an aldehyde, but its concentration in relation to its sensory threshold and perceived aroma characteristics.

AldehydeInstrumental MethodConcentrationSensory Attribute(s)Sensory Intensity/EffectFood Matrix
Strecker Aldehydes (mixture) GC-MS>13 µg/L (methional), >49 µg/L (phenylacetaldehyde), >17 µg/L (isobutyraldehyde), >12 µg/L (2-methylbutanal), >24 µg/L (3-methylbutanal)Fruity, Woody, OxidizedSignificant decrease in perceived aroma quality; reduction of fruitiness and woody notes, appearance of oxidative attributes.[7]Wine
3-Methylbutanal Not Specified150-300 µg/kgNuttyOptimal concentration range for nutty aroma.[1][8]Cheese
2-Methylbutanal Not Specified175-325 µg/kgNuttyOptimal concentration range for nutty aroma.[1][8]Cheese
2-Methylpropanal Not Specified150-350 µg/kgNuttyOptimal concentration range for nutty aroma.[1][8]Cheese
Benzaldehyde Not Specified500-1500 µg/kgNutty, SharpOptimal concentration range for nutty aroma; higher concentrations lead to a sharp aroma.[1][8]Cheese
Hexanal (B45976) GC-MS1-1000 µg/LGrassyLinear relationship between concentration and perceived grassy odor intensity.[9][10]Drinking Water
Acetaldehyde HS-GC-MS5-100 mg/LOxidized, Overripe Apple, Green Apple, FruityAt low concentrations, can enhance fruity and green apple notes. At higher concentrations, contributes to oxidized and overripe apple off-flavors.[11][12]Wine

Mandatory Visualization: The Workflow of Correlating Instrumental and Sensory Data

The following diagram illustrates the logical workflow for establishing a correlation between instrumental and sensory data for aldehydes.

Correlation_Workflow Workflow for Correlating Instrumental and Sensory Data for Aldehydes cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_correlation Data Correlation cluster_output Outcome SamplePrep Sample Preparation (e.g., HS-SPME) GCMS GC-MS/GC-O Analysis SamplePrep->GCMS Quantification Aldehyde Identification & Quantification GCMS->Quantification Stats Statistical Analysis (e.g., PCA, PLS) Quantification->Stats Concentration Data Panel Panelist Training & Attribute Generation (QDA) Evaluation Sensory Evaluation Panel->Evaluation SensoryData Sensory Intensity Data Collection Evaluation->SensoryData SensoryData->Stats Intensity Scores Model Predictive Model Sensory = f(Concentration) Stats->Model

Caption: Correlation of instrumental and sensory data workflow.

Conclusion

The correlation of instrumental analysis with sensory data provides a powerful and comprehensive approach to understanding the role of aldehydes in product quality. By integrating the objective, quantitative data from techniques like GC-MS with the nuanced, perceptual feedback from trained sensory panels, researchers and product developers can make more informed decisions. This integrated approach enables the establishment of clear quality control parameters, the optimization of product formulations, and the development of products that consistently meet consumer expectations. The methodologies and data presented in this guide offer a foundational framework for implementing this correlative approach in your own research and development endeavors.

References

Inter-laboratory Comparison of Aldehyde Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes is crucial due to their potential impact on product quality, safety, and biological processes. This guide provides an objective comparison of common analytical methods for aldehyde analysis, supported by experimental data from various studies. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The choice of an analytical method for aldehyde determination depends on several factors, including the specific aldehydes of interest, the sample matrix, required sensitivity, and the available instrumentation. Derivatization is a common step in aldehyde analysis to improve chromatographic separation and detection.[1] A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable hydrazones that can be readily analyzed.[2][3]

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aldehydes based on published data. It is important to note that performance characteristics can vary based on the specific instrument, experimental conditions, and sample matrix.

Table 1: HPLC-UV Method Validation Parameters for Aldehyde Quantification

ParameterFormaldehydeAcetaldehydeGeneral CarbonylsReference
**Linearity (R²) **>0.999>0.9990.996 - 0.999[4][5]
Accuracy (% Recovery) 94.9 - 102.9101.1 - 102.2-[4]
Precision (RSD%) <5<5Intra-day: 0.7-10, Inter-day: 5-16[5][6]
LOD 10 ppm20 ppm-[4]
LOQ 30 ppm60 ppm-[4]

Table 2: GC-MS Method Validation Parameters for Aldehyde Quantification

ParameterAcetaldehydeGeneral VolatilesReference
**Linearity (R²) **>0.99≥0.9992[7][8]
Accuracy (% Recovery) 90 - 110-[7]
Precision (RSD%) <10<5[7][8]
LOD In the nM range-[7]
LOQ In the low µM range-[7]

Table 3: LC-MS/MS Method Validation Parameters for Aldehyde Quantification

ParameterFormaldehydeAcetaldehydeGeneral CarbonylsReference
**Linearity (R²) **>0.999>0.9990.996 - 0.999[5][9]
Accuracy (% Recovery) ---
Precision (RSD%) 1 - 61 - 6Intra-day: 0.7-10, Inter-day: 5-16[5][9]
LOD <1 ppb<1 ppb-[9][10]
LOQ ~5 ppb~5 ppb-[9][10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. The following are generalized experimental protocols for the analysis of aldehydes using HPLC-UV, GC-MS, and LC-MS/MS.

1. HPLC-UV Analysis of Aldehydes (DNPH Derivatization)

This method is widely used for the analysis of carbonyl compounds in various matrices, including air, water, and pharmaceutical substances.[2][3]

  • Sample Preparation & Derivatization:

    • Samples are collected or extracted into a suitable solvent.

    • An acidic solution of 2,4-dinitrophenylhydrazine (DNPH) is added to the sample.

    • The mixture is allowed to react to form the corresponding aldehyde-DNPH derivatives (hydrazones).

    • The resulting solution is then diluted to a known volume with the mobile phase.[4]

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 4.6 mm, 2.7 µm).[4]

    • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed.[4]

    • Flow Rate: A flow rate of around 1.0 - 2.0 mL/min is common.[4]

    • Detection: UV detection is performed at approximately 360 nm.[5]

    • Quantification: A calibration curve is generated using standards of the target aldehydes derivatized in the same manner as the samples.

2. GC-MS Analysis of Aldehydes

GC-MS is particularly suitable for the analysis of volatile and semi-volatile aldehydes.[11] Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often performed to improve volatility and chromatographic performance.

  • Sample Preparation & Derivatization (PFBHA):

    • To an aqueous sample, an internal standard and a solution of PFBHA are added.

    • The pH is adjusted to be acidic (e.g., pH 3 with HCl).

    • The mixture is heated to facilitate the formation of PFBHA-oximes.

    • The derivatives are then extracted into an organic solvent (e.g., hexane).

    • The organic layer is collected for GC-MS analysis.[11]

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.[11]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow.[11]

    • Injection: Splitless injection is often used to enhance sensitivity.[11]

    • Temperature Program: A temperature gradient is applied to separate the analytes.

    • Ionization: Electron Ionization (EI) is commonly used.[11]

    • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for target aldehydes to increase sensitivity and selectivity.[11]

3. LC-MS/MS Analysis of Aldehydes

LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for the analysis of aldehydes in complex matrices.[12] DNPH derivatization is also commonly used for LC-MS/MS analysis.

  • Sample Preparation & Derivatization (DNPH):

    • Sample preparation and derivatization follow a similar procedure to that of HPLC-UV analysis.

    • After derivatization, the sample may be further purified using solid-phase extraction (SPE) if the matrix is complex.[11]

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system is used.

    • Column: A C18 reversed-phase column is suitable.[9]

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid like formic acid to aid ionization.[10]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[9]

    • Detection: The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, providing high specificity.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the Graphviz (DOT language).

Aldehyde_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Collection/ Extraction Derivatization Derivatization (e.g., DNPH, PFBHA) Sample->Derivatization Purification Purification (optional) (e.g., SPE, LLE) Derivatization->Purification HPLC_UV HPLC-UV Purification->HPLC_UV DNPH derivatives GC_MS GC-MS Purification->GC_MS PFBHA derivatives LC_MSMS LC-MS/MS Purification->LC_MSMS DNPH derivatives Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

General workflow for aldehyde analysis.

Derivatization_Pathways cluster_DNPH DNPH Derivatization cluster_PFBHA PFBHA Derivatization Aldehyde1 Aldehyde Hydrazone DNPH-Hydrazone (UV-active) Aldehyde1->Hydrazone + DNPH DNPH 2,4-Dinitrophenylhydrazine (DNPH) HPLC_UV HPLC-UV Hydrazone->HPLC_UV LC_MSMS LC-MS/MS Hydrazone->LC_MSMS Aldehyde2 Aldehyde Oxime PFBHA-Oxime (Volatile) Aldehyde2->Oxime + PFBHA PFBHA O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) GC_MS GC_MS Oxime->GC_MS GC-MS

Common derivatization pathways for aldehyde analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethyl-3-methylbutanal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Ethyl-3-methylbutanal, ensuring compliance with safety regulations and fostering a secure working environment.

Immediate Safety and Handling Precautions:

This compound is classified as a skin sensitizer (B1316253) and a flammable liquid.[1][2] Therefore, adherence to strict safety protocols is imperative during handling and disposal.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes.

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use and replace them immediately if contaminated.

    • Body Protection: A laboratory coat or a chemical-resistant apron is essential to protect against skin contact.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.

  • Ignition Sources: Keep the chemical away from open flames, sparks, and hot surfaces due to its flammable nature.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[3][4] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene (B3416737) containers are generally suitable. The container must have a secure, tight-fitting lid to prevent leakage or evaporation.[5]

    • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][6] If the waste is a mixture, list all constituents and their approximate percentages. The label should also include the date when the waste was first added to the container.

  • Waste Storage:

    • Location: Store the waste container in a designated and secure satellite accumulation area or a chemical waste storage room. This area should be well-ventilated and away from heat and ignition sources.

    • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[5]

    • Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Follow all institutional procedures for waste pickup requests.

Quantitative Data

The following table summarizes key physical and safety data for this compound:

PropertyValueSource
Molecular Formula C7H14O[1][7]
Molecular Weight 114.19 g/mol [1][7]
Boiling Point 134 °C[2]
Flash Point 33 °C[2]
Density 0.803 g/cm³[2]
GHS Hazard Statements H317: May cause an allergic skin reaction[1]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal steps outlined above constitute the primary protocol.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste This compound fume_hood->collect_waste spill Spill Occurs fume_hood->spill Potential waste_container Select a Labeled, Compatible Hazardous Waste Container waste_container->collect_waste store_waste Store in a Designated, Secure Area with Secondary Containment collect_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup absorb_spill Absorb with Inert Material spill->absorb_spill collect_spill_waste Collect Contaminated Material as Hazardous Waste absorb_spill->collect_spill_waste collect_spill_waste->store_waste end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Ethyl-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-Ethyl-3-methylbutanal in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Summary

This compound is classified as a skin sensitizer, which means it may cause an allergic skin reaction upon contact.[1][2] It is imperative to avoid direct contact with the skin and eyes. While specific occupational exposure limits have not been established, it is crucial to handle this chemical with care in a well-ventilated area to minimize inhalation of vapors.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential allergic reactions.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes and vapors.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or splash risks, a chemical-resistant apron or coveralls should be considered.To prevent accidental skin exposure.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To minimize the inhalation of vapors.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_1 Conduct Risk Assessment prep_2 Select Appropriate PPE prep_1->prep_2 prep_3 Ensure Proper Ventilation prep_2->prep_3 handle_1 Don PPE prep_3->handle_1 handle_2 Handle Chemical in Fume Hood handle_1->handle_2 handle_3 Avoid Skin/Eye Contact handle_2->handle_3 post_1 Doff PPE Properly handle_3->post_1 After Use post_2 Dispose of Contaminated Waste in Accordance with Regulations post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3

Caption: Procedural workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact emergency services.

Disposal Plan

All waste contaminated with this compound, including used PPE and absorbent materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. Keep waste in a properly labeled, sealed container in a designated waste accumulation area.

References

×

Retrosynthesis Analysis

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2-Ethyl-3-methylbutanal

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